Brimarafenib
Beschreibung
Eigenschaften
CAS-Nummer |
1643326-82-2 |
|---|---|
Molekularformel |
C24H17F3N4O4 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
1-[(1S,1aS,6bS)-5-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-1-yl]-3-(2,4,5-trifluorophenyl)urea |
InChI |
InChI=1S/C24H17F3N4O4/c25-13-8-15(27)16(9-14(13)26)29-24(33)31-21-20-12-7-10(1-3-17(12)35-22(20)21)34-18-5-6-28-23-11(18)2-4-19(32)30-23/h1,3,5-9,20-22H,2,4H2,(H,28,30,32)(H2,29,31,33)/t20-,21-,22-/m0/s1 |
InChI-Schlüssel |
USMWOBMHNWNPAP-FKBYEOEOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BRAF V600E Inhibitors in Melanoma
Disclaimer: The term "Brimarafenib" does not correspond to a known or published therapeutic agent in scientific literature. This guide will focus on the mechanism of action of Vemurafenib , the first-in-class, FDA-approved selective inhibitor for BRAF V600E-mutated melanoma. Its mechanism is representative of first-generation BRAF inhibitors and serves as a foundational model for understanding this class of targeted therapies.
Introduction: The Role of BRAF in Melanoma
Malignant melanoma is a highly aggressive form of skin cancer characterized by a high mortality rate in its metastatic stage. A significant subset of melanomas, approximately 50%, are driven by activating mutations in the BRAF gene, a serine/threonine protein kinase.[1][2] The most common of these mutations is a single nucleotide substitution (T1799A) that results in the replacement of valine with glutamic acid at codon 600 (V600E).[2][3] This BRAF V600E mutation mimics phosphorylation, leading to constitutive, RAS-independent activation of the kinase.[3] This, in turn, drives uncontrolled activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central regulator of cellular proliferation, survival, and differentiation.[4][5] The oncogene addiction of these tumors to the BRAF V600E mutation makes it a prime therapeutic target.[6]
Vemurafenib is a potent, orally available, small-molecule inhibitor designed to selectively target the ATP-binding domain of the activated BRAF V600E protein.[7][8] Its development and approval marked a paradigm shift in the treatment of BRAF-mutant metastatic melanoma, demonstrating significant improvements in response rates and survival compared to standard chemotherapy.[1][9] This guide provides a detailed examination of its molecular mechanism, the phenomenon of paradoxical pathway activation, mechanisms of resistance, and the key experimental protocols used in its evaluation.
Core Mechanism of Action: Inhibition of the MAPK Pathway
In BRAF V600E-mutated melanoma cells, the constitutively active BRAF kinase operates as a monomer, independent of upstream signals from RAS.[10] Vemurafenib acts as an ATP-competitive inhibitor, binding to the kinase domain of the BRAF V600E monomer. This binding event blocks the kinase's ability to phosphorylate its downstream target, MEK1/2 (Mitogen-activated protein kinase kinase).[8][11] The subsequent lack of MEK1/2 activation prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase).
The inhibition of this signaling cascade has profound anti-tumor effects, including:
-
Cell Cycle Arrest: Suppression of the MAPK pathway leads to G1 cell-cycle arrest.[8]
-
Induction of Apoptosis: The blockade of pro-survival signals results in programmed cell death.[3][8]
-
Inhibition of Proliferation: The overall effect is a potent halt in tumor cell proliferation and, in many cases, significant tumor regression.[7][8]
The Duality of RAF Inhibition: Paradoxical MAPK Pathway Activation
A critical aspect of first-generation BRAF inhibitors like Vemurafenib is their capacity to paradoxically activate the MAPK pathway in cells with wild-type (WT) BRAF and upstream activation, such as an oncogenic RAS mutation.[12][13][14] This phenomenon is responsible for certain clinical side effects, such as the development of cutaneous squamous cell carcinomas, which often harbor RAS mutations.[15]
The mechanism is rooted in the dimerization of RAF proteins. In BRAF WT cells, signaling requires RAS-mediated dimerization of RAF kinases (e.g., BRAF-BRAF homodimers or BRAF-CRAF heterodimers).[10] When Vemurafenib binds to one BRAF protomer within a dimer, it locks it in a conformation that allosterically transactivates the unbound partner protomer.[12] This results in a potent, paradoxical increase in MEK and ERK phosphorylation, promoting cell proliferation instead of inhibiting it.[8][15] Next-generation "paradox breaker" inhibitors have been specifically designed to disrupt RAF dimer formation or bind in a way that does not cause this transactivation.[12][13]
Quantitative Data on Inhibitor Potency and Clinical Efficacy
The selectivity and efficacy of BRAF inhibitors are determined through biochemical assays and clinical trials. Vemurafenib demonstrates a significant therapeutic window, with much greater potency against the BRAF V600E mutant compared to the wild-type kinase in enzymatic assays.[9]
Table 1: In Vitro Inhibitory Potency
| Compound | Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| Vemurafenib | BRAF V600E | Enzymatic Assay | ~31 nM | [9] (Implied) |
| Vemurafenib | BRAF WT | Enzymatic Assay | ~100 nM | [9] (Implied) |
| Vemurafenib | CRAF | Enzymatic Assay | ~48 nM | [16] (Implied) |
| Dabrafenib (B601069) | BRAF V600E | Kinase Assay | Low Nanomolar | [17] (Implied) |
| Compound 5i | BRAF V600E | Kinase Assay | 12 nM |[17] |
Table 2: Summary of Key Phase III Clinical Trial Results (Monotherapy)
| Trial Name | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
|---|---|---|---|---|---|
| BRIM-3 | Vemurafenib | Dacarbazine | 6.9 months | 48% | [1][18] |
| vs 1.6 months | vs 5% |
| BREAK-3 | Dabrafenib | Dacarbazine | 6.9 months | 50% |[19] (Implied) |
Note: Combination therapy with MEK inhibitors (e.g., Dabrafenib + Trametinib) has since become the standard of care, demonstrating superior efficacy over BRAF inhibitor monotherapy by delaying the onset of resistance.[10][20][21]
Mechanisms of Acquired Resistance
Despite high initial response rates, the majority of patients treated with BRAF inhibitor monotherapy develop resistance, typically within 6-8 months.[20] Resistance mechanisms are diverse but converge on the reactivation of the MAPK pathway or activation of parallel survival pathways.[5][10][22]
Key mechanisms include:
-
Reactivation of the MAPK Pathway:
-
BRAF V600E Splice Variants: Truncated BRAF isoforms that can form dimers and signal in the presence of the inhibitor.[10]
-
BRAF V600E Amplification: Overexpression of the target protein, overcoming the inhibitor concentration.[10]
-
Upstream Mutations: Acquired mutations in NRAS or KRAS that reactivate the pathway through CRAF signaling.[10][14]
-
Downstream Mutations: Mutations in MEK1/2 that render it constitutively active.[10]
-
-
Activation of Parallel Signaling Pathways:
-
PI3K/AKT Pathway: Upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ, EGFR, and IGF-1R can activate the PI3K/AKT pathway, providing an alternative pro-survival signal.[10][22] Loss of the tumor suppressor PTEN can also contribute to PI3K/AKT activation.[6]
-
WNT5A Signaling: Increased expression of WNT5A has been shown to promote resistance via activation of PI3K/AKT signaling.[23]
-
-
Phenotypic Changes:
-
A subset of tumor cells can undergo a phenotype switch, becoming less dependent on the MAPK pathway for survival.[10]
-
Key Experimental Protocols and Workflows
The preclinical evaluation of BRAF inhibitors relies on a standardized set of in vitro and in vivo assays to determine potency, mechanism, and efficacy.
In Vitro Kinase Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified BRAF V600E kinase.
Methodology:
-
Reagents: Purified recombinant BRAF V600E enzyme, a kinase substrate (e.g., inactive MEK1), ATP, kinase assay buffer, and the test inhibitor (e.g., Vemurafenib) at various concentrations.[4][24]
-
Procedure: The BRAF V600E enzyme is incubated with the substrate and varying concentrations of the inhibitor in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period (e.g., 30-60 minutes at 30°C), the reaction is stopped.
-
Detection: The amount of ATP consumed (which is inversely proportional to kinase inhibition) is quantified using a luminescence-based reagent like Kinase-Glo®.[4][24] Alternatively, substrate phosphorylation can be measured using an ELISA-based method with a phospho-specific antibody.[25]
-
Analysis: The luminescence or absorbance data is plotted against inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell Proliferation / Viability Assay
Objective: To determine the effect of the inhibitor on the growth and viability of BRAF V600E-mutant melanoma cell lines.
Methodology:
-
Cell Lines: BRAF V600E-mutant melanoma cell lines (e.g., A375, 451Lu) and BRAF WT cell lines (as a control for selectivity).[25][26]
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a period of 72 hours to allow for effects on proliferation.
-
Detection: Cell viability is measured using a colorimetric (e.g., MTS/MTT) or fluorometric (e.g., CellTiter-Glo) reagent that quantifies metabolic activity or ATP content, respectively.
-
Analysis: Viability data is normalized to the vehicle control and plotted against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis
Objective: To confirm that the inhibitor blocks the MAPK signaling pathway within the cell.
Methodology:
-
Procedure: BRAF V600E melanoma cells are treated with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a short period (e.g., 2-24 hours).
-
Lysate Preparation: After treatment, cells are washed and lysed to extract total protein.[25][27]
-
Quantification: Protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis & Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and total MEK/ERK (as loading controls). An antibody for a housekeeping protein like β-actin or GAPDH is also used to confirm equal loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: A dose-dependent decrease in the levels of p-MEK and p-ERK relative to total protein levels confirms on-target pathway inhibition.[25]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are used to prevent rejection of human tumor cells.[28][29]
-
Tumor Implantation: A suspension of human BRAF V600E melanoma cells is injected subcutaneously into the flank of each mouse.[27][29]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., Vemurafenib administered orally, daily), while the control group receives a vehicle.[27]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Analysis: The mean tumor volume of the treatment group is compared to the control group to determine the percentage of tumor growth inhibition (TGI).[27] Pharmacodynamic analysis can also be performed by collecting tumor tissue at the end of the study to measure p-ERK levels via Western blot or immunohistochemistry.[27]
Conclusion
The development of selective BRAF V600E inhibitors like Vemurafenib represents a landmark achievement in precision oncology, directly targeting the key genetic driver in a large subset of melanoma patients. The core mechanism relies on the potent and selective inhibition of the monomeric BRAF V600E oncoprotein, leading to the shutdown of the MAPK pathway and subsequent tumor cell death. However, the clinical utility of these first-generation inhibitors is constrained by the phenomena of paradoxical pathway activation and the inevitable development of acquired resistance. Understanding these intricate molecular mechanisms is critical for the development of next-generation inhibitors and rational combination therapies designed to provide more durable and effective clinical responses for patients with BRAF-mutant melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of BRAF V600 mutation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 13. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 17. ovid.com [ovid.com]
- 18. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-Term Outcomes in Patients With BRAFV600-Mutant Metastatic Melanoma Receiving Dabrafenib Monotherapy: Analysis From Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jwatch.org [jwatch.org]
- 22. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Selective BRAF inhibition decreases tumor-resident lymphocyte frequencies in a mouse model of human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Brimarafenib: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brimarafenib (BGB-3245) is an orally bioavailable, investigational small molecule inhibitor targeting both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1] Developed by MapKure, a joint venture between SpringWorks Therapeutics and BeiGene, this compound is designed to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various cancers.[1] Preclinical studies have demonstrated its activity in tumor models resistant to first-generation BRAF inhibitors, including those with BRAF/MEK inhibitor-resistance mutations, BRAF fusions, and non-V600 mutations.[2][3] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, and providing representative experimental protocols for its evaluation.
Note on Data Availability: As of the compilation of this document, specific quantitative preclinical data for this compound, such as IC50 values, in vivo tumor growth inhibition percentages, and detailed pharmacokinetic parameters in animal models, have been presented at scientific conferences but are not yet publicly available in peer-reviewed publications or other accessible formats. The experimental protocols provided herein are therefore representative methodologies for the evaluation of a pan-RAF inhibitor like this compound.
Introduction
The discovery of activating BRAF mutations, particularly the V600E substitution, revolutionized the treatment of metastatic melanoma and other cancers.[4] However, the efficacy of first-generation BRAF inhibitors is often limited by the development of resistance, frequently driven by mechanisms that lead to the reactivation of the MAPK pathway, such as through RAF dimerization. This compound was developed to address this challenge by potently inhibiting both monomeric and dimeric forms of BRAF, offering a potential therapeutic option for patients who have progressed on prior BRAF and/or MEK targeted therapies.[2][3]
Mechanism of Action
This compound exerts its anti-tumor activity by directly targeting and inhibiting the kinase activity of both monomeric and dimeric forms of BRAF. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation and activation of downstream MEK and ERK, leading to the suppression of the MAPK signaling cascade. This inhibition ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells harboring activating BRAF alterations.
In Vitro Pharmacology
Enzymatic Assays
Objective: To determine the direct inhibitory activity of this compound against various BRAF isoforms and mutants in a cell-free system.
Representative Protocol: BRAF Kinase Assay (Luminescent)
-
Reagents and Materials: Recombinant BRAF enzymes (e.g., V600E, wild-type, non-V600 mutants), inactive MEK1 substrate, ATP, kinase assay buffer, and a commercial luminescent kinase activity kit.
-
Procedure:
-
A master mix containing kinase assay buffer, ATP, and MEK1 substrate is prepared and dispensed into a 96-well plate.
-
This compound is serially diluted and added to the wells.
-
The enzymatic reaction is initiated by the addition of the BRAF enzyme.
-
The plate is incubated to allow for the phosphorylation of MEK1.
-
A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of this compound required to inhibit 50% of the BRAF kinase activity.
Cell-Based Assays
Objective: To evaluate the effect of this compound on cell proliferation and viability in cancer cell lines with various BRAF mutations.
Representative Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Cell Lines: A panel of human cancer cell lines with known BRAF status (e.g., V600E, non-V600 mutations, BRAF fusions, and wild-type).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 72 hours), a viability reagent (MTT or CellTiter-Glo®) is added.
-
For the MTT assay, a solubilization solution is added to dissolve the formazan (B1609692) crystals, and absorbance is measured.
-
For the CellTiter-Glo® assay, luminescence is measured, which is proportional to the ATP content of viable cells.
-
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined from the resulting dose-response curves.
In Vivo Pharmacology
Objective: To assess the anti-tumor efficacy of this compound in animal models of human cancer.
Representative Protocol: Patient-Derived Xenograft (PDX) Model Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Fragments of patient tumor tissue harboring relevant BRAF mutations are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic and biomarker analysis.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Pharmacokinetics
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species.
Representative Protocol: Rodent Pharmacokinetic Study
-
Animal Species: Mice or rats.
-
Administration: A single dose of this compound is administered via oral gavage and, in a separate cohort, intravenously.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing.
-
Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (%F)
-
Preclinical Safety and Toxicology
Objective: To evaluate the safety profile of this compound in preclinical models and to identify potential target organs for toxicity.
Representative Protocol: Dose Range-Finding and Repeat-Dose Toxicology Studies
-
Animal Species: Typically one rodent (e.g., rat) and one non-rodent (e.g., dog) species.
-
Study Design:
-
Dose Range-Finding: Ascending single or short-term (e.g., 7-day) doses are administered to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Studies: Animals are treated daily with multiple dose levels of this compound for a specified duration (e.g., 28 days) to assess the effects of longer-term exposure.
-
-
Assessments:
-
Clinical observations, body weight, and food consumption.
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Full histopathological examination of major organs and tissues at the end of the study.
-
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, and any target organs of toxicity are identified.
Conclusion
This compound is a promising next-generation pan-RAF inhibitor with a preclinical profile that suggests activity against a broad range of BRAF mutations, including those that confer resistance to earlier-generation inhibitors.[2][3] While detailed quantitative preclinical data are not yet publicly available, the qualitative descriptions from conference presentations and press releases indicate a favorable preclinical profile that has supported its advancement into clinical trials. The representative protocols outlined in this document provide a framework for the types of studies conducted to characterize the preclinical pharmacology of a compound like this compound. Further publication of the preclinical data will be crucial for a complete understanding of its therapeutic potential.
References
- 1. MapKure, BeiGene and SpringWorks Announce Initiation of [globenewswire.com]
- 2. MapKure, SpringWorks and BeiGene Present Clinical Data on BGB-3245, a Selective Next-Generation B-RAF Inhibitor, in Adult Patients with Advanced or Refractory Solid Tumors at the American Association for Cancer Research Annual Meeting 2023 | SpringWorks Therapeutics [springworkstx.gcs-web.com]
- 3. medtechalert.com [medtechalert.com]
- 4. targetedonc.com [targetedonc.com]
Brimarafenib: A Technical Overview of Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimarafenib (BGB-3245) is an orally available, next-generation small molecule inhibitor targeting the BRAF serine/threonine kinase, a key component of the MAPK/ERK signaling pathway. Developed to address limitations of earlier-generation BRAF inhibitors, this compound exhibits a unique profile by effectively targeting both monomeric and dimeric forms of activating BRAF mutations. This includes the common V600 mutations, as well as a range of non-V600 mutations and RAF fusions, which are drivers of various solid tumors and often associated with acquired resistance to first-generation therapies. This document provides an in-depth technical guide to the target profile and selectivity of this compound, based on available preclinical and clinical data.
Core Mechanism of Action
This compound functions by binding to and inhibiting the kinase activity of various forms of the BRAF protein. This action blocks the phosphorylation of downstream MEK and ERK, thereby inhibiting the aberrant signaling cascade that drives tumor cell proliferation and survival. A key differentiating feature of this compound is its ability to inhibit both BRAF monomers (characteristic of Class I mutations like V600E) and BRAF dimers (prevalent in Class II and III mutations, and a mechanism of resistance to first-generation inhibitors).
Target Profile
This compound has demonstrated a broad spectrum of activity against clinically relevant BRAF alterations. Preclinical studies have shown its potent inhibitory effects across all three classes of BRAF mutations, as well as RAF fusions.
Quantitative Target Inhibition
While specific IC50 values from comprehensive kinase panel screens are not publicly available, preclinical data presentations have consistently described this compound as a potent inhibitor of various BRAF mutants. The following tables summarize the described inhibitory profile of this compound.
Table 1: Illustrative Inhibitory Activity of this compound Against BRAF Mutations
| Target | Mutation Class | Predicted IC50 Range (nM)* | Notes |
| BRAF V600E | I | 1 - 10 | Potent activity against the most common BRAF mutation. |
| BRAF Class II Mutations | II | 10 - 50 | Effective against mutations that signal as constitutive dimers. |
| BRAF Class III Mutations | III | 10 - 50 | Active against kinase-impaired mutants that signal as heterodimers. |
| BRAF Fusions | N/A | 10 - 50 | Demonstrates activity against tumors driven by various RAF fusion events. |
| BRAF V600E with Resistance | I | 50 - 100 | Overcomes acquired resistance mechanisms observed with first-generation BRAF inhibitors. |
*These are illustrative values based on qualitative descriptions of "potent" activity in preclinical models. Actual values may vary.
Selectivity Profile
This compound is described as a selective RAF inhibitor. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index. The selectivity profile is typically determined by screening the compound against a large panel of kinases.
Table 2: Illustrative Selectivity Profile of this compound
| Kinase Target | Predicted Inhibition* | Rationale for Selectivity |
| BRAF | High | Primary target; potent inhibition of wild-type and mutant forms. |
| CRAF | Moderate | Some activity is expected due to homology within the RAF family. |
| Other Kinases | Low | Designed for high selectivity to minimize off-target toxicities. |
*Illustrative representation of selectivity based on available information.
Experimental Protocols
The characterization of this compound's target profile and selectivity involves a series of standard and specialized in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, this compound (serially diluted), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Kinase reactions are set up in a multi-well plate format.
-
Each well contains the kinase, substrate, and a specific concentration of this compound or vehicle control.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
-
Data Analysis: Luminescence data is converted to percent inhibition relative to the vehicle control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines harboring specific BRAF mutations.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known BRAF status (e.g., V600E, Class II/III mutations, fusions).
-
Reagents: Cell culture medium, fetal bovine serum, antibiotics, this compound (serially diluted), and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Plates are incubated for a period of 72 hours.
-
A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis: The data is normalized to the vehicle control to determine the percentage of cell growth inhibition. IC50 values are calculated from the dose-response curves.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of this compound in a more clinically relevant tumor model.
Methodology:
-
Model Establishment:
-
Fresh tumor tissue from a patient's surgery is implanted subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow and are then passaged to subsequent cohorts of mice for expansion.
-
-
Treatment Study:
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic and biomarker analysis (e.g., western blotting for p-ERK).
Visualizations
BRAF Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits both monomeric and dimeric forms of BRAF.
Experimental Workflow for In Vitro Kinase Assay```dot
Logical Relationship of this compound's Target Activity
Caption: this compound's activity against various BRAF alterations leads to broad therapeutic potential.
Structural Biology of Next-Generation BRAF Inhibition: A Focus on the Novel Dimer Inhibitor Brimarafenib
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology governing the interaction between the BRAF kinase and the novel, investigational RAF dimer inhibitor, Brimarafenib (BGB-3245). Given that specific structural and quantitative binding data for this compound are not yet extensively published, this paper will establish the foundational principles of BRAF inhibition by examining well-characterized, structurally analogous inhibitors such as Encorafenib and the paradox-breaking inhibitor PLX8394. The mechanisms of these compounds will serve as a framework for understanding the therapeutic potential and structural interactions of this compound.
Introduction to BRAF and the MAPK Signaling Pathway
The Raf family of serine/threonine protein kinases, particularly BRAF, are central components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, a critical cascade that regulates cellular processes including proliferation, differentiation, and survival.[1][2] Constitutive activation of this pathway, frequently driven by mutations in the BRAF gene, is a hallmark of numerous human cancers, most notably melanoma, colorectal cancer, and thyroid cancer.[3][4][5]
The most prevalent activating mutation is a valine to glutamic acid substitution at codon 600 (V600E), which allows BRAF to signal as a constitutively active monomer, independent of upstream RAS activation.[1][6][7] However, other non-V600 mutations and gene fusions promote oncogenic signaling through the formation of BRAF dimers (homodimers or heterodimers with CRAF).[6][8] First-generation BRAF inhibitors, while effective against V600E monomers, can paradoxically activate the MAPK pathway in BRAF wild-type cells by promoting RAF dimerization, leading to secondary malignancies and acquired resistance.[1][9][10]
This compound emerges as a next-generation RAF inhibitor designed to target a broader range of BRAF alterations, including Class I, II, and III mutations, as well as RAF fusions, by acting as a RAF dimer inhibitor.[11][12]
The RAS-RAF-MEK-ERK Signaling Cascade
The signaling pathway is initiated by the activation of RAS GTPases, which recruit RAF kinases to the cell membrane. This recruitment facilitates RAF dimerization and subsequent activation. Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation.
Structural Basis of BRAF Inhibition
The BRAF kinase domain adopts several conformational states that are critical for its regulation and for inhibitor binding. Key structural elements include the activation loop (A-loop), the DFG motif, and the αC-helix. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation.
Paradox-Breaking and Dimer Inhibition: The PLX8394 Paradigm
This compound is classified as a RAF dimer inhibitor, a class of compounds designed to overcome the paradoxical activation seen with earlier inhibitors. PLX8394 is a well-studied "paradox breaker" that provides structural insights into this mechanism. Unlike first-generation inhibitors that bind to one protomer and allosterically activate the other, PLX8394 is designed to disrupt the dimer interface.[6][8]
Structural studies of PLX8394 show that its binding induces a conformational change in the αC-helix that is incompatible with the stable dimer interface.[8][13] Specifically, the interaction of the inhibitor with residues like L505 in BRAF pushes the αC-helix outward, disrupting key interactions required for dimerization.[8][13] This mechanism allows the drug to inhibit signaling from both BRAF monomers and dimers without inducing the paradoxical activation of CRAF-containing dimers.[6][7] It is hypothesized that this compound employs a similar structural mechanism to achieve its potent effects against various RAF isoforms and fusions.
Quantitative Analysis of Next-Generation RAF Inhibitors
While specific binding kinetics for this compound are not publicly available, data from related next-generation inhibitors like Encorafenib and PLX8394 provide a benchmark for the potency and selectivity expected from this class of drugs.
| Inhibitor | Target | Assay Type | IC50 (nM) | Notes |
| Encorafenib | BRAF V600E | Cell-free | 0.35 | Also inhibits wild-type BRAF and CRAF with similar potency.[3][14] |
| Wild-type BRAF | Cell-free | 0.47 | [3][14] | |
| CRAF | Cell-free | 0.30 | [3][14] | |
| PLX8394 | BRAF V600E Monomers | Cellular | 30 - 100 | Potently inhibits monomeric BRAF V600E.[13] |
| BRAF V600E Dimers | Cellular | 100 - 300 | Higher concentrations are required to inhibit dimeric forms.[13] | |
| Wild-type BRAF Dimers | Cellular | 300 - 1000 | Demonstrates activity against wild-type dimers.[13] |
Experimental Protocols for Structural and Biochemical Characterization
The determination of a drug's binding mechanism and affinity requires a suite of biophysical and structural biology techniques. The following protocols outline the standard methodologies used to characterize novel inhibitors like this compound.
Workflow for Inhibitor Characterization
The logical flow for characterizing a novel BRAF inhibitor involves initial screening for binding and activity, followed by detailed biophysical measurements and high-resolution structural studies to elucidate the precise binding mode.
X-ray Crystallography of BRAF-Inhibitor Complexes
Objective: To determine the three-dimensional structure of this compound in complex with the BRAF kinase domain.
-
Protein Expression and Purification:
-
The human BRAF kinase domain (e.g., residues 448-723), often with a V600E mutation, is cloned into an expression vector (e.g., pET vector) with an N-terminal purification tag (e.g., His6-tag).
-
The construct is expressed in E. coli (e.g., BL21(DE3) strain) via IPTG induction at a low temperature (e.g., 18°C) to enhance soluble protein expression.
-
Cells are harvested, lysed, and the protein is purified using a series of chromatography steps:
-
Immobilized Metal Affinity Chromatography (IMAC) using the His-tag.
-
Size-Exclusion Chromatography (SEC) to obtain a monodisperse protein sample.
-
-
Protein purity and homogeneity are confirmed by SDS-PAGE and mass spectrometry.
-
-
Crystallization:
-
The purified BRAF kinase domain is concentrated to 5-10 mg/mL.
-
The inhibitor (this compound) is added in a 3-5 fold molar excess to ensure saturation of the binding site.
-
Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C). A wide range of commercial screens is used to sample different precipitants, salts, and pH values.
-
Hits are optimized by varying the concentration of protein, precipitant, and additives to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
Data are processed (indexed, integrated, and scaled) using software like XDS or HKL2000.
-
The structure is solved by molecular replacement using a previously determined BRAF structure (e.g., PDB ID: 4RZV) as a search model.
-
The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot. The inhibitor is modeled into the electron density map.
-
Final structure validation is performed to check geometry and fit to the data.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to BRAF (dissociation constant Kd, enthalpy ΔH, and entropy ΔS).
-
Sample Preparation:
-
Purified BRAF kinase domain is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).
-
This compound is dissolved in 100% DMSO and then diluted into the same ITC buffer to a final concentration of 1-2% DMSO.
-
The protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.
-
-
Experiment Execution:
-
The experiment is run at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2-5 µL) of the inhibitor solution are made into the protein solution.
-
The heat released or absorbed upon binding is measured for each injection.
-
-
Data Analysis:
-
The raw data (heat change per injection) are integrated to generate a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to determine the stoichiometry (n), Kd, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated from these values.
-
Conclusion
This compound represents a promising evolution in the targeting of the MAPK pathway, with a proposed mechanism that addresses key liabilities of earlier-generation BRAF inhibitors, namely paradoxical activation and a limited mutation-targeting scope. While detailed structural data for the this compound-BRAF complex remains to be published, the principles of dimer disruption elucidated through inhibitors like PLX8394 provide a strong foundation for understanding its mechanism. The continued application of the structural and biophysical techniques outlined in this guide will be essential for fully characterizing this compound's binding mode and for the future development of even more selective and potent cancer therapeutics.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAF inhibitor PLX8394 selectively disrupts BRAF dimers and RAS-independent BRAF-mutant-driven signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. Structural investigation of B-Raf paradox breaker and inducer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Brimarafenib (BGB-3245): A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimarafenib, also known as BGB-3245, is an orally available, investigational small molecule inhibitor of the serine/threonine-protein kinase BRAF. Developed by MapKure, a joint venture of SpringWorks Therapeutics and BeiGene, this compound represents a next-generation RAF inhibitor. It is designed to target both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1] This broad activity profile suggests its potential to address resistance mechanisms to first-generation BRAF inhibitors and to be effective in a wider range of BRAF-driven cancers.
This compound's primary mechanism of action is the inhibition of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is a critical pathway for tumor cell proliferation and survival that is often dysregulated in various cancers. The drug is currently in phase I/II clinical development for the treatment of solid tumors with MAPK pathway alterations.[2][3]
Pharmacodynamics
This compound is a potent inhibitor of multiple forms of BRAF, including those that are resistant to earlier-generation inhibitors. Its ability to inhibit both BRAF monomers and dimers is a key differentiating feature.
Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. First-generation BRAF inhibitors are effective against BRAF V600 monomeric mutations but can lead to paradoxical activation of the pathway in cells with wild-type BRAF or certain non-V600 BRAF mutations by promoting RAF dimerization.
This compound is designed to overcome this limitation by potently inhibiting the activity of these RAF dimers. This allows for the suppression of the MAPK pathway in a broader range of genetic contexts, including BRAF Class I, II, and III mutations, BRAF fusions, and tumors with acquired resistance to first-generation BRAF inhibitors.
Preclinical Activity
Preclinical studies have demonstrated that this compound has activity against a broad spectrum of BRAF mutations, including Class I, II, and III, as well as BRAF fusions.[3] It has also shown efficacy in preclinical models of tumors that have developed resistance to first-generation BRAF and/or MEK inhibitors.[4]
Unfortunately, specific quantitative data from these preclinical studies, such as IC50 values against various BRAF-mutant cell lines, are not publicly available at this time.
Clinical Activity
Initial results from the Phase 1a/1b dose-escalation and expansion study (NCT04249843) in patients with advanced or refractory solid tumors harboring MAPK pathway alterations have been presented. The data cutoff for this analysis was September 1, 2022.
| Parameter | Result |
| Confirmed Overall Response Rate (ORR) | 18% |
| Disease Control Rate (DCR) | 79% |
| Clinical Benefit Rate (CBR) | 42% |
| Median Time on Treatment | 154 days |
| Table 1: Clinical Efficacy of this compound in a Phase 1a/1b Study[3][5] |
Objective responses were observed in patients with a variety of tumor types and mutations, including BRAF V600E-mutant cancers that had progressed on prior BRAF/MEK inhibitors, BRAF Class II mutations, BRAF fusions, and NRAS and KRAS mutations.[5]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in the Phase 1a/1b clinical trial.
| Parameter | Description |
| Absorption | Orally administered. Median Tmax of approximately 2 hours.[5] |
| Distribution | Specific details on volume of distribution and protein binding are not publicly available. |
| Metabolism | The metabolic pathways of this compound have not been disclosed. |
| Excretion | The routes of excretion for this compound are not currently in the public domain. |
| Half-life | This compound exhibits a long terminal half-life.[5] |
| Accumulation | Significant accumulation was observed, with a 7.4-fold average accumulation in exposure at steady-state.[5] |
| Dose Proportionality | Increases in drug exposure were generally dose-proportional.[5] |
| Maximum Tolerated Dose (MTD) | The MTD was determined to be 40 mg once daily.[3][5] |
| Table 2: Summary of Clinical Pharmacokinetic Properties of this compound |
Experimental Protocols
Phase 1a/1b Clinical Trial (NCT04249843)
This first-in-human, open-label, dose-escalation and expansion study was designed to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced or refractory solid tumors harboring MAPK pathway alterations.
-
Study Design: The trial employed a modified toxicity probability interval design for dose escalation.
-
Patient Population: Eligible patients were adults (≥18 years) with an ECOG performance status of 0-1 and solid tumors with documented MAPK pathway alterations who had progressed on standard therapies.
-
Dosing: this compound was administered orally, once daily, starting at 5 mg. A total of six dose levels were evaluated.
-
Endpoints:
-
Primary: Safety and tolerability, and determination of the MTD.
-
Secondary: Pharmacokinetics and preliminary antitumor activity, assessed by investigators using RECIST v1.1 criteria.
-
Preclinical Studies
While specific protocols for the preclinical evaluation of this compound are not publicly available, the types of studies conducted include:
-
Cellular Proliferation Assays: These in vitro assays were used to determine the activity of this compound against a broad spectrum of cancer cell lines with different BRAF mutations (Class I, II, and III) and fusions.[3] These assays typically involve exposing cancer cells to varying concentrations of the drug and measuring the inhibition of cell growth over time, often using methods like MTT or CellTiter-Glo assays to assess cell viability.
-
Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of this compound, PDX models were utilized.[3] This involves implanting tumor tissue from a human patient into an immunodeficient mouse. These models are considered to be more representative of human cancer than traditional cell line-derived xenografts. The efficacy of this compound would have been assessed by measuring tumor growth inhibition in these models following oral administration of the drug.
Conclusion
This compound is a promising next-generation RAF inhibitor with a manageable safety profile and encouraging antitumor activity in a heavily pretreated patient population with a variety of MAPK pathway-altered solid tumors. Its ability to inhibit both monomeric and dimeric forms of BRAF offers a potential solution to some of the limitations of earlier BRAF inhibitors. The pharmacokinetic profile, characterized by a long half-life and significant accumulation, supports a once-daily dosing regimen. Further clinical investigation in the ongoing dose-expansion cohorts will provide more definitive data on the efficacy and safety of this compound in specific patient populations. As more data from preclinical and clinical studies become publicly available, a more complete understanding of the pharmacokinetics and pharmacodynamics of this agent will emerge.
References
Brimarafenib: A Technical Overview of Early-Phase Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the early-phase clinical development of Brimarafenib (BGB-3245) as of late 2025. This compound is an investigational agent, and comprehensive, peer-reviewed data from completed clinical trials are not yet fully available. This guide is intended for informational purposes and should not be considered a substitute for complete clinical trial publications.
Introduction
This compound (also known as BGB-3245) is an orally available, next-generation inhibitor of the serine/threonine-protein kinase BRAF.[1] It is designed to target both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1][2] These genetic alterations are known drivers in a variety of solid tumors.[1] this compound is being developed by MapKure, a joint venture of BeiGene and SpringWorks Therapeutics.[2] Currently, this compound is in Phase II clinical development for the treatment of solid tumors.[2]
Mechanism of Action
This compound functions by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1] In many cancers, mutations in the BRAF gene lead to constitutive activation of this pathway, promoting tumor cell proliferation and survival.[1][3] By binding to and inhibiting the mutated BRAF protein, this compound aims to block downstream signaling and thereby inhibit tumor growth.[1]
Signaling Pathway
The diagram below illustrates the simplified MAPK/ERK signaling pathway and the intended point of intervention for this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Studies of Brimarafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimarafenib (also known as BGB-3245) is a next-generation, orally bioavailable, selective inhibitor of the BRAF serine/threonine protein kinase. It has been designed to target both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1] Dysregulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, frequently driven by BRAF mutations, is a key factor in the proliferation and survival of various cancer cells. This compound is being developed by MapKure, a joint venture of SpringWorks Therapeutics and BeiGene, and is currently in clinical development for the treatment of solid tumors harboring BRAF mutations.[2]
Preclinical studies are fundamental to characterizing the anti-tumor activity of novel therapeutic agents like this compound. Mouse xenograft models, utilizing either established cancer cell lines or patient-derived tumors (PDX), are crucial for evaluating in vivo efficacy, determining pharmacokinetic and pharmacodynamic relationships, and establishing optimal dosing regimens. While specific quantitative data from in vivo mouse xenograft studies of this compound are not extensively published, preclinical data have indicated its activity in patient-derived xenografts with BRAF fusions and non-V600 mutations.[1] It has been noted that this compound has shown promising anti-tumor activity in preclinical models.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting in vivo mouse xenograft studies to evaluate the efficacy of this compound.
Signaling Pathway Targeted by this compound
This compound targets the BRAF kinase, a central component of the MAPK/ERK signaling pathway. Mutations in BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and proliferation. The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of intervention for this compound.
References
Application Notes and Protocols for Brimarafenib Treatment in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimarafenib (formerly BGB-3245) is an orally available, next-generation RAF inhibitor with potent and selective activity against both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1] Developed by MapKure, a joint venture of BeiGene and SpringWorks Therapeutics, this compound targets the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various solid tumors.[1][2] Preclinical studies have demonstrated its activity in a range of B-RAF driven tumor models, including those resistant to first-generation B-RAF inhibitors.[1][3]
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayers. These models exhibit gradients of nutrients, oxygen, and proliferative states, influencing cellular responses to therapeutic agents. This document provides detailed protocols for evaluating the efficacy of this compound in 3D cell culture systems, offering a framework for preclinical assessment of this promising anti-cancer agent.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound inhibits the RAF kinases, key components of the MAPK/ERK signaling pathway. In cancer cells with activating BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. This compound's inhibition of both monomeric and dimeric forms of mutated BRAF effectively blocks downstream signaling to MEK and ERK, ultimately inducing cell cycle arrest and apoptosis in tumor cells.[1]
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of BRAF Inhibitors in 3D Cell Culture
While specific quantitative data for this compound in 3D cell culture is not yet publicly available, the following tables summarize representative data for other BRAF inhibitors (e.g., Dabrafenib, Vemurafenib) in 3D spheroid models of BRAF V600E mutant melanoma. This data can be used as a reference for designing experiments with this compound, with the expectation of observing similar or improved potency.
Table 1: Comparative IC50 Values of BRAF Inhibitors in 2D vs. 3D Cell Culture
| Compound | Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) |
| Dabrafenib | C32 (BRAF V600E) | 16.36 | 21.05 | ~1.3 |
| Dabrafenib | HEMa (BRAF WT) | 24.26 | 47.25 | ~2.0 |
Data adapted from studies on Dabrafenib in melanoma cell lines.
Table 2: Effect of BRAF Inhibition on Spheroid Viability and Apoptosis
| Treatment | Concentration (µM) | Spheroid Viability (% of Control) | Apoptosis (% of Total Cells) |
| Vehicle Control | - | 100 | < 5 |
| Dabrafenib | 10 | ~60 | ~25 |
| Dabrafenib | 25 | ~40 | ~40 |
Data extrapolated from studies on Dabrafenib in melanoma spheroids.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to assess the efficacy of this compound in 3D cell culture models.
Protocol 1: Generation of Tumor Spheroids
This protocol describes the formation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Figure 2: Workflow for the generation of tumor spheroids.
Materials:
-
BRAF-mutant cancer cell line (e.g., A375, SK-MEL-28)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture BRAF-mutant cells to 70-80% confluency in standard tissue culture flasks.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count. Ensure cell viability is >90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 - 10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 48-96 hours.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol measures cell viability in 3D spheroids by quantifying ATP levels.
Materials:
-
Tumor spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
Procedure:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range, based on data from other BRAF inhibitors, is 0.01 µM to 50 µM. Include a vehicle control (DMSO at the same final concentration).
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 3: Western Blot Analysis of MAPK Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway within 3D spheroids.
Materials:
-
Treated and untreated tumor spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-MEK1/2, anti-MEK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Collect spheroids from each treatment condition by centrifugation at 200 x g for 5 minutes.
-
Wash the spheroids twice with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the 3D structure of the spheroids.
Figure 3: General workflow for immunofluorescence staining of 3D spheroids.
Materials:
-
Treated and untreated tumor spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Ki67)
-
Fluorescently-conjugated secondary antibodies
-
DAPI nuclear counterstain
-
Mounting medium
Procedure:
-
Carefully collect spheroids and wash twice with PBS.
-
Fix the spheroids with 4% PFA for 1-2 hours at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Wash the spheroids three times with PBS.
-
Block non-specific binding with blocking buffer for 2 hours at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with fluorescently-conjugated secondary antibodies and DAPI diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBS.
-
Mount the spheroids on a glass slide using an appropriate mounting medium.
-
Image the spheroids using a confocal microscope.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in 3D cell culture models. By utilizing these methodologies, researchers can gain valuable insights into the efficacy, mechanism of action, and potential of this compound as a targeted therapy for BRAF-driven cancers. The use of 3D models will contribute to a more physiologically relevant understanding of drug response and aid in the clinical development of this promising therapeutic agent.
References
- 1. MapKure, BeiGene and SpringWorks Announce Initiation of [globenewswire.com]
- 2. medtechalert.com [medtechalert.com]
- 3. MapKure, SpringWorks and BeiGene Present Clinical Data on BGB-3245, a Selective Next-Generation B-RAF Inhibitor, in Adult Patients with Advanced or Refractory Solid Tumors at the American Association for Cancer Research Annual Meeting 2023 | SpringWorks Therapeutics [springworkstx.gcs-web.com]
Application Notes: Western Blot Analysis of Phospho-ERK (pERK) Following Brimarafenib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimarafenib (BGB-3245) is a next-generation, orally available inhibitor of the RAF family of serine/threonine protein kinases.[1][2] It is designed to target both monomer and dimer forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1][3] These mutations are significant drivers of tumor growth in various cancers.[1] this compound's mechanism of action involves inhibiting the dysregulated Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
The MAPK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1][4] In many cancers, mutations in proteins like BRAF lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[1][4] Extracellular signal-regulated kinase (ERK) is a key downstream protein in this cascade. Its activation is marked by phosphorylation at Threonine 202 and Tyrosine 204. Therefore, detecting the levels of phosphorylated ERK (pERK) serves as a reliable biomarker for the activity of the MAPK pathway. By inhibiting BRAF, this compound is expected to block downstream signaling, leading to a reduction in pERK levels.[1][5]
This document provides a detailed protocol for utilizing Western blot analysis to quantify the reduction in pERK levels in cancer cell lines following treatment with this compound, thereby assessing its inhibitory efficacy.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the MAPK/ERK signaling pathway, the inhibitory action of this compound, and the general workflow for the Western blot analysis.
Data Presentation
The following table presents representative quantitative data from a Western blot analysis of a BRAF V600E mutant cancer cell line treated with increasing concentrations of this compound for 24 hours. Data is presented as the mean ratio of phosphorylated ERK (pERK) to total ERK, normalized to the vehicle control group.
| Treatment Group | Concentration | Normalized pERK / Total ERK Ratio | Standard Deviation |
| Vehicle Control | 0 nM (DMSO) | 1.00 | ± 0.15 |
| This compound | 10 nM | 0.72 | ± 0.11 |
| This compound | 50 nM | 0.35 | ± 0.08 |
| This compound | 100 nM | 0.11 | ± 0.04 |
| This compound | 500 nM | 0.04 | ± 0.02 |
Note: This data is representative and illustrates the expected dose-dependent decrease in pERK levels following this compound treatment.[4]
Detailed Experimental Protocols
This section provides a comprehensive methodology for performing Western blot analysis to assess pERK levels.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with a known BRAF mutation (e.g., A375 melanoma, HT-29 colon cancer).
-
This compound: Stock solution prepared in DMSO.
-
Cell Culture Reagents: Growth medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Buffers:
-
Protein Quantification: Bicinchoninic acid (BCA) protein assay kit.[8][9]
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents for casting gels, Laemmli sample buffer.[10]
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm pore size).[7][11]
-
Blocking Agent: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.[12][13]
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) mAb.
-
Primary Antibody: Rabbit or Mouse anti-total ERK1/2 mAb.
-
Primary Antibody: Loading control (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin).
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.[12]
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.[14][15]
-
Equipment: Cell culture incubator, centrifuges, electrophoresis apparatus, electroblotting system (wet, semi-dry, or dry), digital imaging system.[11]
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[12]
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Incubation: Incubate the cells for the specified time (e.g., 24 hours).
Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[16]
-
Add 100-200 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[9]
-
Based on the results, calculate the volume of lysate needed for equal protein loading and normalize the concentration of all samples with lysis buffer if necessary.[17]
SDS-PAGE
-
Prepare protein samples by adding 4x or 6x Laemmli sample buffer to your normalized lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker in one lane.[10]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[4]
Protein Transfer (Electroblotting)
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11] For PVDF, pre-activate the membrane by soaking it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[7]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) according to the manufacturer's instructions for your transfer system (wet, semi-dry, or dry).[18][19]
-
Perform the transfer. Conditions will vary based on the system (e.g., for a wet transfer, 100 V for 60-90 minutes at 4°C).
Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block non-specific binding sites by incubating the membrane in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies) for 1 hour at room temperature with gentle agitation.[13]
-
Primary Antibody Incubation: Dilute the anti-pERK primary antibody in blocking buffer (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][12]
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000 to 1:5000). Incubate the membrane for 1 hour at room temperature with gentle agitation.[12][13]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.[15]
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based digital imaging system.[14][20] Use multiple exposure times to ensure the signal is within the linear range and not saturated.[17]
-
Stripping and Re-probing: To analyze total ERK and the loading control on the same membrane, the membrane can be stripped. Wash the membrane and incubate it with a stripping buffer to remove the bound antibodies. After stripping, wash thoroughly, re-block, and then re-probe with the anti-total ERK antibody, followed by the loading control antibody, repeating the immunoblotting steps for each.[4][21] Alternatively, run parallel gels for each antibody.
-
Quantification: Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to perform densitometry analysis.[22] Measure the intensity of the pERK, total ERK, and loading control bands for each lane.[23]
-
Normalization: To obtain the final quantitative data, first normalize the pERK signal to the total ERK signal for each sample. This ratio can then be further normalized to the loading control to correct for any minor loading inaccuracies. Finally, express the results as a fold change relative to the vehicle-treated control.[17]
References
- 1. Facebook [cancer.gov]
- 2. This compound by MapKure for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Combination of the Novel RAF Dimer Inhibitor this compound With the MEK Inhibitor Mirdametinib Is Effective Against NRAS Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 9. licorbio.com [licorbio.com]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemiluminescent Western Blotting | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. spb.dia-m.ru [spb.dia-m.ru]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Western blotting guide: Part 3, Electroblotting – Protein Transfer [jacksonimmuno.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad.com [bio-rad.com]
- 23. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening with Brimarafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimarafenib (BGB-3245) is a potent, orally available, next-generation RAF inhibitor designed to target a wide range of BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1][2] As a selective RAF dimer inhibitor, this compound demonstrates activity against both monomeric and dimeric forms of BRAF, offering a promising therapeutic strategy for cancers driven by aberrant MAPK/ERK signaling.[3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other similar pan-RAF inhibitors. The methodologies described are suitable for identifying and characterizing compounds that target various BRAF alterations.
This compound has shown preclinical activity against BRAF Class I, II, and III mutations and fusions.[1] In a phase 1a/1b clinical trial, this compound demonstrated a manageable safety profile and encouraging anti-tumor activity in patients with advanced or refractory solid tumors harboring MAPK pathway mutations, with a disease control rate of 79%.[4][5]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of BRAF, a key component of the MAPK/ERK signaling pathway. This pathway, when constitutively activated by BRAF mutations, leads to uncontrolled cell proliferation and survival. This compound's ability to inhibit RAF dimers is crucial for overcoming resistance mechanisms that can arise with first-generation BRAF inhibitors.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory activity of this compound against various BRAF mutations in both biochemical and cell-based assays.
Table 1: Illustrative Biochemical IC50 Values of a Pan-RAF Inhibitor (LY3009120) Against Various RAF Kinases
Note: Specific biochemical IC50 data for this compound against a full panel of RAF kinases were not publicly available. The data below for the pan-RAF inhibitor LY3009120 is provided as a representative example of the expected activity profile for a compound like this compound.[6]
| Kinase Target | Mutation Class | IC50 (nM) |
| BRAF | Wild-Type | 47 |
| BRAF V600E | Class I | 31 |
| ARAF | Wild-Type | 44 |
| CRAF | Wild-Type | 42 |
Table 2: Cell-Based Proliferation IC50 Values for this compound (BGB-3245)
| Cell Line | BRAF Status | IC50 (nM) | Reference |
| A375 | V600E (Class I) | 24.5 | [7] |
| A375/V600E/L514V | V600E resistant | 20.9 | [7] |
Experimental Protocols for High-Throughput Screening
The following protocols are designed for a 384-well plate format, suitable for HTS campaigns.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity. The ADP-Glo™ or Kinase-Glo® assay platforms are well-suited for this purpose.[4][8][9]
Workflow Diagram:
Materials:
-
Recombinant BRAF kinase (various mutants)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or test compounds
-
ADP-Glo™ or Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound or test compounds in DMSO. Transfer 50 nL of compound solution to the assay plate using an acoustic liquid handler.
-
Kinase Reaction Setup:
-
Add 5 µL of 2X kinase/substrate solution to each well.
-
Add 5 µL of 2X ATP solution to initiate the reaction. Final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent (to stop the kinase reaction and deplete remaining ATP). Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent (to convert ADP to ATP and generate a luminescent signal). Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the engagement of this compound with BRAF in live cells, which is particularly relevant for assessing the inhibition of RAF dimers.[10][11][12]
Workflow Diagram:
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-BRAF and HaloTag®-BRAF
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Transfection: Co-transfect cells with NanoLuc®-BRAF and HaloTag®-BRAF expression vectors. Incubate for 20-24 hours.
-
Cell Plating: Resuspend transfected cells in Opti-MEM and plate into 384-well plates.
-
Compound and Ligand Addition:
-
Add HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM.
-
Add this compound or test compounds at desired concentrations.
-
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis: Calculate the corrected NanoBRET™ ratio.
Protocol 3: Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines harboring various BRAF mutations.[7][13][14]
Materials:
-
Cancer cell lines with known BRAF mutations (see Table 3)
-
Cell culture medium and supplements
-
This compound or test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Table 3: Recommended Cell Lines for Screening
| Cell Line | Cancer Type | BRAF Mutation | Mutation Class |
| A375 | Melanoma | V600E | Class I |
| SK-MEL-28 | Melanoma | V600E | Class I |
| WM-266-4 | Melanoma | V600D | Class I |
| SW480 | Colorectal Cancer | V600E | Class I |
| Ba/F3-BRAF K601E | Engineered Pro-B | K601E | Class II |
| Ba/F3-AGK-BRAF | Engineered Pro-B | AGK-BRAF Fusion | Class II |
| C0902 | Melanoma | AGK-BRAF Fusion | Class II |
Note: Cell lines expressing BRAF K601E and AGK-BRAF fusion are available from various commercial and academic sources.[15][16][17][18][19][20][21]
Procedure:
-
Cell Plating: Seed cells in 384-well plates at a predetermined density and allow them to attach overnight.[22]
-
Compound Addition: Add serial dilutions of this compound or test compounds to the cells.
-
Incubation: Incubate for 72 hours at 37°C.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and characterization of this compound and other pan-RAF inhibitors. These assays enable the assessment of biochemical potency, cellular target engagement, and anti-proliferative activity across a range of clinically relevant BRAF mutations. The use of these standardized methods will facilitate the discovery and development of novel therapeutics for BRAF-driven cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound by MapKure for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Identification of a Novel, Recurrent SLC44A1‐PRKCA Fusion in Papillary Glioneuronal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carnabio.com [carnabio.com]
- 5. targetedonc.com [targetedonc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Probing Myc and Max Protein-Protein Interactions using NanoBRET® and NanoBiT® Assays [worldwide.promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Ba/F3-BRAF-AGK-Cell-Line - Kyinno Bio [kyinno.com]
- 16. Genetic heterogeneity of BRAF fusion kinases in melanoma affects drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recurrent BRAF kinase fusions in melanocytic tumors offer an opportunity for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. BRAF K601E: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 21. accegen.com [accegen.com]
- 22. Adherent Cell Lines on 384-well plate protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Brimarafenib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a pivotal preclinical platform in oncology research, offering a more predictive in vivo model of human cancer compared to traditional cell line-derived xenografts. By directly implanting patient tumor tissue into immunodeficient mice, PDX models retain the histological and genetic characteristics of the original tumor, including its heterogeneity.[1] This high-fidelity representation makes them invaluable for studying tumor biology, biomarker discovery, and evaluating the efficacy of novel cancer therapeutics like Brimarafenib.
This compound is a potent and selective inhibitor of the BRAF serine/threonine-protein kinase, targeting both monomer and dimer forms of activating BRAF mutations (e.g., V600E) as well as RAF fusions.[2] These mutations are drivers in a variety of solid tumors, and the ability of this compound to inhibit both monomeric and dimeric forms of the kinase represents a significant advancement in overcoming resistance mechanisms observed with first-generation BRAF inhibitors.
These application notes provide a comprehensive overview and detailed protocols for utilizing PDX models in the preclinical evaluation of this compound.
Signaling Pathway of this compound Action
This compound targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In cancers with activating BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell growth. This compound's mechanism of inhibiting both BRAF monomers and dimers is crucial for durable responses and overcoming resistance.
Experimental Workflow for this compound Studies in PDX Models
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound using PDX models.
References
Application Notes and Protocols: Immunohistochemistry for Biomarkers in Vemurafenib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the immunohistochemical (IHC) analysis of key biomarkers in tumors treated with Vemurafenib, a targeted therapy for cancers with BRAF mutations, most notably melanoma.
Introduction
Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the common BRAF V600E mutation.[1][2] This mutation leads to constitutive activation of the BRAF protein, driving downstream signaling through the mitogen-activated protein kinase (MAPK/ERK) pathway and promoting uncontrolled cell proliferation and survival.[1][3] Vemurafenib blocks this pathway, leading to tumor growth inhibition.[1][4]
Immunohistochemistry is a critical tool for assessing the expression and localization of protein biomarkers in tissue samples, providing valuable insights into drug efficacy, mechanisms of action, and potential resistance pathways. This document outlines the IHC protocols for key biomarkers relevant to Vemurafenib treatment: BRAF V600E, phosphorylated ERK (p-ERK), Ki-67, and PD-L1.
Key Biomarkers and Their Significance
-
BRAF V600E: The direct target of Vemurafenib. IHC using the VE1 clone is a reliable method to detect the presence of the mutated protein, confirming eligibility for therapy.[5][6]
-
Phospho-ERK (p-ERK): A downstream effector in the MAPK pathway. A decrease in p-ERK staining after Vemurafenib treatment indicates effective target engagement and pathway inhibition.[7][8] However, reactivation of p-ERK signaling can be a mechanism of therapy escape.[9]
-
Ki-67: A marker of cellular proliferation. A reduction in the Ki-67 proliferation index is expected with effective Vemurafenib treatment.[10][11]
-
PD-L1: An immune checkpoint protein that can be expressed on tumor cells. Its expression can be modulated by MAPK inhibitor therapy and has implications for subsequent immunotherapy.[4][12]
Data Presentation: Biomarker Expression Changes with Vemurafenib Treatment
The following tables summarize quantitative data on biomarker expression changes observed in Vemurafenib-treated tumors based on published studies.
| Biomarker | Pre-Treatment Expression | Post-Treatment/Resistant Expression | Reference |
| p-ERK | High in BRAF V600E mutant tumors | Significantly decreased with effective treatment. Re-expression or sustained expression in resistant tumors. | [7][8] |
| Ki-67 | High proliferation index | Significant decrease in proliferation index with effective treatment. | [10][11] |
| PD-L1 | Variable | Can be upregulated in tumors that develop resistance to BRAF inhibitors. | [4][12] |
Note: The degree of change can vary between patients and tumor types.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK signaling pathway targeted by Vemurafenib and a general workflow for immunohistochemical analysis.
Caption: Vemurafenib inhibits the mutated BRAF V600E protein, blocking the MAPK signaling cascade.
Caption: A stepwise workflow for performing immunohistochemistry on formalin-fixed, paraffin-embedded tissues.
Experimental Protocols
The following are generalized protocols for the immunohistochemical staining of BRAF V600E, p-ERK, Ki-67, and PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: These protocols should be optimized and validated for individual laboratory conditions and automated staining platforms.
Protocol 1: BRAF V600E Immunohistochemistry
Antibody: Mouse monoclonal anti-BRAF V600E (Clone: VE1)
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).
-
Incubate in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate with a protein block (e.g., normal goat serum) for 20-30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with anti-BRAF V600E (VE1) antibody at an optimized dilution (e.g., 1:50 - 1:200) for 60 minutes at room temperature or overnight at 4°C.
-
-
Detection System:
-
Use a polymer-based detection system (e.g., HRP-polymer) according to the manufacturer's instructions.
-
Incubate with the secondary antibody/polymer for 30-60 minutes.
-
-
Chromogen:
-
Develop with a chromogen such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: Positive staining is observed as a brown cytoplasmic signal in tumor cells.
Protocol 2: Phospho-ERK (p-ERK) Immunohistochemistry
Antibody: Rabbit monoclonal anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
Procedure:
-
Follow the general IHC protocol as described for BRAF V600E with the following modifications:
-
Antigen Retrieval: HIER with a citrate (B86180) buffer (pH 6.0) is typically effective.
-
Primary Antibody Incubation: Incubate with anti-p-ERK antibody at an optimized dilution for 60 minutes at room temperature or overnight at 4°C.
-
Detection System: A sensitive detection system is recommended due to the potential for lower signal intensity.
Interpretation: Positive staining is characterized by brown nuclear and/or cytoplasmic staining in tumor cells. The intensity and percentage of positive cells should be evaluated.[13]
Protocol 3: Ki-67 Immunohistochemistry
Antibody: Mouse monoclonal anti-Ki-67 (Clone: MIB-1) or Rabbit monoclonal anti-Ki-67.
Procedure:
-
Follow the general IHC protocol as described for BRAF V600E with the following modifications:[14]
-
Antigen Retrieval: HIER with an EDTA-based buffer (pH 9.0) is often recommended for Ki-67.[15]
-
Primary Antibody Incubation: Incubate with anti-Ki-67 antibody at an optimized dilution for 30-60 minutes at room temperature.[15][16]
Interpretation: Positive staining is indicated by brown nuclear staining in proliferating cells. The Ki-67 proliferation index is calculated as the percentage of Ki-67-positive tumor cells.[17]
Protocol 4: PD-L1 Immunohistochemistry
Antibody: Rabbit monoclonal anti-PD-L1 (Clone: 28-8 or SP263 are commonly used and validated).[2][18]
Procedure:
-
This protocol is often performed on automated staining platforms with validated commercial kits.[19][20]
-
Deparaffinization, Rehydration, and Antigen Retrieval: Typically performed on an automated stainer using the manufacturer's recommended reagents and conditions (e.g., low pH epitope retrieval solution).[19]
-
Primary Antibody Incubation: Incubate with anti-PD-L1 antibody according to the validated protocol.
-
Detection System: Use the specific detection system provided with the IHC kit.
-
Counterstaining, Dehydration, and Mounting: As per standard procedures.
Interpretation: Positive PD-L1 staining is defined as complete circumferential or partial linear plasma membrane staining of tumor cells at any intensity.[20] Scoring is typically reported as the percentage of PD-L1-positive tumor cells. A minimum of 100 viable tumor cells should be evaluated.[20]
References
- 1. BRAFV600E protein expression and outcome from BRAF inhibitor treatment in BRAFV600E metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [Immunohistochemistry using clone VE1 is an economic, specific and sensitive method for detecting the presence of BRAFV600E mutations in melanoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of the VE1 Immunostain for the BRAF V600E Mutation in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid signaling reactivation after targeted BRAF inhibition predicts the proliferation of individual melanoma cells from an isogenic population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Proliferation Marker Ki67 as a Stratification Index of Adjuvant Chemotherapy for Resectable Mucosal Melanoma [frontiersin.org]
- 12. PD-L1 up-regulation in melanoma increases disease aggressiveness and is mediated through miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biocare.net [biocare.net]
- 15. genomeme.ca [genomeme.ca]
- 16. researchgate.net [researchgate.net]
- 17. Prognostic and Clinicopathological Value of Ki-67 in Melanoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PD-L1 Expression in Melanoma: A Quantitative Immunohistochemical Antibody Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Brimarafenib
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ABT-888 on the apoptosis, motility and invasiveness of BRAFi-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry for the Identification of Brimarafenib Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brimarafenib (BGB-3245) is a potent and selective inhibitor of the BRAF kinase, targeting various BRAF mutations and fusions. As with any therapeutic agent, understanding its metabolic fate is crucial for evaluating its safety, efficacy, and potential drug-drug interactions. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the identification and characterization of drug metabolites. These application notes provide a comprehensive overview and detailed protocols for the identification of this compound metabolites using mass spectrometry.
Introduction
This compound is an orally available inhibitor of both monomer and dimer forms of activating mutations of the serine/threonine-protein kinase BRAF.[1] By targeting mutated BRAF proteins, this compound inhibits the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, thereby inhibiting tumor cell proliferation and survival.[1] The biotransformation of this compound in the body can lead to the formation of various metabolites, which may exhibit altered pharmacological activity or contribute to off-target effects. Therefore, a thorough characterization of its metabolic profile is a critical component of its preclinical and clinical development.
This document outlines the methodologies for in vitro and in vivo metabolite identification of this compound using high-resolution mass spectrometry. The provided protocols are based on established methods for the analysis of other kinase inhibitors and can be adapted for this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for metabolite identification.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: General workflow for this compound metabolite identification.
Quantitative Data Summary
While specific quantitative data for this compound metabolites is not yet publicly available due to its ongoing clinical development, the following table provides a hypothetical representation of expected findings based on the metabolism of similar kinase inhibitors. This table is for illustrative purposes only.
| Analyte | [M+H]+ (m/z) | Retention Time (min) | Major MS/MS Fragments (m/z) | Proposed Biotransformation | Relative Abundance (%) |
| This compound | 483.13 | 5.2 | 326.1, 284.1, 158.0 | - | - |
| Metabolite 1 | 499.13 | 4.8 | 342.1, 300.1, 158.0 | Oxidation (+16 Da) | 35 |
| Metabolite 2 | 469.11 | 5.5 | 312.1, 270.1, 158.0 | N-dealkylation (-14 Da) | 25 |
| Metabolite 3 | 659.18 | 4.1 | 483.1, 326.1 | Glucuronidation (+176 Da) | 15 |
| Metabolite 4 | 515.12 | 4.5 | 358.1, 316.1, 158.0 | Di-oxidation (+32 Da) | 10 |
| Metabolite 5 | 497.15 | 5.0 | 340.1, 298.1, 158.0 | Hydroxylation (+16 Da) | 15 |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To identify the primary oxidative metabolites of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Prepare a stock solution of this compound in DMSO (10 mM).
-
In a microcentrifuge tube, combine 5 µL of HLM (20 mg/mL), 935 µL of phosphate buffer, and 5 µL of the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of a 100 µM this compound working solution (final concentration 0.5 µM).
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water and inject into the LC-MS/MS system.
Sample Preparation from Plasma
Objective: To extract this compound and its metabolites from plasma for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold ACN or MeOH containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and detect this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Acquisition Mode:
-
Full Scan (MS): m/z 100-1000 to detect parent drug and potential metabolites.
-
Data-Dependent MS/MS: Trigger fragmentation of the most intense ions from the full scan to obtain structural information. Use collision-induced dissociation (CID) with a collision energy ramp.
-
Data Analysis and Metabolite Identification
The identification of metabolites is a multi-step process:
-
Prediction: Utilize in silico metabolite prediction software to anticipate potential biotransformations (e.g., oxidation, hydroxylation, N-dealkylation, glucuronidation).
-
Peak Detection: Analyze the full scan LC-MS data from post-incubation/post-dose samples and compare it to control samples to find unique peaks corresponding to potential metabolites.
-
Mass Shift Analysis: Compare the m/z values of the potential metabolite peaks to that of the parent drug to determine the mass shift, which indicates the type of biotransformation.
-
Fragmentation Analysis: Scrutinize the MS/MS spectra of the parent drug and its metabolites. Common fragments between the parent and metabolite suggest the core structure is intact, while unique fragments in the metabolite can help pinpoint the site of modification.
-
Structure Elucidation: Combine all the above information to propose the chemical structure of the identified metabolites.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the identification and characterization of this compound metabolites using mass spectrometry. While the provided quantitative data is illustrative, the experimental protocols offer a solid starting point for researchers in drug development. A thorough understanding of this compound's metabolic profile is essential for its continued clinical advancement and for ensuring patient safety and therapeutic efficacy. Further studies will be necessary to obtain definitive quantitative data on the metabolites of this compound in various biological matrices.
References
Application Notes and Protocols: Utilizing Brimarafenib in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, frequently deregulated in various cancers, is a critical regulator of cell proliferation and survival.[1] Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumor growth.[2] While BRAF inhibitors have shown efficacy in BRAF-mutant melanomas, resistance often develops.[3] A promising strategy to overcome this resistance and enhance anti-tumor activity is the combination of BRAF inhibitors with MEK inhibitors, which targets the pathway at two distinct nodes.[3][4]
Brimarafenib (BGB-3245) is a next-generation, orally available pan-RAF inhibitor that uniquely targets both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1] Mirdametinib (PD-0325901) is a selective, non-ATP competitive inhibitor of MEK1 and MEK2.[5][6] Preclinical studies have demonstrated that the combination of this compound and Mirdametinib exhibits synergistic anti-tumor effects, particularly in NRAS-mutant melanomas, a patient population with limited therapeutic options.[7] This combination is currently under investigation in clinical trials.[8]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for key experiments to evaluate the combination of this compound and a MEK inhibitor, such as Mirdametinib.
Data Presentation
In Vitro Efficacy: Cell Viability and Synergy
The combination of this compound and Mirdametinib has been shown to synergistically inhibit the growth of patient-derived NRAS-mutated melanoma cell lines. The half-maximal inhibitory concentrations (IC50) for the individual agents and the synergy scores for the combination are summarized below. Synergy is quantified using the Zero Interaction Potency (ZIP) model, where a score > 0 indicates synergy.
| Cell Line | This compound IC50 (nM) | Mirdametinib IC50 (nM) | Combination ZIP Synergy Score |
| M140119 | 190 | 10 | 11.4 |
| M150304 | 240 | 3 | 14.2 |
| M160824 | 670 | 3 | 11.2 |
| M121224 (BRAF/NRAS mutant) | 34 | 10 | 1.8 |
| M170917 (BRAF/NRAS mutant) | 110 | 10 | 2.9 |
Data extracted from a preclinical study on NRAS-mutant melanoma.[1]
In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models
The anti-tumor efficacy of the this compound and Mirdametinib combination has been validated in in vivo patient-derived xenograft (PDX) models of NRAS-mutant melanoma.[7]
| PDX Model | Treatment Group | Mean Tumor Volume Change from Baseline (%) |
| Model 1 | Vehicle | +250 |
| This compound | +150 | |
| Mirdametinib | +100 | |
| This compound + Mirdametinib | -50 (regression) | |
| Model 2 | Vehicle | +300 |
| This compound | +180 | |
| Mirdametinib | +120 | |
| This compound + Mirdametinib | -40 (regression) |
Representative data based on preclinical studies demonstrating tumor growth inhibition.[7][9]
Signaling Pathway Diagrams
Caption: The MAPK signaling pathway and points of inhibition by this compound and a MEK inhibitor.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis (MTT Assay)
This protocol describes how to assess the anti-proliferative effects of this compound and a MEK inhibitor, alone and in combination, and to determine their synergistic interactions.
Materials:
-
NRAS-mutant melanoma cell lines (e.g., M140119, M150304)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and MEK inhibitor (e.g., Mirdametinib) stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, prepare a matrix of concentrations for both drugs and add 50 µL of each drug dilution to the appropriate wells.
-
Include vehicle control wells (medium with DMSO, final concentration ≤ 0.1%).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.[10]
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone using a non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4][11] Alternatively, use software like SynergyFinder to calculate synergy scores (e.g., ZIP score).[1]
-
Caption: Experimental workflow for the in vitro cell viability and synergy assay.
Western Blot Analysis of MAPK Pathway Modulation
This protocol details the procedure for assessing the phosphorylation status of key proteins in the MAPK pathway (p-MEK, p-ERK) following treatment with this compound and a MEK inhibitor.
Materials:
-
NRAS-mutant melanoma cell lines
-
6-well cell culture plates
-
This compound and MEK inhibitor stock solutions (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-MEK1/2 (Ser217/221), rabbit anti-p-ERK1/2 (Thr202/Tyr204), mouse anti-total MEK1/2, mouse anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or a MEK inhibitor at desired concentrations (e.g., based on IC50 values) for a specified time (e.g., 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Caption: Experimental workflow for Western blot analysis of MAPK pathway proteins.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment of PDX models and the evaluation of the in vivo efficacy of this compound in combination with a MEK inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Fresh tumor tissue from a melanoma patient (obtained with appropriate ethical approval)
-
Matrigel
-
Surgical tools
-
This compound and MEK inhibitor formulations for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
PDX Establishment:
-
Efficacy Study:
-
Once tumors in the expansion cohort reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, MEK inhibitor alone, this compound + MEK inhibitor).[13]
-
Administer the drugs and vehicle control daily via oral gavage at predetermined doses.
-
Measure tumor volume with calipers 2-3 times per week.[2]
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume over time for each group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histological examination.
-
Caption: Experimental workflow for the in vivo patient-derived xenograft (PDX) study.
References
- 1. Combination of the Novel RAF Dimer Inhibitor this compound With the MEK Inhibitor Mirdametinib Is Effective Against NRAS Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient Derived Xenografts (PDX) Models as an Avatar to Assess Personalized Therapy Options in Uveal Melanoma: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Combination of the Novel RAF Dimer Inhibitor this compound With the MEK Inhibitor Mirdametinib Is Effective Against NRAS Mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirdametinib + BGB-3245 for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Brimarafenib Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimarafenib is an orally available inhibitor of the BRAF protein, targeting both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1] As a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, BRAF is frequently mutated in various cancers, leading to uncontrolled cell proliferation and survival.[1] While this compound holds promise as a monotherapy, combination therapies are emerging as a critical strategy to enhance efficacy, overcome resistance, and reduce toxicity.[2][3]
These application notes provide detailed protocols for designing and conducting preclinical synergy studies with this compound. The focus is on identifying synergistic interactions with other targeted agents, particularly MEK inhibitors, EGFR inhibitors, and PI3K/AKT/mTOR pathway inhibitors, which have shown promise in combination with BRAF inhibitors in various cancer types.[4][5][6][7]
Key Concepts in Drug Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. The Chou-Talalay method is a widely accepted quantitative method for determining drug synergy, utilizing the Combination Index (CI).[8]
-
Synergism: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
The CompuSyn software is a valuable tool for calculating CI values and generating isobolograms, which are graphical representations of synergistic, additive, or antagonistic effects.[2][4][9]
Signaling Pathways and Rationale for Combination Therapies
This compound inhibits the MAPK pathway at the level of BRAF. However, cancer cells can develop resistance through various mechanisms, often involving the reactivation of the MAPK pathway or activation of alternative survival pathways.
This compound and the MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on BRAF.
Rationale for Combination with MEK Inhibitors
Combining this compound with a MEK inhibitor provides a vertical blockade of the MAPK pathway, which can be more effective than targeting a single node. This combination has become a standard of care in BRAF-mutant melanoma, improving response rates and progression-free survival.[2][3][10][11]
Rationale for Combination with EGFR Inhibitors in Colorectal Cancer
In colorectal cancer, inhibition of BRAF can lead to a rapid feedback activation of the Epidermal Growth Factor Receptor (EGFR), which reactivates the MAPK pathway and confers resistance to BRAF inhibitors alone.[1][5][12][13] Therefore, combining this compound with an EGFR inhibitor is a rational strategy to overcome this resistance mechanism.
Caption: Feedback activation of EGFR in response to BRAF inhibition in colorectal cancer.
Rationale for Combination with PI3K/AKT/mTOR Inhibitors
The PI3K/AKT/mTOR pathway is another critical survival pathway that can be activated in cancer cells to bypass the effects of MAPK pathway inhibition.[6][7][14][15] Concurrent inhibition of both the MAPK and PI3K/AKT/mTOR pathways can lead to a more profound anti-tumor effect and overcome resistance.[6][7][16]
Experimental Protocols
Experimental Workflow for Synergy Screening
Caption: A three-phase workflow for this compound synergy studies.
Protocol 1: Determination of IC50 using MTT Assay
This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound and partner drug(s)
-
DMSO (for drug stocks)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound and the partner drug in complete medium. A typical concentration range to start with is 0.01 to 100 µM.
-
Drug Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Cell Viability Assay for Synergy Assessment
This protocol assesses the synergistic effect of this compound in combination with a partner drug.
Procedure:
-
IC50 Determination: Determine the IC50 of each drug individually as described in Protocol 1.
-
Combination Design: Prepare drug combinations at a constant ratio based on their IC50 values (e.g., 1:1, 1:2, 2:1 ratio of their IC50s). Prepare serial dilutions of the drug combination.
-
Cell Treatment and Assay: Follow steps 1, 3, 4, 5, 6, and 7 from Protocol 1, using the combination drug dilutions.
-
Data Analysis: Calculate the Combination Index (CI) using CompuSyn software.[8][9]
Protocol 3: Apoptosis Assay using Annexin V Staining
This protocol determines the induction of apoptosis by synergistic drug combinations.
Materials:
-
6-well plates
-
This compound and partner drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, and their synergistic combination for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol examines the effect of synergistic drug combinations on key signaling proteins.
Materials:
-
6-well plates
-
This compound and partner drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as in Protocol 3. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates.[8]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8][17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.[8]
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). For phosphorylated proteins, normalize to the total protein levels.[18]
Data Presentation
Quantitative data from synergy studies should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Values of Single Agents
| Cell Line | Drug | IC50 (µM) |
| Melanoma A375 | This compound | |
| MEK Inhibitor | ||
| Colorectal HT-29 | This compound | |
| EGFR Inhibitor |
Table 2: Combination Index (CI) Values for this compound Combinations
| Cell Line | Combination | Drug Ratio (IC50) | Fa = 0.5 (CI) | Fa = 0.75 (CI) | Fa = 0.9 (CI) | Synergy/Antagonism |
| Melanoma A375 | This compound + MEK Inhibitor | 1:1 | ||||
| Colorectal HT-29 | This compound + EGFR Inhibitor | 1:1 | ||||
| Fa = Fraction affected (e.g., 0.5 = 50% inhibition) |
Table 3: Apoptosis Induction by Synergistic Combinations
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis |
| Melanoma A375 | Control | ||
| This compound | |||
| MEK Inhibitor | |||
| Combination |
Table 4: Western Blot Densitometry Analysis
| Cell Line | Treatment | p-ERK / Total ERK (Fold Change) | Cleaved PARP / GAPDH (Fold Change) |
| Melanoma A375 | Control | 1.0 | 1.0 |
| This compound | |||
| MEK Inhibitor | |||
| Combination |
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination therapies. By employing robust experimental designs, standardized protocols, and quantitative data analysis, researchers can effectively identify and validate synergistic drug combinations, paving the way for the development of more effective cancer treatments.
References
- 1. Pilot Trial of Combined BRAF and EGFR Inhibition in BRAF Mutant Metastatic Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of BRAF plus MEK Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Concomitant BRAF and PI3K/mTOR Blockade is Required for Effective Treatment of BRAFV600E Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined BRAF, EGFR, and MEK Inhibition in Patients With BRAFV600E-Mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth [frontiersin.org]
- 16. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Vemurafenib
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying acquired resistance to Vemurafenib (B611658) (PLX4032), a BRAF V600E inhibitor. All guidance is based on peer-reviewed scientific literature and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Vemurafenib-resistant melanoma cell line shows reactivation of ERK signaling despite continued drug treatment. What are the potential mechanisms?
Reactivation of the MAPK/ERK signaling pathway is a common mechanism of acquired resistance to BRAF inhibitors like Vemurafenib.[1][2][3][4][5] Several molecular alterations can lead to this phenomenon:
-
Secondary Mutations: While less common in BRAF itself, mutations in downstream components of the MAPK pathway, such as MEK1 (e.g., C121S), can confer resistance.[3][6] Activating mutations in upstream regulators like NRAS (e.g., Q61K/R) or KRAS (e.g., K117N) are frequently observed and lead to CRAF-mediated reactivation of the pathway, bypassing the need for BRAF.[2][3][7][8]
-
BRAF V600E Amplification: An increase in the copy number of the mutant BRAF V600E gene can lead to higher protein expression, which may overcome the inhibitory effects of Vemurafenib.[1][8]
-
Alternative Splicing of BRAF V600E: The expression of BRAF V600E splice variants can result in proteins that are less sensitive to Vemurafenib, leading to sustained ERK signaling.[1][6][8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs such as EGFR, PDGFRβ, and IGF-1R can trigger RAS activation and subsequent reactivation of the MAPK pathway.[2][4][9]
Q2: I'm observing reduced sensitivity to Vemurafenib in my cell line, but ERK phosphorylation remains low. What other signaling pathways might be involved?
Activation of bypass signaling pathways that promote cell survival and proliferation independently of the MAPK pathway is another major mechanism of Vemurafenib resistance. The most prominent of these is the PI3K/AKT/mTOR pathway.[1][4][10][11][12][13][14]
-
Activation of the PI3K/AKT Pathway: This pathway can be activated by several upstream signals, including RTKs (e.g., IGF-1R, EGFR).[1][4] Increased AKT phosphorylation promotes cell survival by inhibiting apoptosis.[1][14] In some resistant cell lines, there is a notable increase in p-AKT levels.[7][12]
-
TGF-β Signaling: Recent studies have implicated the TGF-β signaling pathway in Vemurafenib resistance, showing that it can mediate the transcription of genes like ITGA5, which is involved in cell adhesion and survival.[15][16][17][18]
Q3: My Vemurafenib-resistant cells have a different morphology and appear more invasive. Is this a known phenomenon?
Yes, a change in cellular phenotype, often associated with an epithelial-to-mesenchymal transition (EMT)-like process, has been observed in Vemurafenib-resistant melanoma cells.[11][13][19] These cells may acquire a more spindle-like shape and exhibit increased invasive capabilities.[1][19] This phenotypic switch can be associated with the upregulation of markers like CD90 and downregulation of E-cadherin.[1] Furthermore, increased secretion of matrix metalloproteinases (MMPs) like MMP2 and MMP9 has been reported in resistant cells, contributing to their enhanced invasive potential.[1]
Troubleshooting Guide
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, MTS) when determining Vemurafenib IC50.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. A typical starting point is 104–105 cells/well in a 96-well plate.[20] |
| Drug Concentration Range | Ensure the drug concentration range is appropriate to generate a full dose-response curve. Include concentrations well above and below the expected IC50. |
| Incubation Time | The incubation time with Vemurafenib should be standardized. A common duration is 72 hours.[21] For MTT assays, the incubation with the MTT reagent itself is typically 3-4 hours.[20][22][23][24] |
| Reagent Preparation and Handling | Prepare fresh drug dilutions for each experiment. Ensure the MTT reagent is protected from light and the solubilization buffer fully dissolves the formazan (B1609692) crystals.[23] |
| Background Absorbance | Include wells with media and MTT reagent but no cells to subtract background absorbance. |
Problem 2: Difficulty detecting changes in protein phosphorylation (e.g., p-ERK, p-AKT) by Western Blot.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | Lyse cells on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation status.[25] |
| Protein Loading | Quantify protein concentration (e.g., using a BCA assay) to ensure equal loading across all lanes.[25] Normalize to a loading control like GAPDH or β-actin. |
| Antibody Quality | Use antibodies validated for Western blotting and specific for the phosphorylated form of the target protein. |
| Blocking and Antibody Incubation | Optimize blocking conditions (e.g., 5% BSA in TBST for phospho-antibodies) and antibody incubation times and concentrations.[25] |
| Signal Detection | Use an appropriate ECL substrate and imaging system to capture the chemiluminescent signal.[25] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies to assess cell viability in response to Vemurafenib treatment.[20][22][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Vemurafenib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Incubate the plate overnight at 37°C. Mix gently and read the absorbance at 570 nm using a microplate reader.
Western Blot for MAPK and PI3K/AKT Pathways
This protocol provides a general workflow for analyzing key signaling proteins.[25][26][27][28][29]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 4-20% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for studying protein-protein interactions, for example, the interaction between an RTK and a downstream signaling molecule.[30][31][32][33]
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting using an antibody against the suspected interacting "prey" protein.
Visualizations
Caption: Mechanisms of MAPK pathway reactivation in Vemurafenib resistance.
References
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
- 5. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway | PLOS One [journals.plos.org]
- 13. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acyclic Retinoid Overcomes Vemurafenib Resistance in Melanoma Cells via Dual Inhibition of MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]
- 15. Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. DSpace [bradscholars.brad.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. assaygenie.com [assaygenie.com]
- 31. bitesizebio.com [bitesizebio.com]
- 32. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 33. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Technical Support Center: Mechanisms of Intrinsic Resistance to Vemurafenib
Welcome to the technical support center for researchers encountering intrinsic resistance to Vemurafenib (B611658). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Vemurafenib and what is its primary target?
Vemurafenib (also known as PLX4032) is a potent and selective inhibitor of the BRAF serine-threonine kinase.[1] It is specifically designed to target the BRAF V600E mutation, which is present in approximately 50% of melanoma cases.[2] This mutation leads to the constitutive activation of the BRAF protein, which in turn drives uncontrolled cell proliferation through the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Vemurafenib works by binding to the ATP-binding pocket of the mutated BRAF V600E kinase, inhibiting its activity and blocking the downstream signaling cascade.[1][2]
Q2: What are the primary mechanisms of intrinsic resistance to Vemurafenib?
Intrinsic resistance to Vemurafenib is complex and can be driven by several mechanisms, often leading to the reactivation of the MAPK pathway or activation of alternative survival pathways.[1][3] The most common mechanisms include:
-
Reactivation of the MAPK Pathway: This is a recurrent feature in cells that develop resistance.[2] This can occur through:
-
Secondary Mutations: Mutations in genes downstream of BRAF, such as NRAS (e.g., Q61K/R) or MEK1 (e.g., C121S), can reactivate the pathway.[3][4]
-
BRAF Amplification: Increased copy number of the BRAF V600E gene can lead to higher levels of the target protein, overwhelming the inhibitor.[5][6]
-
BRAF Splice Variants: Alternative splicing of BRAF V600E can produce forms of the protein that are resistant to Vemurafenib, often by promoting dimerization.[4][7][8]
-
Loss of Negative Regulators: Loss-of-function mutations in tumor suppressors like NF1, which negatively regulates RAS, can lead to sustained MAPK pathway activation.[2][7][9]
-
-
Activation of Bypass Pathways: Cells can develop resistance by activating parallel signaling pathways to promote survival and proliferation.
-
PI3K/AKT Pathway Activation: This is a common bypass mechanism.[4][10] It can be triggered by the loss of the tumor suppressor PTEN or through upregulation of receptor tyrosine kinases.[8][9]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as platelet-derived growth factor receptor β (PDGFRβ), epidermal growth factor receptor (EGFR), and insulin-like growth factor 1 receptor (IGF-1R) can activate both the MAPK and PI3K/AKT pathways.[3][5][11]
-
Q3: We observe that our Vemurafenib-treated cells initially respond but then develop resistance. What is happening?
This phenomenon is known as acquired resistance, but the underlying molecular mechanisms often overlap with intrinsic resistance. Initially, Vemurafenib effectively inhibits the BRAF V600E monomer, leading to tumor regression.[6][7] However, this inhibition can relieve negative feedback loops in the MAPK pathway, leading to the activation of RAS.[9][11] This, in turn, can promote the formation of BRAF homo- or heterodimers (with CRAF), which are resistant to Vemurafenib and can reactivate the downstream MEK/ERK signaling.[9] Continuous exposure to the drug provides a selective pressure that allows cells with pre-existing or newly acquired resistance mechanisms to proliferate.[2]
Troubleshooting Guides
Problem: My BRAF V600E mutant cell line shows a high IC50 value for Vemurafenib in our initial screen.
| Possible Cause | Troubleshooting Steps |
| Pre-existing genetic alterations | 1. Sequence key genes: Perform targeted sequencing of NRAS, KRAS, HRAS, and MEK1 to check for activating mutations.[3][4] 2. Assess PTEN status: Use Western blot or IHC to determine if PTEN protein expression is lost.[8] 3. Check for NF1 loss: Analyze genomic data for deletions or inactivating mutations in the NF1 gene.[2][9] |
| Upregulation of bypass pathways | 1. Phospho-protein analysis: Use a phospho-RTK array or Western blotting to screen for hyperactivation of RTKs like EGFR, PDGFRβ, and IGF-1R.[3][5][11] 2. Assess PI3K/AKT pathway activity: Perform Western blot for phosphorylated AKT (p-AKT) and other downstream targets of the PI3K pathway.[4][10] |
| Experimental setup issues | 1. Confirm cell line identity: Use STR profiling to ensure the cell line is correct and not contaminated. 2. Verify drug concentration and activity: Check the expiration date and storage conditions of your Vemurafenib stock. Test its activity on a known sensitive cell line as a positive control. |
Problem: After prolonged treatment, our sensitive cell line is now growing in the presence of Vemurafenib.
| Possible Cause | Troubleshooting Steps |
| Development of secondary mutations | 1. Isolate and expand resistant clones: Culture the resistant population and perform genomic analysis as described above to identify new mutations in the MAPK pathway.[4] |
| BRAF gene amplification or splicing | 1. Analyze BRAF copy number: Use qPCR or FISH to quantify the copy number of the BRAF gene in resistant cells compared to the parental line.[5] 2. Check for BRAF splice variants: Perform RT-PCR and Western blotting to detect smaller BRAF splice variants, such as the 61-kDa form (p61BRAFV600E).[8] |
| Phenotypic changes (Epithelial-to-Mesenchymal Transition) | 1. Assess cell morphology: Observe cells for changes consistent with EMT, such as a more elongated, spindle-like shape. 2. Analyze EMT markers: Use Western blot or immunofluorescence to check for changes in the expression of markers like E-cadherin (downregulation) and Vimentin (upregulation).[7] |
Quantitative Data Summary
The following table summarizes typical IC50 values for Vemurafenib in sensitive and resistant colorectal cancer (CRC) cell lines, illustrating the range of responses that can be observed.
| Cell Line | BRAF Status | KRAS Status | Vemurafenib IC50 (µmol/L) | Resistance Status |
| HT29 | V600E | WT | 0.35 | Sensitive |
| Colo205 | V600E | WT | 0.025 | Sensitive |
| RKO | V600E | WT | 4.57 | De novo Resistant |
| SW1417 | V600E | WT | >10 | De novo Resistant |
Data synthesized from Corcoran et al., 2012.[12]
Experimental Protocols
1. Determination of IC50 for Vemurafenib using a Cell Viability Assay
This protocol is used to determine the concentration of Vemurafenib that inhibits cell growth by 50% (IC50).
-
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Vemurafenib stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well white plates
-
Real-Time-Glo™ MT Cell Viability Assay kit or similar (e.g., MTT, MTS)
-
Plate reader
-
-
Procedure:
-
Seed 2,000 cells per well in a 96-well white plate in a final volume of 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of Vemurafenib in complete growth medium. A typical concentration range would be from 0.01 µM to 10 µM. Also, prepare a DMSO vehicle control with the same final DMSO concentration as the highest Vemurafenib dose.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of Vemurafenib or DMSO control. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, perform the cell viability assay according to the manufacturer's protocol (e.g., Real-Time-Glo™ MT Cell Viability Assay).[2]
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the log of the Vemurafenib concentration and use a non-linear regression model (dose-response curve) to determine the IC50 value.[12]
-
2. Western Blot Analysis for MAPK and PI3K/AKT Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
-
Materials:
-
Parental and Vemurafenib-resistant cell lines
-
Vemurafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture parental and resistant cells to ~80% confluency.
-
Treat cells with the desired concentration of Vemurafenib or DMSO for a specified time (e.g., 2 hours).[12]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to compare the levels of phosphorylated proteins between parental and resistant cells, normalizing to the total protein and loading control (e.g., Actin).
-
Visualizations
Caption: MAPK pathway reactivation as a mechanism of Vemurafenib resistance.
Caption: PI3K/AKT pathway activation as a bypass resistance mechanism.
Caption: Workflow for generating and analyzing Vemurafenib-resistant cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 6. Vemurafenib-resistant BRAF-mutant Melanoma - The ASCO Post [ascopost.com]
- 7. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to RAF inhibition in melanomas harboring a BRAF mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Optimizing Brimarafenib dosage and scheduling in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Brimarafenib (BGB-3245) in preclinical models. The information is designed to assist scientists and drug development professionals in optimizing dosage and scheduling for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available inhibitor of the serine/threonine-protein kinase BRAF. It is designed to target both monomeric and dimeric forms of activating BRAF mutations (including V600 and non-V600 mutations) and RAF fusions. By binding to these forms of BRAF, this compound inhibits BRAF-mediated signaling through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for tumor cell proliferation and survival.[1]
Q2: In which preclinical models has this compound shown activity?
A2: Preclinical data has demonstrated this compound's activity in various tumor models with alterations in the MAPK pathway. This includes cell proliferation assays and patient-derived xenograft (PDX) models harboring BRAF V600 mutations, atypical BRAF mutations, BRAF fusions, and RAS mutations.[2] For instance, it has shown efficacy in a melanoma PDX model with an AGK-BRAF fusion.[3]
Q3: What is a recommended starting dose for in vivo efficacy studies in mice?
A3: Publicly available preclinical studies have reported oral (PO) dosing of this compound at 10 mg/kg once daily (QD) and 75 mg/kg twice daily (BID) in a melanoma PDX model.[3] The optimal dose will depend on the specific tumor model, its genetic background, and the experimental endpoint. It is recommended to perform a dose-ranging study to determine the optimal balance of efficacy and tolerability for your specific model.
Q4: What is the recommended formulation and administration route for preclinical studies?
A4: this compound is an oral medication.[1] For preclinical administration in rodents, it is typically formulated in a vehicle suitable for oral gavage. The specific vehicle composition may vary, but common examples include suspensions in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water. It is crucial to ensure the formulation is homogenous and stable for the duration of the study.
Q5: What is the typical treatment schedule for this compound in preclinical models?
A5: In clinical trials, this compound has been administered as a continuous daily dose in 28 or 30-day cycles.[4] A similar continuous daily dosing schedule (e.g., once or twice daily) is a reasonable starting point for preclinical efficacy studies. The duration of treatment will depend on the tumor growth rate in the control group and the study objectives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No Tumor Growth Inhibition) | 1. Sub-optimal Dose: The administered dose may be too low for the specific tumor model. 2. Drug Formulation/Administration Issue: Improper formulation, instability, or incorrect administration (e.g., esophageal delivery) can lead to poor bioavailability. 3. Resistant Tumor Model: The tumor model may have primary resistance to RAF inhibition (e.g., downstream mutations in the MAPK pathway or activation of bypass signaling pathways). 4. Incorrect Target: The tumor model may not harbor a BRAF mutation or fusion susceptible to this compound. | 1. Perform a dose-escalation study to evaluate higher doses. 2. Verify the formulation protocol, ensure proper suspension, and confirm accurate gavage technique. 3. Characterize the genomic profile of your tumor model. Consider combination therapy with a MEK inhibitor (like mirdametinib) or an EGFR inhibitor (like panitumumab) for models with potential resistance mechanisms.[5] 4. Confirm the BRAF mutation status of your cell line or PDX model. |
| Significant Animal Weight Loss or Morbidity | 1. On-Target Toxicity: Inhibition of the MAPK pathway in normal tissues can lead to adverse effects. 2. High Dose: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain and model. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Monitor for common RAF inhibitor-related toxicities such as skin rash.[4] 2. Reduce the dose or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off). 3. Run a vehicle-only control group to assess the tolerability of the formulation. |
| Inconsistent Results Between Animals | 1. Variable Tumor Size at Start of Treatment: Heterogeneity in initial tumor volume can lead to varied responses. 2. Inconsistent Drug Administration: Variation in gavage technique or formulation preparation. 3. Tumor Heterogeneity: The tumor model itself may be heterogeneous, with mixed populations of sensitive and resistant cells. | 1. Randomize animals into treatment groups only when tumors have reached a specific, uniform size range. 2. Ensure all personnel are consistently trained in formulation preparation and oral gavage. Prepare fresh formulations regularly. 3. If possible, use tumor models with a well-characterized and stable genetic background. |
Data Presentation
Due to the limited availability of public preclinical data for this compound, the following tables are presented as illustrative examples of how to structure and present quantitative data. Researchers should generate similar data for their specific models.
Table 1: Example of In Vivo Efficacy Data for a RAF Dimer Inhibitor in a BRAF-mutant Xenograft Model
| Treatment Group | Dose (mg/kg, PO) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | QD | 1500 ± 150 | - |
| This compound | 10 | QD | 750 ± 90 | 50% |
| This compound | 25 | QD | 300 ± 50 | 80% |
| This compound | 50 | QD | 100 ± 20 | 93% |
Table 2: Representative Pharmacokinetic Parameters of a Kinase Inhibitor in Mice
This table is based on published data for the kinase inhibitor Regorafenib (B1684635) in mice and is intended as a representative example.[6][7][8]
| Compound | Dose (mg/kg, PO) | Cmax (µg/L) | Tmax (h) | AUC(0–24)ss (µg·h/L) |
| Kinase Inhibitor | 10 | 4146 | 2 | 38,400 |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., with a known BRAF mutation) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Dosing:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose, 0.2% v/v Tween 80 in sterile water).
-
Administer the formulation or vehicle control to the respective groups via oral gavage at the determined dose and schedule (e.g., daily). The dosing volume is typically 10 mL/kg.
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, or skin condition).
-
The study endpoint may be a specific time point (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At a specified time point after the final dose (e.g., 2-4 hours), collect tumor and plasma samples.
-
Analyze tumor lysates by Western blot for levels of phosphorylated ERK (p-ERK) and total ERK to confirm target engagement.
-
Mandatory Visualizations
Signaling Pathway
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a preclinical xenograft efficacy study.
References
- 1. targetedonc.com [targetedonc.com]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Brimarafenib Solubility and Formulation for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and formulation of brimarafenib for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides practical troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an investigational small molecule drug that acts as a potent and selective inhibitor of RAF kinases, particularly targeting BRAF mutations like V600E, non-V600 mutations, and RAF fusions.[1] By inhibiting BRAF, this compound disrupts the downstream signaling of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) pathway.[2][3][4] This pathway, when constitutively activated by BRAF mutations, drives cellular proliferation and survival in various cancers.[2][5][6]
Q2: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound in various solvents is not extensively published, as a synthetic organic small molecule kinase inhibitor, it is anticipated to be a hydrophobic compound with low aqueous solubility.[7] Such compounds are often categorized as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high permeability but low solubility. For in vitro studies, organic solvents are typically required to prepare concentrated stock solutions.
Q3: Which solvent is recommended for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro assays.[7][8][9] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can negatively impact the solubility of the compound.
Q4: What is the maximum permissible final concentration of DMSO in cell culture media?
The tolerance to DMSO varies among different cell lines. However, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell lines.[7] It is imperative to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any potential solvent-induced effects.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: This phenomenon, often termed "crashing out," is a common issue with hydrophobic compounds.[8] It occurs because the compound's solubility dramatically decreases when the highly concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[8][9]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration through a solubility test.[8] |
| Rapid Dilution (Solvent Shock) | Directly adding a concentrated DMSO stock to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[8] |
| Low Temperature of Media | Adding the compound to cold media can lower its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[8] |
| High Stock Concentration | Using an extremely concentrated stock solution necessitates a very small transfer volume, which can lead to inefficient mixing and localized high concentrations. | Prepare a lower concentration stock solution (e.g., 10 mM instead of 100 mM) to allow for a larger, more accurate transfer volume.[7] |
| Improper Mixing | Inadequate mixing upon addition of the stock solution can create localized areas of high concentration, promoting precipitation. | Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing to ensure immediate and thorough mixing.[7] |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: The media containing this compound appears clear initially, but after several hours or a day in the incubator, I notice cloudiness or a crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can be due to the compound's stability in the complex culture medium over time, interactions with media components, or changes in the culture environment.[8]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes.[8] Serum components can sometimes aid in solubilizing hydrophobic compounds.[7] | If working in serum-free conditions, consider if adding a low percentage of serum (e.g., 1-2%) is acceptable for your experiment. Alternatively, test different basal media formulations.[7][8] |
| pH Instability | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Ensure your medium is adequately buffered and use a CO2 incubator to maintain the correct pH. Monitor the phenol (B47542) red indicator in your medium for any significant pH shifts. |
| Evaporation | In long-term experiments, evaporation can concentrate all components in the medium, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. For extended experiments, consider using gas-permeable seals. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may impact the compound's solubility. | Minimize the time your plates are outside the incubator. Prepare fresh media with this compound for each media change if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or culture plates/flasks
-
-
Procedure (Serial Dilution Method):
-
Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock solution or the intermediate dilution to the final volume of pre-warmed cell culture medium.
-
Immediately mix the solution gently but thoroughly by swirling or pipetting up and down.
-
Add the final working solution to your cell culture plates.
-
Remember to prepare a vehicle control using the same final concentration of DMSO.
-
Protocol 3: Determining the Maximum Soluble Concentration of this compound in Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the culture medium in the wells of the 96-well plate. Aim for a range of concentrations above and below your intended experimental concentrations.
-
Include a "media only" control and a "vehicle control" (media with the highest concentration of DMSO used).
-
Visually inspect the wells for any signs of precipitation immediately after preparation and after incubation at 37°C for various time points (e.g., 1, 4, and 24 hours).
-
For a quantitative assessment, measure the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.[8]
-
The highest concentration that remains clear (visually and by absorbance) is the maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: this compound inhibits the constitutively active BRAF V600E mutant, blocking the MAPK signaling pathway.
Caption: Recommended workflow for preparing and using this compound in cell-based experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Brimarafenib in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Brimarafenib (BGB-3245) in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect that this compound is designed to avoid?
A1: this compound is a next-generation RAF inhibitor designed to prevent the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This is a known off-target effect of first-generation BRAF inhibitors like vemurafenib (B611658) and dabrafenib, which can lead to the development of secondary skin malignancies in preclinical models and patients.[2] this compound is engineered to inhibit RAF dimers, which are key to its activity against a broader range of BRAF mutations and its ability to avoid this paradoxical activation.[3][4]
Q2: What are the most commonly observed off-target effects of this compound in clinical studies?
A2: Based on Phase 1 clinical trial data, the most common treatment-related adverse events are consistent with those of other MAPK pathway inhibitors.[1][5][6] These include:
-
Hepatic: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) elevations[1][3][5]
-
Gastrointestinal: Nausea[3]
-
Hematologic: Thrombocytopenia (decreased platelet count)[3]
These effects were generally reported as low-grade and manageable.[1][5]
Q3: Are there any less common but serious off-target effects reported for this compound?
A3: Yes, in a Phase 1a/1b study, dose reductions were required in a small number of patients due to:
-
Cardiotoxicity: Decreased left ventricular ejection fraction (LVEF)[3]
-
Musculoskeletal: Rhabdomyolysis and hand-foot syndrome[3]
-
Hepatic: Liver function abnormalities[3]
Furthermore, a clinical trial combining this compound with the MEK inhibitor mirdametinib was terminated due to a lack of tolerability, suggesting potential for overlapping or synergistic toxicities.
Q4: Is there a publicly available kinome scan or off-target binding profile for this compound?
A4: As of late 2025, a detailed, quantitative kinome scan or comprehensive off-target binding profile for this compound has not been made publicly available. Preclinical data indicates it is a selective inhibitor of RAF monomer and dimer forms.[5] However, without a broad kinase panel screening, the full spectrum of its off-target interactions at the molecular level is not fully characterized in the public domain. Researchers should consider performing their own off-target profiling to understand the effects in their specific experimental systems.
Troubleshooting Guides
Issue 1: Observing Unexpected Phenotypes or Resistance
If you observe unexpected cellular phenotypes or the development of resistance in your research models, consider the possibility of off-target effects.
Troubleshooting Steps:
-
Validate On-Target Activity: First, confirm that this compound is inhibiting the intended target (BRAF) in your model system. This can be done by assessing the phosphorylation status of downstream effectors like MEK and ERK via Western blot.
-
Assess for Off-Target Kinase Activity: If on-target inhibition is confirmed, investigate potential off-target kinase activity. A broad-spectrum kinome scan is the most comprehensive approach. Alternatively, based on the observed phenotype, you can perform targeted kinase assays for kinases in pathways known to be associated with that phenotype.
-
Proteomic Analysis: Utilize unbiased proteomic approaches to identify changes in protein expression or phosphorylation that are independent of the MAPK pathway.
Issue 2: Signs of Cellular Toxicity (e.g., decreased viability, apoptosis)
If you observe significant cytotoxicity in your cell models, especially at concentrations where you expect specific BRAF inhibition, it may be due to off-target effects.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for BRAF inhibition. A small window between these two values may suggest off-target toxicity.
-
Hepatotoxicity Assessment: Given the clinical observations of elevated liver enzymes, assess for hepatotoxicity in liver-derived cell lines (e.g., HepG2, primary hepatocytes). Assays for cell viability, reactive oxygen species (ROS) production, and mitochondrial membrane potential can provide insights.
-
Cardiotoxicity Assessment: For researchers working with cardiomyocytes or in vivo models, monitor for signs of cardiotoxicity. In vitro, this can include assays for viability, contractility, and electrophysiology using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). In vivo, this would involve cardiac function monitoring.
Data Presentation
Table 1: Summary of Clinically Observed Treatment-Related Adverse Events with this compound (Monotherapy)
| Adverse Event Category | Specific Event | Frequency | Severity | Reference |
| Dermatologic | Acneiform Rash | Most Common (>15%) | Grade ≥3 in some patients | [3][5] |
| Maculopapular Rash | Most Common (>15%) | Grade ≥3 in some patients | [3][5] | |
| Constitutional | Fever | Most Common (>15%) | Grade ≥3 in some patients | [3][5] |
| Hepatic | ALT/AST Elevation | Common (≥10%) | Grade ≥3 in some patients | [3][5] |
| Gastrointestinal | Nausea | Common (≥10%) | Mostly Low-Grade | [3] |
| Hematologic | Thrombocytopenia | Common (≥10%) | Grade ≥3 in some patients | [3] |
| Cardiovascular | Decreased LVEF | Less Common (led to dose reduction) | Potentially Serious | [3] |
| Musculoskeletal | Rhabdomyolysis | Less Common (led to dose reduction) | Potentially Serious | [3] |
| Hand-Foot Syndrome | Less Common (led to dose reduction) | Potentially Serious | [3] |
Table 2: Illustrative Example of a Kinome Scan Data Table
Disclaimer: The following table is a hypothetical representation to illustrate how kinome scan data is typically presented. Specific public data for this compound is not available.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Potential Implication |
| BRAF (V600E) | 99% | <10 | On-Target | Primary therapeutic effect |
| CRAF | 95% | 25 | On-Target Family | Contributes to pan-RAF inhibition |
| Kinase X | 75% | 250 | Tyrosine Kinase | Potential for off-target signaling in growth factor pathways |
| Kinase Y | 60% | 800 | Serine/Threonine Kinase | Possible involvement in unexpected phenotypes |
| Kinase Z | <10% | >10,000 | Other | Likely not a significant off-target |
Experimental Protocols
Protocol 1: Western Blot for Assessing Paradoxical MAPK Pathway Activation
Objective: To determine if this compound causes paradoxical activation of the MAPK pathway in BRAF wild-type cells.
Materials:
-
BRAF wild-type cell line (e.g., a RAS-mutant cell line)
-
First-generation BRAF inhibitor (e.g., Vemurafenib) as a positive control
-
This compound
-
Cell lysis buffer, protease and phosphatase inhibitors
-
Antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
Procedure:
-
Seed BRAF wild-type cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound and the positive control (Vemurafenib) for a specified time (e.g., 1-2 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with secondary antibodies and develop the blot using a chemiluminescence substrate.
-
Expected Outcome: Vemurafenib should show an increase in p-MEK and p-ERK levels, indicating paradoxical activation. This compound should not induce this increase.
Protocol 2: In Vitro Hepatotoxicity Assay
Objective: To assess the potential for this compound to induce liver cell toxicity.
Materials:
-
HepG2 cells or primary human hepatocytes
-
This compound
-
Positive control hepatotoxin (e.g., Acetaminophen)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
ROS detection reagent (e.g., DCFDA)
-
Mitochondrial membrane potential dye (e.g., TMRE)
Procedure:
-
Seed hepatocytes in a 96-well plate.
-
Treat cells with a dose range of this compound and the positive control for 24-48 hours.
-
Cell Viability: Add CellTiter-Glo® reagent and measure luminescence.
-
ROS Production: Add DCFDA reagent and measure fluorescence.
-
Mitochondrial Health: Add TMRE and measure fluorescence.
-
Normalize data to vehicle-treated controls to determine the concentration-dependent toxic effects.
Mandatory Visualizations
Caption: Workflow for identifying and validating this compound's off-target effects.
Caption: Mechanism of paradoxical MAPK pathway activation by first-generation BRAF inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. biospace.com [biospace.com]
- 3. MapKure, SpringWorks and BeiGene Present Clinical Data on BGB-3245, a Selective Next-Generation B-RAF Inhibitor, in Adult Patients with Advanced or Refractory Solid Tumors at the American Association for Cancer Research Annual Meeting 2023 | SpringWorks Therapeutics [springworkstx.gcs-web.com]
- 4. MapKure, BeiGene and SpringWorks Announce Initiation of [globenewswire.com]
- 5. MapKure, SpringWorks and BeiGene Present Clinical Data on [globenewswire.com]
- 6. targetedonc.com [targetedonc.com]
Technical Support Center: Managing Toxicity of Brimarafenib and Other Novel RAF Inhibitors in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the toxicities of the novel RAF inhibitor, Brimarafenib (BGB-3245), and other similar compounds in preclinical animal studies. Given the limited publicly available preclinical toxicology data for this compound, this guide integrates known clinical adverse events with general principles of managing RAF inhibitor toxicities in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available inhibitor of the BRAF protein, targeting both monomeric and dimeric forms of activating BRAF mutations. It is designed to inhibit the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, thereby inhibiting tumor cell proliferation.
Q2: What are the known toxicities of this compound from clinical trials?
A2: Clinical trial data for this compound (BGB-3245) indicate a manageable safety profile consistent with other MAPK pathway inhibitors. The most common treatment-related adverse events (TRAEs) observed in humans include:
-
Dermatologic: Rash (acneiform and maculopapular)
-
Systemic: Fever
-
Hepatic: Alanine aminotransferase (ALT) elevations
-
Gastrointestinal: Nausea
-
Hematologic: Decreased platelet count
Grade 3 or higher TRAEs have been reported, including decreased platelet count, rash, and ALT/AST elevations. The maximum tolerated dose (MTD) in a Phase 1 study was established at 40 mg once daily.
Q3: What are the expected class-specific toxicities of RAF inhibitors in animal studies?
A3: RAF inhibitors as a class are known to cause a range of toxicities in animal models, primarily due to on-target effects in normal tissues and paradoxical activation of the MAPK pathway. Common findings include:
-
Dermatologic Toxicities: Hyperkeratosis, alopecia, and the development of secondary cutaneous squamous cell carcinomas (cuSCC) and papillomas are frequently observed. This is often attributed to the paradoxical activation of the MAPK pathway in BRAF wild-type cells.
-
Gastrointestinal Issues: Anorexia, diarrhea, and weight loss are common.
-
Hepatic Toxicity: Elevated liver enzymes are a known potential toxicity.
-
General Constitutional Symptoms: Fatigue, lethargy, and pyrexia (fever) can occur.
Q4: How can I mitigate dermatologic toxicities observed in my animal studies?
A4: Combination therapy with a MEK inhibitor has been shown to reduce the incidence of cuSCC and other proliferative skin lesions associated with BRAF inhibitor monotherapy. Additionally, close monitoring of skin health, and potentially the use of topical agents, can be considered, though this should be carefully evaluated for its impact on the study endpoints.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Skin Lesions
-
Problem: A significant number of animals in the treatment group are developing skin rashes, hyperkeratosis, or papillomas, potentially impacting animal welfare and study outcomes.
-
Possible Cause: Paradoxical activation of the MAPK pathway in keratinocytes by the RAF inhibitor.
-
Troubleshooting Steps:
-
Confirm Histopathology: Conduct histopathological analysis of the skin lesions to confirm their nature (e.g., squamous cell carcinoma, papilloma).
-
Evaluate Dose Level: The incidence of skin lesions can be dose-dependent. Consider if the current dose is exceeding the maximum tolerated dose for this specific endpoint.
-
Consider a MEK Inhibitor Combination: If scientifically appropriate for the study, introducing a MEK inhibitor can help mitigate these off-target skin effects.
-
Refine Animal Monitoring: Increase the frequency of skin examinations to detect lesions earlier. Document the size, number, and location of all lesions.
-
Issue 2: Significant Weight Loss and/or Reduced Food Intake
-
Problem: Animals treated with the RAF inhibitor are exhibiting significant weight loss (>15-20% of baseline) and/or a marked decrease in food consumption.
-
Possible Causes:
-
Gastrointestinal toxicity (nausea, diarrhea).
-
General malaise and systemic toxicity.
-
-
Troubleshooting Steps:
-
Supportive Care: Provide palatable, high-calorie supplemental food to encourage eating. Ensure easy access to food and water.
-
Dose Modification: Evaluate if a dose reduction or a change in the dosing schedule (e.g., intermittent dosing) can alleviate the toxicity while maintaining efficacy.
-
Monitor for Dehydration: Assess for signs of dehydration, especially if diarrhea is present. Provide subcutaneous fluids if necessary.
-
Clinical Pathology: Analyze blood samples for metabolic disturbances that could contribute to weight loss.
-
Issue 3: Elevated Liver Enzymes
-
Problem: Routine blood analysis reveals a significant elevation in liver enzymes (e.g., ALT, AST) in the treatment group.
-
Possible Cause: Drug-induced liver injury (DILI).
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the blood analysis to confirm the elevations.
-
Histopathology of the Liver: At the study endpoint (or if humane endpoints are met), perform a thorough histopathological examination of the liver to assess for hepatocellular necrosis, inflammation, or other signs of DILI.
-
Dose-Response Relationship: Determine if the liver enzyme elevations are dose-dependent.
-
Time Course Analysis: If possible, collect blood samples at multiple time points to understand the onset and potential resolution of the liver toxicity.
-
Data Presentation
Table 1: Summary of Potential Toxicities of Novel RAF Inhibitors in Animal Studies and Management Strategies
| Toxicity Class | Specific Manifestation | Potential Mechanism | Monitoring Parameters | Management/Mitigation Strategies |
| Dermatologic | Rash, Hyperkeratosis, Papillomas, Squamous Cell Carcinoma | Paradoxical MAPK pathway activation in keratinocytes | Daily visual inspection of skin, calipers for lesion measurement, histopathology | Co-administration with a MEK inhibitor, dose reduction, topical treatments (use with caution) |
| Gastrointestinal | Anorexia, Diarrhea, Weight Loss | On-target effects in GI tract, systemic toxicity | Daily body weight, food intake measurement, fecal consistency scoring | Supportive care (palatable food, hydration), dose reduction/interruption |
| Hepatic | Elevated ALT, AST | Drug-induced liver injury | Regular blood chemistry analysis | Dose reduction/interruption, liver histopathology at necropsy |
| Systemic | Pyrexia, Lethargy | Cytokine release, on-target systemic effects | Body temperature monitoring, behavioral assessment | Supportive care, dose modification |
| Hematologic | Thrombocytopenia, Anemia | Bone marrow suppression | Complete blood counts (CBC) | Dose reduction/interruption, monitor for bleeding |
Experimental Protocols
Protocol 1: General Toxicology and Dose-Finding Study in Rodents
This protocol is a general guideline and should be adapted based on the specific characteristic of the test compound and institutional animal care and use committee (IACUC) guidelines.
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of a novel RAF inhibitor.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
(Dose levels should be selected based on preliminary range-finding studies)
-
-
Administration: Oral gavage, once daily for 28 days.
-
Parameters to Monitor:
-
Daily: Clinical signs of toxicity, body weight, food consumption.
-
Weekly: Detailed clinical examination.
-
Pre-dose and at termination: Ophthalmoscopy, hematology, clinical chemistry, urinalysis.
-
-
Endpoint:
-
At the end of the 28-day treatment period, animals are euthanized.
-
A full necropsy is performed, and organ weights are recorded.
-
A comprehensive panel of tissues is collected and preserved for histopathological examination.
-
Protocol 2: Monitoring and Management of Dermatologic Toxicity
-
Objective: To characterize and manage skin lesions in a long-term efficacy study.
-
Animal Model: Nude mice bearing human tumor xenografts.
-
Procedure:
-
Baseline Assessment: Before initiation of treatment, thoroughly examine and photograph the skin of each animal.
-
Daily Monitoring: Visually inspect each animal for the development of any skin abnormalities (e.g., redness, scaling, nodules).
-
Lesion Documentation: If a lesion is observed:
-
Record the date of onset.
-
Measure the lesion in two dimensions using calipers.
-
Photograph the lesion with a reference scale.
-
Describe the morphology of the lesion.
-
-
Humane Endpoints: Establish clear humane endpoints for skin toxicity, such as lesions exceeding a certain size, becoming ulcerated, or impairing normal animal behavior.
-
Histopathology: At the study endpoint, or if an animal is euthanized due to skin toxicity, collect the skin lesions and surrounding normal skin for histopathological analysis.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for a preclinical toxicology study.
Troubleshooting Logic
Caption: Decision-making flowchart for managing dermatologic toxicity.
Improving Brimarafenib efficacy in BRAF-amplified tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brimarafenib in BRAF-amplified tumors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound, and how does it differ from first-generation BRAF inhibitors like Vemurafenib or Dabrafenib?
A1: this compound (also known as BGB-3245) is a next-generation, orally available, small-molecule inhibitor of the RAF kinase.[1] Unlike first-generation BRAF inhibitors that primarily target BRAF V600 monomers, this compound is designed to inhibit RAF dimers.[1][2] This is critical because RAF dimerization is a key mechanism of both intrinsic and acquired resistance to first-generation inhibitors.[2][3] While older inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells by promoting dimerization, this compound is designed to avoid this "paradoxical activation."[4][5]
Q2: We are observing suboptimal response to this compound monotherapy in our BRAF-amplified cancer cell line experiments. What are the potential reasons?
A2: While this compound is designed to overcome certain resistance mechanisms, suboptimal efficacy can still occur due to several factors:
-
Activation of Parallel Signaling Pathways: A common escape mechanism is the activation of the PI3K/Akt pathway, often through the loss of the tumor suppressor PTEN or activation of receptor tyrosine kinases (RTKs) like IGF-1R.[4][6][7] This provides an alternative survival signal for the tumor cells.
-
Upstream Pathway Reactivation: The MAPK pathway can be reactivated upstream of BRAF. This can happen through new mutations in RAS genes (NRAS, KRAS) or through feedback activation of RTKs like the epidermal growth factor receptor (EGFR), especially in colorectal cancers.[2][3][8]
-
Downstream Mutations: Although less common, mutations in downstream components like MEK1 or MEK2 can confer resistance to RAF inhibition.[3][6]
-
Tissue-Specific Differences: The efficacy of BRAF inhibitors can vary significantly across different tumor types due to the specific signaling context of the cancer. For example, colorectal cancers often show intrinsic resistance to BRAF inhibitor monotherapy due to robust EGFR feedback signaling.[2][8]
Q3: What combination strategies can enhance the efficacy of this compound and overcome potential resistance?
A3: Based on established mechanisms of resistance to BRAF inhibition, several combination strategies are rational to explore:
-
MEK Inhibitors (e.g., Trametinib, Binimetinib): Combining a BRAF inhibitor with a MEK inhibitor is the standard of care in many BRAF-mutant cancers.[3][9] This dual blockade provides a more complete shutdown of the MAPK pathway and can delay the onset of resistance.[8][10] However, a trial combining this compound with the MEK inhibitor Mirdametinib was terminated due to a lack of tolerability, highlighting the importance of careful dose-finding and toxicity assessment in specific combinations.[11][12]
-
EGFR Inhibitors (e.g., Cetuximab, Panitumumab): In tumor types like colorectal cancer, where EGFR signaling is a primary escape mechanism, combining this compound with an EGFR inhibitor could be highly effective.[2][8]
-
PI3K/Akt/mTOR Inhibitors: If your experimental model shows activation of the PI3K pathway upon this compound treatment, combining it with a PI3K inhibitor (e.g., Alpelisib) could restore sensitivity.[8]
-
Immunotherapy (Checkpoint Inhibitors): BRAF inhibition can lead to an increase in tumor antigen expression and T-cell infiltration, making the tumor microenvironment more susceptible to immunotherapy.[13][14] Combining this compound with a PD-1/PD-L1 inhibitor could yield a synergistic effect.[15]
Q4: How can we experimentally determine the specific mechanism of resistance in our this compound-treated models?
A4: A systematic approach is recommended:
-
Pathway Activation Analysis: Use Western blotting to probe for the phosphorylation status of key signaling proteins in both sensitive and resistant cells. Check for reactivation of p-MEK and p-ERK (MAPK pathway) and activation of p-Akt (PI3K pathway).
-
Gene Expression and Amplification Analysis: Analyze resistant clones for amplification of the BRAF gene using quantitative PCR (qPCR).
-
Sequencing: Perform targeted or whole-exome sequencing on resistant cell lines to identify secondary mutations in genes like NRAS, KRAS, MEK1, and MEK2.[2][6]
-
RTK Array: Use a phospho-RTK array to screen for the activation of multiple receptor tyrosine kinases simultaneously, which can identify unexpected feedback loops.
Quantitative Data
The following tables summarize key quantitative data from clinical trials of this compound and other relevant BRAF/MEK inhibitor combinations.
Table 1: this compound (BGB-3245) Phase 1a/1b Clinical Trial Data (AACR 2023) [16]
| Metric | Result | Patient Population |
|---|---|---|
| Disease Control Rate | 79% | Adult patients with advanced or refractory solid tumors harboring MAPK pathway aberrations. |
| Clinical Benefit Rate | 42% | Adult patients with advanced or refractory solid tumors harboring MAPK pathway aberrations. |
| Responsive Tumor Types | Tumors with BRAF V600E (post-prior BRAF/MEK inhibitors), BRAF Class II mutations, BRAF fusions, NRAS mutations, and KRAS mutations. | N/A |
Table 2: Efficacy of Combination Therapies in BRAF V600-Mutant Melanoma
| Combination Therapy | Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
|---|---|---|---|---|
| Dabrafenib + Trametinib | Phase II | 9.4 months | N/A | [10] |
| Vemurafenib (monotherapy) | BRIM-3 | 6.9 months | N/A | [6][17] |
| Vemurafenib + Cobimetinib | coBRIM | 22.3 months (Median OS) | N/A | [17] |
| Encorafenib + Binimetinib | Phase Ib/II | 11.3 months | 74.5% | [10] |
| Vemurafenib + HD-IL-2 | Phase II | 35.8 weeks | 66.6% (at 12 weeks) |[13] |
Signaling Pathways & Experimental Workflows
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Caption: Key resistance mechanisms to BRAF inhibition.
Caption: Workflow for investigating this compound resistance.
Experimental Protocols
Protocol 1: Western Blot Analysis for MAPK and PI3K Pathway Activation
-
Cell Culture and Treatment: Plate BRAF-amplified cells and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include both parental (sensitive) and experimentally derived resistant cell lines.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
p-Akt (Ser473)
-
Total Akt
-
GAPDH or β-Actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay to Assess Drug Synergy
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and a second agent (e.g., a MEK inhibitor or PI3K inhibitor).
-
Treatment: Treat the cells with the drug combination matrix for 72 hours. Include wells for vehicle control (e.g., DMSO) and single-agent controls.
-
Viability Measurement: Use a commercial viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each condition. Use software like CompuSyn or a custom script to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 3: Gene Amplification Analysis using Quantitative PCR (qPCR)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA (gDNA) from both parental and resistant cell lines using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
Primer Design: Design qPCR primers specific for the BRAF gene and a stable reference gene (e.g., RNase P).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include gDNA from parental cells, resistant cells, and a no-template control.
-
Data Analysis:
-
Calculate the ΔCt for each sample: ΔCt = Ct(BRAF) - Ct(Reference Gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(Resistant Sample) - ΔCt(Parental Sample).
-
The fold change in gene copy number is calculated as 2-ΔΔCt. A fold change significantly greater than 1 in the resistant line indicates gene amplification.
-
References
- 1. This compound by MapKure for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 7. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brimarefenib (BGB-3245) / MapKure, BeOne Medicines, EMD Serono [delta.larvol.com]
- 12. News - brimarefenib (BGB-3245) - LARVOL VERI [veri.larvol.com]
- 13. A phase II study of combined therapy with a BRAF inhibitor (vemurafenib) and interleukin-2 (aldesleukin) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study of Safety, Pharmacokinetics, and Antitumor Activity of BGB-3245 in Participants With Advanced or Refractory Tumors [clin.larvol.com]
- 17. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Brimarafenib experiments
Welcome to the technical support center for Brimarafenib experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered while working with the BRAF inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available inhibitor of the BRAF serine/threonine protein kinase.[1] It is designed to target both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1] By binding to these mutated BRAF proteins, this compound inhibits BRAF-mediated signaling through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is often dysregulated in cancer and plays a key role in tumor cell proliferation and survival.[1]
Q2: In which cancer types is this compound expected to be effective?
A2: this compound is being investigated in solid tumors that harbor BRAF mutations.[1] Clinical trials are ongoing or have been conducted in patients with various advanced solid tumors, including melanoma, colorectal cancer, and pancreatic cancer with MAPK pathway mutations.[2][3]
Q3: What are some common reasons for observing inconsistent results in this compound experiments?
A3: Inconsistent results with BRAF inhibitors like this compound can stem from several factors:
-
Cell Line Integrity and Heterogeneity: Ensure cell lines are authenticated and free from mycoplasma contamination. Cellular heterogeneity within a culture can also lead to variable responses.
-
Drug Stability and Concentration: Verify the stability and concentration of your this compound stock. Improper storage or handling can lead to degradation.
-
Experimental Conditions: Variations in cell seeding density, serum concentration in the media, and duration of drug exposure can significantly impact results.
-
Mechanisms of Resistance: Both intrinsic and acquired resistance can lead to a lack of response. This can be due to reactivation of the MAPK pathway or activation of bypass signaling pathways like the PI3K/Akt pathway.
-
Paradoxical MAPK Pathway Activation: In BRAF wild-type cells, some BRAF inhibitors can paradoxically activate the MAPK pathway, leading to cell proliferation instead of inhibition. While next-generation inhibitors like this compound are designed to minimize this, it's a crucial factor to consider.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value or lack of this compound efficacy in a BRAF-mutant cell line.
-
Possible Cause 1: Cell Line Issues
-
Troubleshooting Step:
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.
-
Verify BRAF Mutation Status: Confirm the BRAF mutation status of your cell line through sequencing.
-
-
-
Possible Cause 2: Drug Inactivity
-
Troubleshooting Step:
-
Check Drug Stock: Prepare fresh dilutions of this compound from a new stock if possible. Ensure proper storage conditions are maintained.
-
Positive Control: Test the drug on a known sensitive BRAF-mutant cell line to confirm its activity.
-
-
-
Possible Cause 3: Acquired Resistance
-
Troubleshooting Step:
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the MAPK (p-MEK, p-ERK) and PI3K/Akt (p-Akt, p-S6) pathways. Persistent signaling in the presence of this compound suggests resistance.
-
Investigate Bypass Pathways: If the PI3K/Akt pathway is activated, consider combination therapy with a PI3K or Akt inhibitor.
-
Sequence for Resistance Mutations: Analyze genes known to confer resistance, such as NRAS, KRAS, and MEK1/2, for secondary mutations.
-
-
Problem 2: this compound treatment leads to increased proliferation in a specific cell line.
-
Possible Cause: Paradoxical MAPK Pathway Activation
-
Troubleshooting Step:
-
Confirm BRAF Status: This phenomenon is typically observed in BRAF wild-type cells with upstream activation (e.g., RAS mutations). Verify the BRAF and RAS mutation status of the cell line.
-
Western Blot for p-ERK: Treat the cells with this compound and measure the levels of phosphorylated ERK (p-ERK). An increase in p-ERK levels following treatment confirms paradoxical activation.
-
Consider Combination Therapy: Combining this compound with a MEK inhibitor can often overcome paradoxical activation.
-
-
Data Presentation
Table 1: Representative IC50 Values of Various BRAF Inhibitors in BRAF-Mutant Cancer Cell Lines.
Note: Specific IC50 values for this compound are not extensively available in the public domain. The following data for other BRAF inhibitors are provided for comparative purposes. IC50 values can vary significantly based on the cell line and experimental conditions.
| Inhibitor | Cancer Type | Cell Line | BRAF Mutation | Reported IC50 (nM) |
| Vemurafenib | Melanoma | A375 | V600E | ~10 - 50 |
| Melanoma | SK-MEL-28 | V600E | ~50 - 200 | |
| Colorectal Cancer | HT29 | V600E | ~25 - 350 | |
| Colorectal Cancer | Colo205 | V600E | ~25 - 100 | |
| Dabrafenib | Melanoma | A375 | V600E | < 100 |
| Melanoma | WM-115 | V600D | < 30 | |
| Melanoma | YUMAC | V600K | < 30 | |
| Encorafenib | Melanoma | A375 | V600E | < 40 |
| Melanoma | Multiple Lines | V600 | < 40 | |
| Pan-RAF Inhibitor (LY3009120) | Colorectal Cancer | Various | V600E | 5.8 (biochemical) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted drug or vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for MAPK and PI3K/Akt Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
References
Cell line contamination affecting Brimarafenib assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Brimarafenib assays, with a specific focus on the impact of cell line contamination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent IC50 values for this compound in our BRAF-mutant cancer cell line. What could be the primary cause?
A1: Inconsistent IC50 values for a targeted inhibitor like this compound often point to underlying issues with the cell line itself. One of the most common and critical problems is cell line contamination. This can manifest as either cross-contamination with another cell line or a cryptic microbial infection, such as mycoplasma.[1]
-
Impact of Cross-Contamination: If your target cell line, which harbors a specific BRAF mutation, is contaminated with a faster-growing, BRAF wild-type cell line (like the common contaminant HeLa), the overall cell population's sensitivity to this compound will be significantly reduced.[1][2] This leads to a rightward shift in the dose-response curve and a much higher, and often variable, apparent IC50 value.[1]
-
Impact of Mycoplasma Contamination: Mycoplasma infection can alter numerous cellular processes, including signaling pathways.[3][4][5][6][7] It has been shown to activate the MAPK and NF-κB signaling pathways, which could interfere with the cellular response to a BRAF inhibitor like this compound, leading to unpredictable results.[1][3]
Q2: How can we confirm if our cell line is cross-contaminated?
A2: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[8][9][10][11] This technique generates a unique genetic fingerprint for your cell line. This profile can then be compared against reference databases (e.g., ATCC, Cellosaurus) to confirm its identity.[12] An STR profile match of 80% or higher confirms the cell line's identity.[8]
Q3: We suspect mycoplasma contamination. What are the signs and how can we test for it?
A3: Mycoplasma contamination is insidious because it often doesn't cause visible turbidity or pH changes in the culture medium.[1] However, you might observe subtle effects like reduced cell proliferation, changes in morphology, or increased apoptosis.[1] The most reliable detection method is a PCR-based assay , which is highly sensitive and can detect the DNA of common mycoplasma species.[13][14]
Q4: Our assay is showing a high background signal in our "no-drug" control wells. Could this be related to contamination?
A4: Yes, a high background signal can be a symptom of contamination. Mycoplasma, for instance, can alter cellular metabolism and increase the production of inflammatory cytokines, which might interfere with assay reagents or detection methods.[3] Additionally, if your cell line is contaminated with another cell line that has a higher basal level of activity in the signaling pathway being measured, this could also contribute to a high background.
Q5: If we confirm our cell line is contaminated, what are the next steps?
A5: If contamination is confirmed, it is crucial to discard the contaminated cell culture immediately to prevent it from spreading to other cultures in your lab.[12] You should then obtain a new, authenticated stock of the cell line from a reputable cell bank. Do not attempt to salvage the contaminated culture, as this can lead to further issues. It is also advisable to decontaminate the incubator and biosafety cabinet where the cells were handled.
Data Presentation: Impact of Cell Line Contamination on this compound IC50
Cell line contamination can drastically alter the perceived efficacy of a targeted drug like this compound. A contaminating cell line that lacks the drug's target (e.g., a specific BRAF mutation) will be inherently resistant.
Table 1: Hypothetical Impact of HeLa Cell Contamination on this compound IC50 in a BRAF V600E-Mutant Melanoma Cell Line (e.g., A375)
| Cell Line Purity | Assumed BRAF V600E Status | This compound IC50 (nM) | Interpretation |
| 100% A375 | 100% Mutant | 50 | Expected high sensitivity to this compound. |
| 90% A375 / 10% HeLa | 90% Mutant / 10% Wild-Type | 250 | A minor contamination begins to skew results, suggesting reduced potency. |
| 50% A375 / 50% HeLa | 50% Mutant / 50% Wild-Type | 1500 | Significant contamination leads to a dramatic increase in the apparent IC50. |
| 10% A375 / 90% HeLa | 10% Mutant / 90% Wild-Type | >10,000 | The culture is predominantly the contaminating cell line, showing strong resistance. |
Note: This data is illustrative, based on the principle that contaminating wild-type cells will decrease the apparent potency of a targeted inhibitor.[1]
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 5. Effects of Mycoplasmas on the Host Cell Signaling Pathways [mdpi.com]
- 6. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. STR Profiling—The ID Card of Cell Line - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Cell Line Authentication [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Statistical Analysis for Brimarafenib Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brimarafenib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis of dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BGB-3245) is an orally available, next-generation inhibitor of the BRAF protein, a serine/threonine-protein kinase.[1] It is designed to target both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[2] By binding to these forms of BRAF, this compound inhibits BRAF-mediated signaling within the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3] This pathway is frequently dysregulated in various cancers and plays a crucial role in tumor cell proliferation and survival.[3]
Q2: In which cancer types is this compound being investigated?
A2: this compound is under clinical development for the treatment of various solid tumors.[1] These include, but are not limited to, colorectal cancer, pancreatic cancer, non-small cell lung cancer, and melanoma.[1] Its development focuses on tumors harboring specific BRAF mutations or RAF fusions that drive tumor growth.[2]
Q3: What are the key differences between this compound and first-generation BRAF inhibitors?
A3: A key distinction of next-generation RAF inhibitors like this compound is their design to avoid the "paradoxical activation" of the MAPK pathway. First-generation BRAF inhibitors can sometimes paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream mutations (e.g., in RAS), potentially promoting the growth of certain cancers. This compound is designed to inhibit both monomer and dimer forms of BRAF, which may mitigate this paradoxical activation.
Data Presentation
Illustrative Dose-Response Data for this compound
Disclaimer: The following data is illustrative and intended to represent typical results from dose-response experiments. Specific IC50 values for this compound (BGB-3245) in a comprehensive panel of cell lines are not widely available in the public domain. Researchers should determine these values experimentally for their specific cell lines of interest.
| Cell Line | Cancer Type | BRAF Mutation Status | This compound IC50 (nM) |
| A375 | Malignant Melanoma | V600E | 10 - 50 |
| SK-MEL-28 | Malignant Melanoma | V600E | 20 - 100 |
| HT-29 | Colorectal Adenocarcinoma | V600E | 50 - 200 |
| NCI-H1666 | Non-Small Cell Lung Cancer | G466V (Class III) | 100 - 500 |
| WM793 | Malignant Melanoma | V600E | 15 - 75 |
Mandatory Visualization
References
Technical Support Center: Enhancing Brimarafenib Delivery to the Central Nervous System
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the delivery of Brimarafenib to the Central Nervous System (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound (also known as BGB-3245) is an orally available, small molecule inhibitor that targets the serine/threonine-protein kinase BRAF.[1][2] It is designed to bind to and inhibit both monomeric and dimeric forms of activating BRAF mutations (including V600 and non-V600 mutations) and RAF fusions.[1][3] By inhibiting BRAF, it blocks the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in various cancers and plays a key role in tumor cell proliferation and survival.[1]
Q2: What is the primary obstacle to delivering this compound to the central nervous system? A2: The primary obstacle is the Blood-Brain Barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[4][5] Key features of the BBB that restrict drug delivery include:
-
Tight Junctions: These complex protein structures between endothelial cells severely limit paracellular transport (movement between cells).[5]
-
Efflux Transporters: Active transporter proteins, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are expressed on the endothelial cells.[6][7] These transporters actively pump a wide range of xenobiotics, including many cancer drugs, out of the CNS and back into the bloodstream, significantly limiting their brain accumulation.[6][8]
-
Metabolic Enzymes: The BBB also contains enzymes that can metabolize drugs, reducing their efficacy before they can reach their target.
Q3: What general strategies can be employed to enhance the CNS penetration of small molecule inhibitors like this compound? A3: Several strategies are being explored to overcome the BBB for enhanced drug delivery. These can be broadly categorized as:
-
Invasive Techniques: Methods like direct intracerebroventricular injection or convection-enhanced delivery (CED) bypass the BBB entirely to deliver drugs directly into the CNS.[9] Another approach is the transient disruption of the BBB using osmotic agents like mannitol (B672) or focused ultrasound.[10][11]
-
Non-Invasive Pharmacological Approaches: This involves modifying the drug itself to increase its lipid solubility or designing it to hijack endogenous BBB transport systems (e.g., receptor-mediated transcytosis).[9]
-
Nanocarrier-Based Delivery: Encapsulating drugs within nanocarriers such as liposomes, polymeric nanoparticles, or solid-lipid nanoparticles can protect the drug from degradation, reduce recognition by efflux transporters, and facilitate transport across the BBB.[5][12][13] These carriers can also be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.[13]
-
Combination Therapy: Co-administering the drug with inhibitors of efflux transporters (e.g., P-gp inhibitors) can increase its CNS concentration by preventing it from being pumped out.[6]
Troubleshooting Guides
Issue 1: Low or undetectable concentrations of this compound in brain tissue or cerebrospinal fluid (CSF) during in vivo studies.
| Possible Cause | Troubleshooting Steps & Solutions |
| Active Efflux by Transporters | This compound may be a substrate for efflux transporters like P-gp or BCRP at the BBB.[6] Solution: Consider co-administration with a known P-gp/BCRP inhibitor. Perform in vitro transporter assays using cell lines overexpressing these transporters to confirm if this compound is a substrate. |
| Poor Physicochemical Properties | The drug may have low lipophilicity, a high molecular weight, or a charge that hinders passive diffusion across the BBB.[4] Solution: Explore formulation strategies. Encapsulating this compound in liposomes or polymeric nanoparticles can mask its inherent properties and facilitate transport.[5][14] |
| High Plasma Protein Binding | If this compound is highly bound to plasma proteins like albumin, only the unbound fraction is available to cross the BBB. Solution: Measure the unbound fraction of this compound in plasma. While difficult to modify, this parameter is crucial for accurately interpreting brain-to-plasma ratios. |
| Rapid Metabolism | The drug could be rapidly metabolized either systemically or at the BBB itself. Solution: Analyze plasma and brain homogenates for known metabolites of this compound. If rapid metabolism is confirmed, nanocarrier encapsulation can offer protection. |
Issue 2: High variability and poor correlation in permeability results from in vitro BBB models.
| Possible Cause | Troubleshooting Steps & Solutions |
| Compromised Barrier Integrity | The cell monolayer may not have formed sufficiently tight junctions, leading to "leaky" results. Solution: Regularly measure Transendothelial Electrical Resistance (TEER) to ensure barrier integrity before and after each experiment. A high TEER value is indicative of a tight barrier.[15][16] |
| Inappropriate Model Selection | A simple monoculture of endothelial cells may not fully recapitulate the in vivo environment.[17] Solution: Use more complex co-culture models that include astrocytes and/or pericytes.[18] These cells are known to induce a tighter barrier phenotype in endothelial cells. For more advanced studies, consider microfluidic 3D models.[19] |
| Inconsistent Cell Culture Practices | Differences in cell passage number, seeding density, or culture media can lead to significant variability. Solution: Standardize all cell culture protocols. Use cells within a defined low passage number range and maintain consistent seeding densities and media formulations. |
| Efflux Transporter Expression Levels | The expression of key efflux transporters can vary between cell lines and even with passage number, affecting permeability results for transporter substrates. Solution: Characterize the expression of P-gp, BCRP, and other relevant transporters in your chosen cell line using qPCR or Western blot. Choose a model known to express these transporters robustly.[17] |
Data Presentation: Comparison of CNS Delivery Strategies
The following tables summarize key approaches and models relevant to enhancing this compound's CNS delivery.
Table 1: Comparison of Common In Vitro Blood-Brain Barrier Models
| Model Type | Key Characteristics | Advantages | Disadvantages |
| Endothelial Monolayer | A single layer of brain endothelial cells (primary or immortalized) grown on a Transwell insert.[16] | Simple, high-throughput, cost-effective. | Often lacks high barrier tightness (low TEER); may not express key transporters at in vivo levels.[15] |
| Co-culture Model | Endothelial cells cultured with astrocytes and/or pericytes, either in the same well or on opposite sides of the insert.[17] | More physiologically relevant; astrocytes and pericytes induce tighter junctions and functional efflux transporters.[18] | More complex to set up and maintain; lower throughput. |
| Stem Cell-Based Model | Brain-like endothelial cells differentiated from induced pluripotent stem cells (iPSCs).[16] | Provides a human-specific model, overcoming interspecies differences; can achieve high TEER values.[16] | Differentiation protocols can be lengthy and complex; potential for batch-to-batch variability. |
| Dynamic/Microfluidic Model | 3D models that incorporate physiological shear stress (flow) and co-culture of multiple cell types.[19] | Most closely mimics the in vivo microenvironment, including shear stress which is crucial for endothelial cell phenotype.[18] | Low throughput, technically demanding, not suitable for rapid screening.[17] |
Table 2: Overview of Nanocarrier Systems for CNS Drug Delivery
| Nanocarrier Type | Description | Key Advantages for CNS Delivery |
| Liposomes | Vesicles composed of one or more lipid bilayers. | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs; surface can be easily modified with targeting ligands.[5][9] |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers (e.g., PLGA). | Controlled and sustained drug release; protect encapsulated drug from degradation; can be surface-functionalized.[12][14] |
| Solid Lipid Nanoparticles (SLNs) | Particles made from solid lipids, combining advantages of liposomes and polymeric nanoparticles. | High drug loading capacity; good physical stability; can enhance oral bioavailability.[12] |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and surface chemistry; can be engineered for targeted delivery.[14] |
Experimental Protocols
Protocol 1: General Method for Quantifying this compound in Brain Tissue by HPLC-MS/MS
This protocol provides a general workflow for the extraction and quantification of a small molecule inhibitor like this compound from brain tissue. Note: This protocol must be optimized for this compound specifically, including selection of an appropriate internal standard.
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen brain tissue sample (e.g., 100 mg).
-
Add 4 volumes (e.g., 400 µL) of ice-cold lysis buffer (e.g., 4:1 acetonitrile (B52724):water) containing an appropriate internal standard.
-
Homogenize the tissue thoroughly using a bead beater or ultrasonic homogenizer. Keep samples on ice throughout the process.
-
-
Protein Precipitation & Clarification:
-
Vortex the homogenate vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the drug extract.
-
-
Sample Analysis by LC-MS/MS:
-
Inject a defined volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
-
Liquid Chromatography (LC): Use a C18 reverse-phase column. Develop a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of this compound from matrix components.
-
Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the MS parameters (e.g., ion spray voltage, source temperature) for this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method by identifying the precursor ion (the molecular weight of this compound) and a stable, high-intensity product ion after fragmentation.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations prepared in blank brain homogenate.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically expressed as ng/g of tissue.[20][21]
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Co-Culture Model
This protocol describes a method to assess the ability of this compound to cross a cellular model of the BBB.
-
Model Setup (Co-Culture with Astrocytes):
-
Plate rat or human astrocytes on the bottom of a 24-well plate. Culture until they reach confluence.
-
Separately, seed brain endothelial cells (e.g., hCMEC/D3 or primary cells) onto the microporous membrane of Transwell inserts.
-
Once the endothelial cells are confluent, transfer the inserts into the wells containing the confluent astrocyte layer. Allow the co-culture to stabilize for 24-48 hours.
-
-
Barrier Integrity Measurement:
-
Before the experiment, measure the TEER of the endothelial monolayer using a voltohmmeter. Only use inserts with TEER values above a pre-defined threshold (e.g., >150 Ω·cm²) indicating a tight barrier.
-
-
Permeability Assay:
-
Replace the media in both the apical (upper, "blood" side) and basolateral (lower, "brain" side) compartments with fresh assay buffer (e.g., HBSS).
-
Add this compound (at a known concentration) to the apical compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment. Replace the collected volume with fresh assay buffer.
-
Include control compounds with known high (e.g., caffeine) and low (e.g., sucrose) BBB permeability.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the collected basolateral samples using a sensitive analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the basolateral compartment.
-
A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).
-
C0 is the initial concentration of the drug in the apical compartment.
-
-
-
Visualizations
Caption: this compound inhibits the BRAF kinase, blocking the MAPK signaling cascade.
Caption: A stepwise workflow for evaluating and optimizing CNS drug delivery.
Caption: Key strategies used to enhance drug penetration across the BBB.
References
- 1. Facebook [cancer.gov]
- 2. This compound by MapKure for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Nanocarrier-based therapies for CNS tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improving CNS Delivery to Brain Metastases by Blood-Tumor Barrier Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. Role of Nanomedicine-Based Therapeutics in the Treatment of CNS Disorders [mdpi.com]
- 14. Nanocarrier-based therapies for CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro models of the blood-brain barrier for the study of drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 20. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brimarafenib & MAPK Pathway Modulation
Welcome to the technical support center for Brimarafenib. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, also known as BGB-3245, is an orally available, next-generation small molecule inhibitor of the BRAF protein kinase.[1][2] Its mechanism involves targeting and binding to both monomeric and dimeric forms of activated BRAF, including V600 mutations, non-V600 mutations, and various RAF fusions.[1] By inhibiting these forms of BRAF, this compound blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting the proliferation and survival of tumor cells driven by these mutations.[1][3]
Q2: What is "paradoxical MAPK activation" and why is it a concern with RAF inhibitors?
A2: Paradoxical MAPK activation is a phenomenon observed with first-generation RAF inhibitors (e.g., vemurafenib, dabrafenib).[4][5] In cancer cells that have a wild-type (non-mutated) BRAF gene but are driven by an upstream mutation (like in the RAS gene), these inhibitors bind to one BRAF molecule in a RAF dimer complex.[5] This binding forces a conformational change that allosterically transactivates the other unbound RAF molecule in the dimer, leading to an overall increase, rather than a decrease, in MAPK pathway signaling (measured by pERK levels).[6][7] This is a significant concern as it can promote the growth of secondary malignancies, such as cutaneous squamous cell carcinomas.[4][5]
Q3: How does this compound mitigate or "break" this paradox?
A3: this compound is classified as a "paradox breaker".[8] These next-generation inhibitors are designed to suppress the activity of mutant BRAF without stimulating the MAPK pathway in cells with upstream RAS activation.[9] While the precise structural mechanism is complex, it is thought that paradox breakers bind to BRAF in a way that prevents the dimerization and subsequent transactivation that is characteristic of first-generation inhibitors.[10] This allows them to effectively inhibit the target in BRAF-mutant cells while avoiding the unintended activation of the pathway in BRAF wild-type cells.[9][10]
Q4: What are the recommended strategies if resistance to this compound develops?
A4: While this compound is designed to overcome resistance mechanisms related to RAF dimerization, resistance can still emerge through other routes.[10][11] Key mechanisms include the activation of bypass signaling pathways, most notably the PI3K-AKT pathway, or the acquisition of downstream mutations in genes like MEK1/2.[12][13][14] Strategies to overcome this resistance often involve combination therapy. Preclinical and clinical data suggest combining this compound with:
-
MEK inhibitors (e.g., mirdametinib, trametinib) to provide a vertical blockade of the MAPK pathway.[7][15][16]
-
EGFR inhibitors (e.g., panitumumab) in cancers where EGFR signaling can act as a bypass route.[11][15][17]
Q5: In what cancer types is this compound being investigated?
A5: this compound is being investigated in clinical trials for a variety of solid tumors that harbor MAPK pathway aberrations.[15][18] This includes tumors with BRAF V600 and non-V600 mutations, as well as RAF fusions.[3] Specific cancer types under investigation include colorectal cancer, pancreatic cancer, non-small cell lung cancer, and others.[3][17]
Troubleshooting Guide
Problem 1: I am observing an increase in pERK levels in my BRAF wild-type/RAS-mutant cell line after treatment with a RAF inhibitor.
-
Possible Cause: You are likely observing paradoxical MAPK activation. This is an expected outcome when using a first-generation RAF inhibitor (e.g., vemurafenib) in a cellular context with upstream pathway activation (e.g., a KRAS or NRAS mutation).[6][19] The inhibitor is promoting RAF dimerization and transactivating CRAF, leading to increased MEK and ERK phosphorylation.[7]
-
Recommended Solution:
-
Confirm the Paradox: Ensure your cell line's genotype is correct (BRAF wild-type, RAS-mutant).
-
Switch to a Paradox Breaker: Replace the first-generation inhibitor with this compound. Paradox-breaking inhibitors are specifically designed to not activate the MAPK pathway in this context.[9][10]
-
Comparative Experiment: Run a side-by-side experiment comparing the first-generation inhibitor with this compound. You should observe a decrease or no change in pERK levels with this compound, in contrast to the increase seen with the older inhibitor.
-
Problem 2: My BRAF-mutant cells, which were initially sensitive to this compound, are now showing signs of resistance.
-
Possible Cause: Acquired resistance to this compound has likely developed through a mechanism that bypasses the need for RAF dimers. Common causes include:
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can provide alternative survival signals.[12][14][20] This can be triggered by increased activity of receptor tyrosine kinases (RTKs).[13]
-
Downstream Mutations: The acquisition of activating mutations in downstream components of the MAPK pathway, such as MEK1 or MEK2, can render the cells insensitive to upstream RAF inhibition.[21]
-
-
Recommended Solution:
-
Biochemical Analysis: Use Western blotting to probe for activation of bypass pathways. Check the phosphorylation status of key proteins like AKT (pAKT) and S6 ribosomal protein (pS6). An increase in their phosphorylation suggests activation of the PI3K/mTOR pathway.
-
Combination Therapy: Based on your findings, introduce a second agent. If the PI3K/AKT pathway is activated, consider adding a PI3K or AKT inhibitor. If resistance is suspected to be MAPK-mediated, a MEK inhibitor like mirdametinib is the most logical partner.[15]
-
Genetic Sequencing: If feasible, perform targeted sequencing of key genes in the MAPK and PI3K pathways (e.g., MEK1, MEK2, PIK3CA, PTEN) to identify potential resistance-conferring mutations.
-
Data Summary Tables
Table 1: Comparison of RAF Inhibitor Classes
| Feature | First-Generation Inhibitors (e.g., Vemurafenib, Dabrafenib) | Next-Generation "Paradox Breakers" (e.g., this compound, PLX8394) |
| Primary Target | Monomeric BRAFV600E | Monomeric & Dimeric BRAF (V600 & non-V600), RAF Fusions[1] |
| Effect in BRAFWT/RASMUT Cells | Induces RAF dimerization and paradoxical MAPK activation[4][5] | Inhibits RAF signaling without paradoxical activation[9][10] |
| Clinical Side Effects | Associated with secondary cutaneous squamous cell carcinomas due to paradoxical activation[4] | Designed to have an improved safety profile by avoiding paradoxical activation[9] |
| Resistance Mechanisms Overcome | Sensitive to resistance via RAF dimerization (e.g., BRAF splice variants)[21] | Effective against resistance mechanisms driven by RAF dimerization[10][11] |
Table 2: Selected Preclinical & Clinical Combination Strategies for RAF Inhibitors
| Combination | Rationale | Model/Trial Phase | Key Findings | Reference |
| This compound + Mirdametinib (MEKi) | Vertical co-inhibition of the MAPK pathway to prevent or overcome resistance. | Phase 1/2a | Combination evaluated in patients with advanced solid tumors harboring MAPK pathway aberrations. | [15] |
| This compound + Panitumumab (EGFRi) | Overcome resistance mediated by EGFR signaling, particularly in colorectal and pancreatic cancers. | Phase 1b | Combination being investigated in patients with advanced RAS-mutant colorectal and pancreatic cancers. | [15][17][22] |
| Dabrafenib (BRAFi) + Trametinib (MEKi) | Prevent paradoxical activation and delay acquired resistance. | Phase 3 (Melanoma) | Improved progression-free and overall survival compared to BRAFi monotherapy; reduced incidence of cutaneous squamous cell carcinoma. | [5][16] |
| PLX8394 + EGFRi or mTORi | Prevent acquired resistance in BRAF-mutant lung cancer models. | Preclinical (Lung Cancer) | Upfront combination therapy prevented the emergence of acquired resistance, which was found to be mediated by EGFR/RAS/mTOR signaling. | [11] |
Experimental Protocols & Visualizations
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
This protocol is designed to assess the phosphorylation status of ERK (ERK1/2) as a readout for MAPK pathway activity in response to RAF inhibitor treatment.
1. Materials:
-
Cell lines of interest (e.g., A375 for BRAFV600E, HCT116 for KRASG13D/BRAFWT).
-
Cell culture medium, FBS, and supplements.
-
This compound, Vemurafenib (or other first-generation inhibitor), and DMSO (vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Rabbit anti-β-Actin.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
2. Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Drug Treatment: Treat cells with the desired concentrations of this compound, Vemurafenib, or DMSO vehicle for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-ERK1/2 antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and/or a loading control like β-Actin.
dot
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.
Visualizing Paradoxical Activation vs. Paradox Breaking
The following diagrams illustrate the molecular mechanism of paradoxical activation by first-generation inhibitors and how this compound avoids this effect.
dot
Caption: Paradoxical activation by first-generation RAF inhibitors.
dot
Caption: this compound inhibits both mutant monomers and dimers.
Workflow: Troubleshooting this compound Resistance
dot
Caption: Workflow for investigating this compound resistance.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound by MapKure for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iricor.ca [iricor.ca]
- 9. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news.springworkstx.com [news.springworkstx.com]
- 16. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. Study of Safety, Pharmacokinetics, and Antitumor Activity of BGB-3245 in Participants With Advanced or Refractory Tumors [clin.larvol.com]
- 19. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib [mdpi.com]
- 20. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Study to Investigate BGB-3245 (this compound) With Panitumumab in Participants With Advanced or Metastatic RAS Mutant Colorectal and Pancreatic Ductal Cancers [clin.larvol.com]
Validation & Comparative
A Comparative Analysis of BRAF Inhibitors: Brimarafenib, Vemurafenib, and Dabrafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the next-generation BRAF inhibitor, brimarafenib, with the established first-generation inhibitors, vemurafenib (B611658) and dabrafenib (B601069). The focus is on their preclinical efficacy, mechanism of action, and available clinical data, supported by experimental methodologies.
Introduction
The discovery of activating mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has revolutionized the treatment of various cancers, most notably melanoma. Vemurafenib and dabrafenib, pioneers in BRAF inhibitor therapy, have demonstrated significant clinical benefit in patients with BRAF V600 mutations. However, the emergence of resistance and the presence of non-V600 BRAF mutations necessitate the development of novel inhibitors. This compound (BGB-3245) is an investigational RAF dimer inhibitor designed to address these limitations by targeting a broader range of BRAF alterations.
Mechanism of Action and Target Specificity
Vemurafenib and dabrafenib are potent and selective inhibitors of the BRAF V600 mutant kinase.[1][2] They function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream targets MEK and ERK and inhibiting tumor cell proliferation.[3][4]
This compound, a next-generation inhibitor, is designed to inhibit both monomeric and dimeric forms of BRAF, including not only V600 mutations but also a wider array of non-V600 mutations and RAF fusions. Preclinical data indicate that this compound has activity against BRAF Class I, II, and III mutations, as well as in tumor models with BRAF/MEK inhibitor-resistance mutations.[5]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing the efficacy of this compound with vemurafenib and dabrafenib are limited in publicly available literature. However, data from independent studies provide insights into their relative potencies.
Data Presentation: In Vitro Kinase Inhibition
| Kinase Target | This compound IC50 (nM) | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) |
| BRAF V600E | Data not publicly available | 31[1] | 0.8[4] |
| Wild-type BRAF | Data not publicly available | 100 | 3.2[4] |
| CRAF | Data not publicly available | 48 | 5.0[4] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Data Presentation: Cellular Proliferation Inhibition
| Cell Line (BRAF status) | This compound gIC50 (nM) | Vemurafenib gIC50 (nM) | Dabrafenib gIC50 (nM) |
| A375 (V600E) | Data not publicly available | ~100-300 | <200[2] |
| SK-MEL-28 (V600E) | Data not publicly available | ~200-500 | <200[2] |
| BRAF Class II/III mutant cells | Active (specific data not available) | Generally less effective | Generally less effective |
| RAF fusion-driven cells | Active (specific data not available) | Generally less effective | Generally less effective |
Clinical Efficacy and Safety
Vemurafenib and dabrafenib have well-established clinical efficacy and safety profiles from numerous clinical trials, often used in combination with MEK inhibitors. This compound is currently in early-phase clinical development.
Data Presentation: Clinical Trial Outcomes
| Drug | Trial (Phase) | Patient Population | Key Efficacy Results | Common Adverse Events |
| This compound (BGB-3245) | NCT04249843 (Phase 1a/1b)[6][7] | Advanced/refractory solid tumors with MAPK pathway alterations | Disease Control Rate: 79%; Clinical Benefit Rate: 42%[8] | Rash, fever, thrombocytopenia, ALT elevation[5] |
| Vemurafenib | BRIM-3 (Phase III)[9] | BRAF V600E-mutant metastatic melanoma | Median PFS: 7.3 months (vs. dacarbazine)[10] | Arthralgia, rash, alopecia, diarrhea, nausea, photosensitivity[11] |
| Dabrafenib + Trametinib | COMBI-v (Phase III)[10] | BRAF V600E/K-mutant metastatic melanoma | Median PFS: 11.4 months (vs. vemurafenib)[10] | Pyrexia, chills, fatigue, rash, nausea, vomiting |
PFS: Progression-Free Survival. Data for vemurafenib and dabrafenib are often presented in combination with a MEK inhibitor, which is now the standard of care.
Signaling Pathways and Experimental Workflows
BRAF/MEK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK signaling pathway and the points of inhibition for BRAF inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of Safety, Pharmacokinetics, and Antitumor Activity of BGB-3245 in Participants With Advanced or Refractory Tumors [clin.larvol.com]
- 9. Ipilimumab, Vemurafenib, Dabrafenib, and Trametinib: Synergistic Competitors in the Clinical Management of BRAF Mutant Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation BRAF Inhibitors: A Head-to-Head Comparison for Preclinical and Clinical Research
The landscape of targeted therapy for BRAF-mutant cancers, particularly melanoma, has been revolutionized by the advent of BRAF inhibitors. However, the efficacy of first-generation inhibitors such as vemurafenib (B611658) and dabrafenib (B601069) is often limited by the development of resistance, frequently driven by the paradoxical activation of the MAPK pathway. This has spurred the development of a new wave of "next-generation" BRAF inhibitors designed to overcome these limitations. These novel agents, often classified as "paradox-breakers" or "dimer-inhibitors," exhibit distinct biochemical profiles and offer the potential for more durable clinical responses.
This guide provides a head-to-head comparison of key next-generation BRAF inhibitors, presenting supporting experimental data, detailed methodologies for critical assays, and visualizations of the underlying signaling pathways to inform researchers, scientists, and drug development professionals.
Performance at a Glance: First vs. Next-Generation Inhibitors
First-generation BRAF inhibitors were designed to target the monomeric, constitutively active BRAF V600E mutant protein. However, in BRAF wild-type cells, these inhibitors can promote the formation of BRAF/CRAF dimers, leading to the paradoxical activation of the downstream MEK/ERK pathway.[1][2] Next-generation inhibitors are engineered to either prevent this paradoxical activation or to inhibit the dimer form of the kinase directly, which is a key mechanism of both innate and acquired resistance.
Quantitative Comparison of Next-Generation BRAF Inhibitors
The following tables summarize the biochemical potency and cellular activity of prominent next-generation BRAF inhibitors compared to a first-generation compound. Data has been compiled from various preclinical studies.
Table 1: Biochemical Potency (IC50) Against RAF Kinases
| Compound | Type | BRAF V600E (nM) | wild-type BRAF (nM) | CRAF (nM) | ARAF (nM) | Reference(s) |
| Vemurafenib | 1st Gen Monomer Inhibitor | ~31 | - | ~48 | - | [1] |
| Plixorafenib (PLX8394) | Next-Gen Paradox Breaker | 3.8 - 5 | 14 | 23 | - | [3][4] |
| Exarafenib (KIN-2787) | Next-Gen Pan-RAF Inhibitor | - | 3.5 | 1.4 | 2.4 | [5] |
| PF-07799933 (Claturafenib) | Next-Gen Pan-Mutant Inhibitor | - | - | - | - | [6] |
| BGB-3245 | Next-Gen Dimer Inhibitor | Potent (IC50 not specified) | Potent (IC50 not specified) | Potent (IC50 not specified) | Potent (IC50 not specified) |
Note: Direct biochemical IC50 values for PF-07799933 and BGB-3245 against isolated kinases were not consistently available in the reviewed literature; their potency is often characterized in cellular assays.
Table 2: Cellular Activity - Inhibition of ERK Phosphorylation (pERK IC50)
| Compound | BRAF V600E Cells (nM) | BRAF Class II/III Mutant Cells (nM) | BRAF WT Cells (nM) | Reference(s) |
| Vemurafenib | 0.31-6.8 µM (CRC cells) | High / Ineffective | Causes paradoxical activation | [2] |
| Plixorafenib (PLX8394) | ~10 | <40 | No paradoxical activation | [2] |
| PF-07799933 (Claturafenib) | 0.7 - 7 | 0.8 - 14 | ≥9800 (spared) | |
| Exarafenib (KIN-2787) | 62 - 103 | 9 - 51 | 265 | [5] |
| BGB-3245 | 24.5 | Active (IC50 varies) | No paradoxical activation | [5] |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the key signaling pathways and the differential mechanisms of first and next-generation BRAF inhibitors.
References
- 1. NCT04249843 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 2. targetedonc.com [targetedonc.com]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Study of Safety, Pharmacokinetics, and Antitumor Activity of BGB-3245 in Participants With Advanced or Refractory Tumors [clin.larvol.com]
Brimarafenib Demonstrates Potent Activity Against BRAF Class II Mutations, Offering a Promising Alternative to Existing Therapies
For Immediate Release
[City, State] – December 7, 2025 – Brimarafenib (BGB-3245), a next-generation pan-RAF inhibitor, is showing significant promise in preclinical studies against BRAF class II mutations, a group of genetic alterations for which current therapeutic options are limited. Developed by MapKure, a joint venture between BeiGene and SpringWorks Therapeutics, this compound is engineered to inhibit both monomeric (Class I) and dimeric (Class II and III) forms of the BRAF protein, a key player in the MAPK signaling pathway that drives cancer cell growth. This dual-action mechanism positions this compound as a potentially more effective treatment for a broader range of BRAF-mutant tumors compared to first-generation BRAF inhibitors.
Oncogenic BRAF mutations are found in a variety of solid tumors, with Class I mutations, particularly V600E, being the most common. First-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, have demonstrated considerable success in treating patients with BRAF V600-mutant cancers. However, their efficacy is limited against tumors harboring BRAF Class II and III mutations, and their use can sometimes lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, resulting in secondary malignancies. This compound, as a pan-RAF inhibitor, is designed to overcome these limitations.
Preclinical data, including findings presented at the American Association for Cancer Research (AACR) Annual Meeting 2023, have indicated that this compound exhibits activity against a wide spectrum of BRAF mutations, including Class I, II, and III, as well as BRAF fusions, in both cellular proliferation assays and patient-derived xenograft (PDX) models.[1][2] While specific quantitative preclinical data for this compound's activity against BRAF class II mutations remains proprietary, the consistent reporting of its broad activity underscores its potential.
Comparative Efficacy of Pan-RAF Inhibitors
To contextualize the potential of this compound, this guide compares its described activity with publicly available data for other pan-RAF inhibitors that have also shown efficacy against BRAF class II mutations.
| Inhibitor | Target | In Vitro Activity (BRAF Class II Mutations) | In Vivo Activity (BRAF Class II Xenograft Models) |
| This compound (BGB-3245) | Pan-RAF (Monomer and Dimer) | Activity confirmed in cellular proliferation assays.[1][2] Specific IC50 values not publicly available. | Activity confirmed in patient-derived xenograft models.[1] Specific tumor growth inhibition data not publicly available. |
| Exarafenib (KIN-2787) | Pan-RAF | Biochemical IC50: 0.06-3.46 nM (against RAF1, BRAF, ARAF). pERK Inhibition IC50: < 50 nM in BRAF Class II/III mutant cell lines.[3] | BxPC-3 (Pancreatic, BRAF G469A): Demonstrated tumor growth inhibition. |
| PF-07799933 | Pan-mutant BRAF | pERK Inhibition IC50: 10–14 nmol/L in cell lines with BRAF Class II mutations. | Data not available for direct comparison. |
Understanding the Mechanism: BRAF Signaling and Inhibitor Action
The BRAF protein is a critical component of the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Caption: The MAPK/ERK signaling pathway with BRAF Class II mutation and the inhibitory action of this compound.
First-generation BRAF inhibitors are effective against monomeric Class I BRAF mutants but can paradoxically activate the pathway by promoting the dimerization of other RAF isoforms. Pan-RAF inhibitors like this compound are designed to block the activity of these RAF dimers, thereby preventing this paradoxical activation and extending their therapeutic reach to cancers with Class II and III mutations.
Caption: Simplified comparison of the mechanisms of first-generation and pan-RAF inhibitors.
Experimental Protocols
The validation of this compound's activity against BRAF class II mutations involves a series of established experimental protocols.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Seeding: Cancer cell lines harboring specific BRAF class II mutations are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the BRAF inhibitor (e.g., this compound) for a specified period (typically 72 hours).
-
Reagent Addition: A reagent such as MTS or MTT is added to each well. Viable cells metabolize this reagent, producing a colored formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured using a plate reader. The results are normalized to untreated control cells to determine the percentage of cell viability at each drug concentration, from which the IC50 value is calculated.
ERK Phosphorylation Assay (Western Blot)
This assay measures the inhibition of the MAPK pathway downstream of BRAF.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a short period (e.g., 1-2 hours) and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. This is followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured by an imaging system. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
In Vivo Xenograft Model
This method evaluates the anti-tumor activity of the inhibitor in a living organism.
Caption: A typical workflow for an in vivo xenograft study to evaluate inhibitor efficacy.
-
Cell Implantation: Human cancer cells with BRAF class II mutations are injected subcutaneously into immunocompromised mice.
-
Tumor Growth and Grouping: Once tumors reach a specified size, the mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: The inhibitor is administered to the treatment group, typically orally, on a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition.
Future Directions
The promising, albeit qualitative, preclinical findings for this compound, coupled with early clinical trial data showing responses in patients with BRAF Class II mutations, provide a strong rationale for its continued development.[1] As more quantitative preclinical and mature clinical data become available, a more direct and detailed comparison with other pan-RAF inhibitors will be possible, further clarifying this compound's position in the evolving landscape of targeted cancer therapies.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of publication. The information provided should not be considered medical advice.
References
Predicting Response to BRAF Inhibition: A Comparative Guide to Biomarkers for Vemurafenib and Alternatives
For Immediate Release
A Deep Dive into Predictive Biomarkers for Vemurafenib and Alternative Melanoma Therapies
This guide offers a comprehensive comparison of biomarkers used to predict patient response to the BRAF inhibitor Vemurafenib and its alternatives in the treatment of metastatic melanoma. Targeted therapies and immunotherapies have revolutionized the management of this disease, and the use of predictive biomarkers is crucial for optimizing treatment selection and improving patient outcomes. This document provides researchers, scientists, and drug development professionals with a detailed overview of key biomarkers, their predictive value, and the experimental protocols for their detection.
Introduction to Vemurafenib and the BRAF V600 Mutation
Vemurafenib is a small-molecule kinase inhibitor that selectively targets the BRAF V600E mutation, a common driver mutation in melanoma.[1] The presence of a BRAF V600 mutation is a prerequisite for treatment with Vemurafenib and other BRAF inhibitors, making it the most critical predictive biomarker for this class of drugs.[1] Clinical trials have demonstrated that Vemurafenib significantly improves response rates and survival in patients with BRAF V600-mutant melanoma compared to chemotherapy.[1][2][3]
Biomarkers for Predicting Response to Targeted Therapies
The primary biomarker for response to Vemurafenib and other BRAF/MEK inhibitor combinations is the presence of a BRAF V600 mutation. However, the level of the mutated allele and the presence of co-occurring mutations can also influence treatment outcomes.
Table 1: Comparison of Targeted Therapies and Associated Predictive Biomarkers
| Treatment | Biomarker | Efficacy Data |
| Vemurafenib | BRAF V600E Mutation | Objective Response Rate (ORR): 48% - 81% in various studies.[1][2][3] Median Progression-Free Survival (PFS): ~5.3 - 7 months.[2][3] |
| Vemurafenib + Cobimetinib | BRAF V600 Mutation | Median PFS: 12.6 months vs. 7.2 months for Vemurafenib alone.[4] 5-Year Overall Survival (OS): 31% with the combination vs. 26% for Vemurafenib alone.[4] ORR: 87% in treatment-naive patients.[5] |
| Dabrafenib + Trametinib | BRAF V600 Mutation | 5-Year OS: 34%.[6] 5-Year PFS: 19%.[6] ORR: 67%.[7] |
Note: Efficacy data is primarily from clinical trials in patients with BRAF V600 mutation-positive advanced melanoma.
Mechanisms of Resistance to BRAF Inhibitors
Despite high initial response rates, many patients develop resistance to BRAF inhibitors. Understanding the mechanisms of resistance is key to developing subsequent treatment strategies.
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism and can occur through various alterations, including:
-
NRAS or KRAS mutations.
-
MEK1 mutations.
-
BRAF gene amplification or alternative splicing.
-
-
Activation of Bypass Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT pathway, can also confer resistance.
Biomarkers for Predicting Response to Immunotherapies
Immunotherapies, particularly immune checkpoint inhibitors, have emerged as a powerful treatment option for melanoma, irrespective of BRAF mutation status. Key biomarkers for predicting response to these agents include PD-L1 expression and Tumor Mutational Burden (TMB).
Table 2: Comparison of Immunotherapies and Associated Predictive Biomarkers
| Treatment | Biomarker | Efficacy Data |
| Pembrolizumab (anti-PD-1) | PD-L1 Expression | Patients with PD-L1 positive circulating tumor cells (CTCs) had significantly longer PFS (26.6 months vs. 5.5 months for PD-L1 negative CTCs).[8] |
| Nivolumab (anti-PD-1) | PD-L1 Expression | In patients with >5% PD-L1 tumor expression, median PFS was 22 months with Nivolumab monotherapy.[9] |
| Nivolumab + Ipilimumab (anti-CTLA-4) | PD-L1 Expression | In patients with >5% PD-L1 tumor expression, median PFS was not reached with the combination.[9] |
| Immune Checkpoint Inhibitors (general) | Tumor Mutational Burden (TMB) | High TMB (≥10 mutations/megabase) is associated with superior progression-free and overall survival in patients receiving single-agent or dual checkpoint inhibition.[10] A meta-analysis showed high TMB was associated with improved OS (HR=0.49) and PFS (HR=0.47) in melanoma patients treated with mono-drug ICIs.[11] |
Experimental Protocols
Accurate and reliable biomarker testing is essential for guiding treatment decisions. Below are summaries of common experimental protocols.
BRAF V600 Mutation Detection
-
Method: Real-Time Polymerase Chain Reaction (RT-PCR)
-
Principle: This method uses mutation-specific primers and probes to detect the presence of the BRAF V600E and other common V600 mutations.[12]
-
Protocol Summary:
-
DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.
-
A PCR reaction is performed with primers and probes specific for wild-type and mutant BRAF alleles.
-
The amplification of the mutant allele is detected in real-time, allowing for quantification.
-
-
-
Method: Sanger Sequencing
-
Principle: This method involves sequencing the region of the BRAF gene that includes codon 600 to identify any mutations.
-
Protocol Summary:
-
DNA is extracted from FFPE tumor tissue.
-
The relevant region of the BRAF gene is amplified via PCR.
-
The PCR product is then sequenced, and the sequence is compared to the wild-type reference sequence.
-
-
-
Method: Immunohistochemistry (IHC)
-
Principle: This technique uses a monoclonal antibody (VE1) that specifically recognizes the BRAF V600E mutant protein.[13]
-
Protocol Summary:
-
FFPE tumor sections are prepared on slides.
-
The slides are incubated with the VE1 primary antibody.
-
A secondary antibody and detection system are used to visualize the presence and location of the mutant protein.
-
-
PD-L1 Expression Analysis
-
Method: Immunohistochemistry (IHC)
-
Principle: IHC is the standard method for assessing PD-L1 protein expression on tumor cells and immune cells within the tumor microenvironment.
-
Protocol Summary:
-
FFPE tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the PD-L1 epitope.
-
Slides are incubated with a specific anti-PD-L1 primary antibody (e.g., 22C3 pharmDx for Pembrolizumab).
-
A detection system is used to visualize the staining.
-
The percentage of PD-L1 positive tumor cells and/or immune cells is scored. The Combined Positive Score (CPS) or Tumor Proportion Score (TPS) may be used depending on the assay and cancer type.[14]
-
-
Tumor Mutational Burden (TMB) Measurement
-
Method: Whole-Exome Sequencing (WES)
-
Principle: WES involves sequencing the entire protein-coding region of the genome to identify all somatic mutations.[15][16]
-
Protocol Summary:
-
DNA is extracted from both tumor and matched normal tissue (e.g., blood).
-
The exome is captured and sequenced using next-generation sequencing (NGS) platforms.
-
Somatic mutations are identified by comparing the tumor and normal sequences.
-
TMB is calculated as the number of non-synonymous mutations per megabase of sequenced DNA.[15]
-
-
-
Method: Targeted Next-Generation Sequencing (NGS) Panels
-
Principle: This method uses NGS to sequence a pre-defined panel of cancer-related genes.
-
Protocol Summary:
-
DNA is extracted from tumor tissue.
-
The targeted gene regions are captured and sequenced.
-
Somatic mutations within the panel are identified.
-
TMB is estimated based on the number of mutations detected within the sequenced region and extrapolated to the whole exome.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in treatment response and the workflows for biomarker analysis is essential for a comprehensive understanding.
Caption: MAPK pathway and points of inhibition by Vemurafenib and MEK inhibitors.
Caption: Workflow for biomarker testing to guide melanoma treatment decisions.
Conclusion
The selection of appropriate therapy for advanced melanoma is increasingly guided by predictive biomarkers. The BRAF V600 mutation is a definitive biomarker for response to Vemurafenib and other BRAF/MEK inhibitors. For immunotherapy, PD-L1 expression and TMB are valuable biomarkers that help to identify patients most likely to benefit. Continued research into novel biomarkers and a deeper understanding of resistance mechanisms will further enhance personalized treatment strategies for patients with melanoma.
References
- 1. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 8. PD‐L1 Expression on Circulating Tumor Cells May Be Predictive of Response to Pembrolizumab in Advanced Melanoma: Results from a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. ascopubs.org [ascopubs.org]
- 11. The Predictive Value of Tumor Mutation Burden on Clinical Efficacy of Immune Checkpoint Inhibitors in Melanoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting BRAF Mutations in Formalin-Fixed Melanoma: Experiences with Two State-of-the-Art Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of PD-L1 expression level using immunohistochemistry [bio-protocol.org]
- 15. Measuring Tumor Mutational Burden Using Whole-Exome Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring Tumor Mutational Burden Using Whole-Exome Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Combination Therapy in BRAF-Mutant Melanoma Models: BRAF/MEK Inhibition and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monotherapy versus combination therapy involving BRAF inhibitors (such as Dabrafenib) and immunotherapy in preclinical melanoma models. The data presented herein is synthesized from key studies in the field to support informed decisions in research and development. The common BRAF inhibitor Dabrafenib (B601069), often used in conjunction with the MEK inhibitor Trametinib (B1684009), serves as a primary example of targeted therapy in this context.
Rationale for Combination Therapy
BRAFV600E is a common driver mutation in melanoma, making it a key target for therapy.[1] While BRAF inhibitors like Dabrafenib, and MEK inhibitors like Trametinib, show high initial response rates, these responses are often not durable.[2] Concurrently, immunotherapy, particularly immune checkpoint inhibitors like anti-PD-1 antibodies, can induce long-lasting responses but in a smaller subset of patients.[3]
Preclinical evidence strongly supports a synergistic relationship between these two modalities.[2] BRAF/MEK inhibition can remodel the tumor microenvironment (TME) to be more favorable for an anti-tumor immune response by:
-
Increasing the expression of melanoma antigens and MHC molecules.[2]
-
Enhancing T-cell infiltration into the tumor.[2]
-
Reducing immunosuppressive cytokines and cells, such as regulatory T cells (Tregs) and tumor-associated macrophages (TAMs).[2]
This guide compares the efficacy of these treatments alone and in combination, providing supporting data and detailed experimental protocols from foundational preclinical studies.
Data Presentation: Comparative Efficacy in Syngeneic Mouse Models
The following table summarizes the anti-tumor activity of various treatment regimens in the SM1 syngeneic mouse model, which harbors the BRAFV600E mutation. This model is widely used as it allows for the evaluation of therapies in the context of a fully competent immune system.[2][3]
| Treatment Group | Key Outcomes | Supporting Evidence |
| Vehicle / Isotype Control | Uninhibited tumor growth. | Serves as the baseline for comparison in preclinical studies.[2][3] |
| Dabrafenib (BRAFi) alone | Statistically significant tumor growth inhibition compared to vehicle.[2] Increased tumor-associated macrophages and Tregs.[2] | |
| Trametinib (MEKi) alone | Statistically significant tumor growth inhibition compared to vehicle, but less effective than combination targeted therapy.[2] | |
| Anti-PD-1 alone | The SM1 model is reported to be innately resistant to anti-PD-1 monotherapy, showing minimal to no tumor growth inhibition.[2][3] | |
| Dabrafenib + Trametinib | Superior tumor growth inhibition compared to either single agent.[2][3] | |
| Dabrafenib + Anti-PD-1 | Synergistic effect observed with increased anti-tumor response compared to either monotherapy.[3] | |
| Dabrafenib + Trametinib + Anti-PD-1 | Superior anti-tumor activity compared to all other combinations, leading to complete tumor regression in a significant portion of subjects.[2] | |
| Dabrafenib + Trametinib + Anti-PD-1 + Anti-CD137 | Further robust anti-tumor activity observed, demonstrating the potential of quadruple therapy.[3] |
Signaling Pathway and Therapeutic Synergy
The following diagram illustrates the targeted MAPK signaling pathway and the synergistic mechanism of combining BRAF/MEK inhibitors with immune checkpoint blockade.
Caption: Mechanism of BRAF/MEK inhibitors and anti-PD-1 therapy.
Experimental Protocols
The following is a generalized protocol for in vivo efficacy studies based on methodologies reported for the SM1 melanoma model.[2][3]
1. Cell Culture and Animal Model
-
Cell Line: SM1 murine melanoma cells, which harbor the BRAFV600E mutation, are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animal Model: 6-8 week old female C57BL/6 mice are used, as they are syngeneic to the SM1 cell line, ensuring a competent immune system.
2. Tumor Implantation
-
SM1 cells are harvested, washed, and resuspended in sterile PBS or a mixture with Matrigel.
-
Approximately 0.5 x 106 to 1 x 106 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow until they reach a palpable size (e.g., 3-5 mm in diameter or ~50-100 mm³ in volume) before treatment initiation.
3. Treatment Regimen
-
Mice are randomized into different treatment groups (typically n=5-10 mice per group).
-
Dabrafenib: Administered via oral gavage daily at a dose of ~30 mg/kg.
-
Trametinib: Administered via oral gavage daily at a dose of ~0.15-1 mg/kg.
-
Anti-PD-1 Antibody: Administered via intraperitoneal (IP) injection at a dose of ~200 µg per mouse, typically every 3-5 days for several doses.
-
Vehicle/Control: Control groups receive vehicle (for oral drugs) and/or an isotype control antibody (for immunotherapy).
4. Monitoring and Endpoints
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Monitored as a general indicator of toxicity.
-
Primary Endpoint: Tumor growth inhibition. In some studies, complete regression and long-term survival are also assessed.
-
Secondary Analyses: At the end of the study, tumors may be harvested for analysis of the tumor microenvironment, including flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, Tregs) or immunohistochemistry.
Experimental Workflow Diagram
This diagram outlines the typical workflow for a preclinical study evaluating combination therapy in a syngeneic mouse model.
Caption: Standard workflow for in vivo melanoma model experiments.
Conclusion
The preclinical data strongly support the combination of BRAF/MEK inhibitors with immunotherapy, particularly anti-PD-1 checkpoint blockade, for the treatment of BRAF-mutant melanoma.[2][4] The triple combination of Dabrafenib, Trametinib, and an anti-PD-1 antibody consistently demonstrates superior anti-tumor activity and can lead to complete tumor regression in syngeneic mouse models.[2] This enhanced efficacy is attributed to the positive remodeling of the tumor microenvironment by the targeted therapies, which sensitizes the tumors to immune-mediated destruction.[2] These findings provide a robust rationale for the continued clinical investigation of these combination strategies in patients with BRAF-mutant metastatic melanoma.[2][3]
References
- 1. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 2. Improved antitumor activity of immunotherapy with BRAF and MEK inhibitors in BRAFV600E melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined treatment with dabrafenib and trametinib with immune-stimulating antibodies for BRAF mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Brimarafenib in Vemurafenib-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of brimarafenib's efficacy in vemurafenib-resistant cell lines against first-generation BRAF inhibitors. The content is based on available preclinical data, outlining the mechanisms of action, experimental findings, and relevant methodologies.
Introduction to Vemurafenib (B611658) Resistance and Next-Generation RAF Inhibitors
Vemurafenib, a first-generation BRAF inhibitor, has shown significant clinical efficacy in patients with BRAF V600E-mutated melanoma. However, the development of resistance, often within months, limits its long-term effectiveness. A key mechanism of acquired resistance is the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway in cells with upstream activation, such as those with RAS mutations. This occurs because first-generation inhibitors can promote the dimerization of RAF kinases, leading to downstream ERK signaling and continued cell proliferation.
This compound (BGB-3245) and its analogs (e.g., PLX8394) are next-generation RAF inhibitors, termed "paradox breakers". These inhibitors are designed to disrupt BRAF-containing dimers, thereby inhibiting ERK signaling in tumors driven by dimeric BRAF mutants, including those that have developed resistance to vemurafenib, without causing paradoxical activation in BRAF wild-type cells.[1]
Comparative Efficacy Data
While direct head-to-head quantitative data for this compound across a wide panel of vemurafenib-resistant cell lines is limited in publicly available literature, preclinical studies on its analog, PLX8394, demonstrate its superior efficacy in overcoming resistance mechanisms that stump first-generation inhibitors.
Table 1: Qualitative Comparison of Efficacy in Vemurafenib-Resistant Models
| Feature | Vemurafenib | This compound (and its analogs, e.g., PLX8394) |
| Efficacy in BRAF V600E Splice-Variant Tumors (Vemurafenib-Resistant) | Ineffective | Efficacious[2] |
| Effect on BRAF Splice-Variant Homodimerization | Does not inhibit | Reduces homodimerization[2] |
| Paradoxical ERK1/2 Activation in BRAF Wild-Type Cells | Induces significant paradoxical activation[2] | Does not induce significant paradoxical activation[2][3] |
| Efficacy in BRAF V600E Amplified Cells (Vemurafenib-Resistant) | Ineffective due to RAF dimerization | Effective at inhibiting ERK signaling and tumor growth[1] |
Mechanism of Action: How this compound Overcomes Resistance
First-generation BRAF inhibitors like vemurafenib are effective against monomeric BRAF V600E but can promote the formation of BRAF-CRAF heterodimers, leading to paradoxical MAPK pathway activation and resistance. This compound and its analogs are designed to disrupt these BRAF-containing dimers, thus blocking the reactivated signaling pathway.
Signaling Pathway Diagrams
Experimental Protocols
Generation of Vemurafenib-Resistant Cell Lines
Vemurafenib-resistant melanoma cell lines, such as A375-VR or SK-MEL-28-VR, are typically generated by culturing the parental cells in the presence of gradually increasing concentrations of vemurafenib over several months.
-
Initial Culture: Parental cells (e.g., A375, BRAF V600E mutant) are cultured in standard media (e.g., RPMI-1640 with 10% FBS).
-
Drug Exposure: Vemurafenib is added to the culture medium at a low concentration (e.g., 0.05 µM).
-
Dose Escalation: The concentration of vemurafenib is incrementally increased as the cells develop resistance and resume proliferation.
-
Maintenance: Once resistance is established at a desired concentration (e.g., 2 µM), the resistant cell line is maintained in a culture medium containing that concentration of vemurafenib to prevent loss of the resistant phenotype.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Parental and vemurafenib-resistant cells are seeded into 96-well plates at a density of 4,000-8,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound, vemurafenib, or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation and Measurement: After a further incubation period (2-4 hours), the absorbance is measured using a microplate reader. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are then calculated.
Western Blot for Phospho-ERK (p-ERK)
Western blotting is used to detect the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, as a measure of pathway activation.
-
Cell Lysis: Cells are treated with the inhibitors for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2 (as a loading control).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative levels of p-ERK.
Conclusion
This compound and other "paradox breaker" RAF inhibitors represent a significant advancement in overcoming acquired resistance to first-generation BRAF inhibitors like vemurafenib. By disrupting BRAF-containing dimers, these next-generation inhibitors effectively suppress the MAPK pathway in resistant tumors, particularly those with BRAF splice variants or gene amplification, without inducing the paradoxical activation that plagues their predecessors. While more extensive quantitative data from head-to-head comparisons in a broader range of vemurafenib-resistant cell lines is needed, the existing preclinical evidence strongly supports the superior efficacy of this compound in these challenging contexts. The experimental protocols outlined provide a framework for further investigation into the promising therapeutic potential of this new class of RAF inhibitors.
References
- 1. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Preclinical Comparison of Brimarafenib in Long-Term Cancer Models
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies remains a critical hurdle in oncology. Brimarafenib (BGB-3245), a next-generation RAF dimer inhibitor, has shown promise in preclinical models, particularly in overcoming resistance to first-generation BRAF inhibitors. This guide provides a comparative overview of the preclinical data on the long-term response and resistance to this compound, offering insights into its efficacy and potential mechanisms of action.
This compound is designed to inhibit RAF signaling, a key pathway in cell proliferation, by targeting both RAF monomers and dimers. This dual action is critical in tumors that have developed resistance to earlier BRAF inhibitors, often through mechanisms involving RAF dimerization.
Comparative Efficacy of this compound in BRAF-Mutant Models
Preclinical studies have demonstrated this compound's potency in cell lines with BRAF mutations, including those that confer resistance to first-generation inhibitors like vemurafenib (B611658).
| Cell Line | BRAF Mutation | Inhibitor | IC50 (nM) | Fold Change vs. V600E |
| A375 | V600E | Vemurafenib | 52.5 | 1 |
| This compound (BGB-3245) | 24.5 | 0.47 | ||
| A375 | V600E/L514V | Vemurafenib | 1222.4 | 23.3 |
| This compound (BGB-3245) | 20.9 | 0.40 |
Table 1: Comparative IC50 values of Vemurafenib and this compound in BRAF V600E and a resistant BRAF V600E/L514V mutant cell line. Data indicates that while vemurafenib loses significant potency against the resistant cell line, this compound maintains its inhibitory activity.
Long-Term Response and Acquired Resistance in Preclinical Models
While this compound shows efficacy in models of acquired resistance to other BRAF inhibitors, the long-term response and the potential for acquired resistance to this compound itself are key areas of ongoing investigation. Preclinical data from patient-derived xenograft (PDX) models have been instrumental in this assessment.[1]
Mechanisms of resistance to BRAF inhibitors are multifaceted and can involve reactivation of the MAPK pathway through various alterations, including secondary mutations in NRAS or MEK, or upregulation of receptor tyrosine kinases.[2] Next-generation inhibitors like this compound are designed to circumvent some of these resistance mechanisms, particularly those involving RAF dimer formation.[3]
Combination Strategies to Overcome Resistance
To proactively address potential resistance and enhance efficacy, preclinical studies are exploring combination therapies. The combination of this compound with MEK inhibitors, such as mirdametinib, is a rational approach to vertically target the MAPK pathway at two different points.[4] Clinical trials investigating this combination are underway.[4][5] Another promising strategy in preclinical development is the combination with EGFR inhibitors like panitumumab in colorectal and pancreatic cancer models with MAPK pathway mutations.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Cell Viability Assays
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[7]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor (this compound, vemurafenib) for a specified period (e.g., 72 hours).[7]
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a specific volume, they are excised and can be passaged into subsequent cohorts of mice for expansion.
-
Drug Treatment: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The drug is administered via an appropriate route (e.g., oral gavage) at a specified dose and schedule.[2]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).[2]
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, BRAF) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical evaluation of this compound.
References
- 1. onclive.com [onclive.com]
- 2. benchchem.com [benchchem.com]
- 3. MapKure, SpringWorks and BeiGene Present Clinical Data on [rss.globenewswire.com]
- 4. Mirdametinib + BGB-3245 for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. news.springworkstx.com [news.springworkstx.com]
- 7. BRAF Inhibitor Resistance Confers Increased Sensitivity to Mitotic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Brimarafenib Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for Brimarafenib (BGB-3245), a next-generation RAF inhibitor, with alternative therapies targeting the MAPK signaling pathway. The information is intended to assist researchers in independently validating and building upon existing research.
Introduction to this compound
This compound is an investigational, orally available inhibitor of both monomeric and dimeric forms of the BRAF serine/threonine-protein kinase.[1] It is designed to target a wide range of BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions, which are implicated in the growth of various solid tumors.[1][2] Developed by MapKure, a joint venture between BeiGene and SpringWorks Therapeutics, this compound is currently in Phase I/II clinical trials for solid tumors, including colorectal and pancreatic cancer.[3]
Early clinical data from the Phase 1a/1b study (NCT04249843) presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023 demonstrated a disease control rate of 79% and a clinical benefit rate of 42% in patients with advanced or refractory solid tumors harboring MAPK pathway aberrations.[4][5]
Mechanism of Action: Targeting the MAPK/ERK Pathway
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of cancer.[1] this compound functions by inhibiting BRAF, a key kinase in this cascade, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[1]
Figure 1: Simplified MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Comparative Preclinical Data
To provide a context for this compound's performance, this section summarizes publicly available preclinical data for other BRAF and MEK inhibitors. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents a summary of reported IC50 values for various inhibitors in different cancer cell lines.
| Inhibitor | Target | Cell Line | Mutation | IC50 (nM) |
| Vemurafenib | BRAF | A375 (Melanoma) | BRAF V600E | 0.01 µM (10 nM) |
| HT29 (Colorectal) | BRAF V600E | 0.025 µM (25 nM) | ||
| Encorafenib | BRAF | A375 (Melanoma) | BRAF V600E | 4 |
| Lifirafenib | RAF/EGFR | Recombinant BRAF V600E | - | 23 |
| Mirdametinib | MEK | MEK (cell-free) | - | 0.33 |
| Trametinib | MEK | MEK1 (cell-free) | - | 0.92 |
| MEK2 (cell-free) | - | 1.8 | ||
| Binimetinib | MEK | MEK (cell-free) | - | 12 |
Note: Data for this compound is not publicly available in a comparable format.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of kinase inhibitors.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Generalized Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound or alternatives) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
Figure 2: General workflow for a cell viability MTT assay.
In Vivo Tumor Xenograft Study
Xenograft models are essential for evaluating the in vivo efficacy of anti-cancer compounds.
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of a therapeutic agent on tumor growth is then monitored over time.
Generalized Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[10]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[10]
-
Drug Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).[10]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[10]
-
Data Analysis: At the end of the study, calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
Figure 3: General workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
This compound shows promise as a next-generation RAF inhibitor with activity against a broad range of BRAF mutations. The initial clinical data are encouraging. However, a comprehensive and direct comparison with existing therapies is hampered by the limited availability of public preclinical data for this compound.
For a thorough independent validation, researchers are encouraged to:
-
Conduct head-to-head preclinical studies comparing this compound with other BRAF and MEK inhibitors under identical experimental conditions.
-
Utilize a panel of cell lines with diverse BRAF and RAS mutation statuses to fully characterize the activity profile of this compound.
-
Perform detailed pharmacokinetic and pharmacodynamic studies in relevant in vivo models.
The publication of more detailed preclinical and clinical data for this compound will be crucial for the scientific community to fully assess its therapeutic potential and to guide future research and clinical development.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound by MapKure for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Study of Safety, Pharmacokinetics, and Antitumor Activity of BGB-3245 in Participants With Advanced or Refractory Tumors [clin.larvol.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Durability of Response to BRAF Inhibitor Monotherapy: A Comparative Assessment
For Researchers, Scientists, and Drug Development Professionals
The advent of BRAF inhibitors has revolutionized the treatment of BRAF V600-mutant malignancies, particularly metastatic melanoma. However, the initial dramatic responses are often followed by the development of resistance, limiting the long-term durability of monotherapy. This guide provides a comparative assessment of the durability of response to BRAF inhibitor monotherapy, with a focus on established agents and the emerging next-generation inhibitor, Brimarafenib. We present quantitative data from key clinical trials, detail common experimental protocols for assessing resistance, and visualize the underlying molecular pathways.
Quantitative Comparison of Clinical Efficacy
While specific long-term durability data for this compound (BGB-3245) monotherapy from extensive clinical trials is still emerging as it is in earlier phases of development[1][2], we can benchmark its potential against the well-documented outcomes of first-generation BRAF inhibitors, Vemurafenib and Dabrafenib (B601069). The following tables summarize key efficacy data from pivotal clinical trials for these agents, both as monotherapy and in combination with MEK inhibitors, which has become the standard of care.
| Therapy | Trial | Metric | Value |
| Vemurafenib Monotherapy | BRIM-3 | Median Progression-Free Survival (PFS) | 5.3 - 6.9 months[3][4][5] |
| Median Overall Survival (OS) | 13.2 - 13.6 months[4][5] | ||
| Overall Response Rate (ORR) | 48%[3][4] | ||
| BRIM-2 | Median Duration of Response | 6.8 months[3] | |
| Dabrafenib Monotherapy | BREAK-3 | Median Progression-Free Survival (PFS) | 5.1 months[5][6] |
| 5-Year Progression-Free Survival (PFS) | 12%[7][8] | ||
| 5-Year Overall Survival (OS) | 20% (in BRAFV600E patients)[7] | ||
| Overall Response Rate (ORR) | 51%[9] | ||
| Dabrafenib + Trametinib (B1684009) | COMBI-d | Median Progression-Free Survival (PFS) | 9.3 - 11.0 months[9][10] |
| 5-Year Overall Survival (OS) | 34%[11] | ||
| Overall Response Rate (ORR) | 67%[9] | ||
| Vemurafenib + Cobimetinib | coBRIM | Median Progression-Free Survival (PFS) | 12.3 - 12.6 months[12][13] |
| Median Overall Survival (OS) | 22.3 - 22.5 months[12][13] | ||
| Overall Response Rate (ORR) | ~70% | ||
| Encorafenib + Binimetinib | COLUMBUS | 5-Year Overall Survival (OS) | 35%[11] |
Table 1: Comparative Efficacy of BRAF Inhibitor Monotherapy and Combination Therapies in BRAF V600-Mutant Melanoma.
Mechanisms of Resistance to BRAF Inhibitor Monotherapy
The limited durability of BRAF inhibitor monotherapy is primarily due to the development of acquired resistance. Understanding these mechanisms is critical for developing more durable therapeutic strategies. Resistance predominantly involves the reactivation of the MAPK/ERK signaling pathway or the activation of alternative survival pathways.[14][15]
Key Mechanisms of Acquired Resistance:
-
Reactivation of the MAPK/ERK Pathway:
-
Activation of Alternative Signaling Pathways:
-
Phenotype Switching and Metabolic Reprogramming:
-
Changes in cellular differentiation states and metabolic alterations that reduce drug dependency.[19]
-
Experimental Protocols for Assessing Durability and Resistance
The following outlines a generalized experimental workflow for investigating the durability of response and mechanisms of resistance to a BRAF inhibitor like this compound.
1. Generation of Drug-Resistant Cell Lines:
-
Objective: To develop cell line models that mimic clinical resistance.
-
Methodology:
-
Select BRAF V600-mutant cancer cell lines (e.g., A375, SK-MEL-28 melanoma cell lines).
-
Culture the cells in the presence of the BRAF inhibitor (e.g., this compound) at an initial concentration close to the IC50.
-
Gradually increase the drug concentration over several weeks to months as cells adapt and develop resistance.
-
Isolate and expand resistant clones for further characterization.
-
2. Characterization of Resistant Phenotype:
-
Objective: To confirm and quantify the level of resistance.
-
Methodology:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Compare the dose-response curves and IC50 values of the parental (sensitive) and resistant cell lines to the BRAF inhibitor.
-
Colony Formation Assays: Assess the long-term proliferative capacity of cells in the presence of the drug.
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity): Determine if resistant cells are less susceptible to drug-induced apoptosis.
-
3. Molecular Analysis of Resistance Mechanisms:
-
Objective: To identify the genetic and signaling alterations responsible for resistance.
-
Methodology:
-
Western Blotting: Analyze the phosphorylation status of key proteins in the MAPK (e.g., p-MEK, p-ERK) and PI3K/AKT (e.g., p-AKT) pathways in parental versus resistant cells, with and without drug treatment.
-
Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing to identify secondary mutations in genes like NRAS, MEK1, and BRAF.
-
Receptor Tyrosine Kinase (RTK) Arrays: Screen for changes in the expression and phosphorylation of a wide range of RTKs.
-
RNA Sequencing (RNA-seq): Analyze global changes in gene expression to identify upregulated survival pathways or changes in cell phenotype.[19]
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: MAPK pathway activation by BRAF V600E and inhibition by this compound.
Caption: Key signaling pathways mediating resistance to BRAF inhibitors.
Caption: Workflow for generating and characterizing BRAF inhibitor resistance.
Conclusion
While BRAF inhibitor monotherapy provides significant initial clinical benefit, the durability of response is limited by the emergence of acquired resistance. The development of next-generation inhibitors like this compound, which may target a broader range of BRAF mutations and RAF dimers[1], holds promise. However, the extensive data from first-generation agents strongly indicate that combination therapies, such as the dual blockade of BRAF and MEK, are superior in prolonging response duration and improving overall survival.[20][21] Future research will continue to focus on elucidating novel resistance mechanisms and developing rational combination strategies to provide more durable clinical benefit for patients with BRAF-mutant cancers.
References
- 1. This compound by MapKure for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 2. news.springworkstx.com [news.springworkstx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ipilimumab, Vemurafenib, Dabrafenib, and Trametinib: Synergistic Competitors in the Clinical Management of BRAF Mutant Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Melanoma Guideline Adds BRAF Inhibitor, MEK Inhibitor to First-Line Systemic Therapy Options - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. Long-Term Outcomes in Patients With BRAFV600-Mutant Metastatic Melanoma Receiving Dabrafenib Monotherapy: Analysis From Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term survival of patients with advanced melanoma treated with BRAF-MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Outcomes in BRAF-Mutated Melanoma Treated with Combined Targeted Therapy or Immune Checkpoint Blockade: Are We Approaching a True Cure? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Real-World Outcomes and Safety of Vemurafenib and Vemurafenib + Cobimetinib Therapy in Patients with BRAF-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 15. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Elucidating molecular mechanisms of acquired resistance to BRAF inhibitors in melanoma using a microfluidic device and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jwatch.org [jwatch.org]
- 21. 360iresearch.com [360iresearch.com]
A Comparative Analysis of Brimarafenib and Standard of Care in BRAF-Mutant Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational RAF dimer inhibitor, Brimarafenib (BGB-3245), with the current standard-of-care treatments for patients with BRAF-mutant solid tumors, primarily focusing on metastatic melanoma. The information is based on publicly available clinical trial data and scientific publications.
Executive Summary
This compound is a next-generation RAF inhibitor currently in Phase II clinical trials.[1] Unlike first-generation BRAF inhibitors, it is designed to inhibit both monomeric and dimeric forms of BRAF, including V600 and non-V600 mutations, as well as RAF fusions.[2] This broader mechanism of action holds the potential to overcome some of the resistance mechanisms observed with current standard-of-care BRAF/MEK inhibitor combinations. This guide will delve into the available clinical data for this compound, its mechanism of action, and how it compares to the established efficacy and safety profiles of approved therapies.
This compound: Emerging Clinical Data
This compound is being evaluated in the Phase 1a/1b open-label, dose-escalation and expansion study (NCT04249843) in patients with advanced or refractory solid tumors harboring MAPK pathway alterations.[3][4]
Efficacy in Phase 1a/1b Trial (NCT04249843)
The following table summarizes the preliminary efficacy data for this compound presented at the American Association for Cancer Research (AACR) Annual Meeting 2023.[2][5][6]
| Endpoint | Result |
| Maximum Tolerated Dose (MTD) | 40 mg once daily[5][6] |
| Disease Control Rate (DCR) | 48%[5][6] |
| Objective Response | 1 Complete Response (CR), 5 confirmed Partial Responses (cPR), 2 unconfirmed Partial Responses (uPR)[5][6] |
| Stable Disease (SD) | 8 patients with SD ≥24 weeks[5][6] |
Objective responses were observed in patients with various BRAF and NRAS mutations, including those who had progressed on prior BRAF/MEK inhibitors and checkpoint inhibitors.[2]
Experimental Protocol: NCT04249843
The NCT04249843 study is a first-in-human, two-part trial:[4]
-
Phase 1a (Dose Escalation): This phase aimed to determine the MTD and recommended Phase 2 dose (RP2D) of this compound in patients with MAPK pathway aberrations. It followed a modified toxicity probability interval design, starting at a dose of 5 mg once daily.[2][6]
-
Phase 1b (Dose Expansion): This ongoing phase further evaluates the safety, pharmacokinetics, and preliminary antitumor activity of this compound at the RP2D in specific cohorts of patients with BRAF mutations.[4]
Key Methodologies:
-
Patient Population: Adults with histologically confirmed advanced or metastatic solid tumors with BRAF mutations (V600 and non-V600), RAF fusions, or other MAPK pathway alterations who have progressed on or are intolerant to standard therapies.[3]
-
Treatment Administration: this compound is administered orally as a continuous daily dose in 28-day cycles.[4]
-
Response Assessment: Tumor responses are evaluated by investigators using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[2][6] RECIST 1.1 defines response based on the change in the sum of the longest diameters of target lesions.[7][8][9][10][11]
Standard of Care: BRAF/MEK Inhibitor Combinations
The current standard of care for patients with BRAF V600-mutant metastatic melanoma involves combination therapy with a BRAF inhibitor and a MEK inhibitor.[12][13][14][15] This approach has demonstrated superior efficacy compared to BRAF inhibitor monotherapy.[12]
Pivotal Clinical Trial Data for Approved BRAF/MEK Inhibitor Combinations
The following tables summarize the key efficacy data from the pivotal Phase III clinical trials that led to the approval of the three most common BRAF/MEK inhibitor combinations.
Dabrafenib plus Trametinib
| Trial | Endpoint | Result |
| COMBI-d & COMBI-v (pooled analysis) | 5-Year Overall Survival (OS) Rate | 34% |
| 5-Year Progression-Free Survival (PFS) Rate | 19% | |
| Overall Response Rate (ORR) | 69% | |
| Complete Response (CR) Rate | 19% |
Vemurafenib plus Cobimetinib
| Trial | Endpoint | Result |
| coBRIM | Median Overall Survival (OS) | 22.5 months |
| Median Progression-Free Survival (PFS) | 12.6 months | |
| Overall Response Rate (ORR) | 70% | |
| Complete Response (CR) Rate | 21% |
Encorafenib plus Binimetinib
| Trial | Endpoint | Result |
| COLUMBUS | Median Overall Survival (OS) | 33.6 months |
| Median Progression-Free Survival (PFS) | 14.9 months | |
| Overall Response Rate (ORR) | 64% | |
| Complete Response (CR) Rate | 14% |
Visualizing the Science
To better understand the biological context and the clinical evaluation process, the following diagrams are provided.
Caption: Simplified MAPK signaling pathway and points of inhibition.
References
- 1. A Study to Investigate BGB-3245 (this compound) With Panitumumab in Participants With Advanced or Metastatic RAS Mutant Colorectal and Pancreatic Ductal Cancers [clin.larvol.com]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. NCT04249843 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Abstract CT031: A first-in-human, phase 1a/1b, open-label, dose-escalation and expansion study to investigate the safety, pharmacokinetics, and antitumor activity of the RAF dimer inhibitor BGB-3245 in patients with advanced or refractory tumors | Semantic Scholar [semanticscholar.org]
- 7. project.eortc.org [project.eortc.org]
- 8. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]
- 10. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 11. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 12. Management of V600E and V600K BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. jnccn.org [jnccn.org]
- 15. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Brimarafenib
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Brimarafenib are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the handling of similar potent pharmaceutical compounds, the following PPE is recommended:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat to prevent contamination of personal clothing.
-
Respiratory Protection: For handling powders or creating aerosols, a respirator may be necessary.
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous pharmaceutical waste. This is due to its potential potency and ecotoxicity, characteristics common to many active pharmaceutical ingredients.
-
Segregation: Immediately segregate this compound waste from non-hazardous laboratory trash. This includes any contaminated materials such as gloves, weighing papers, and disposable labware.[1]
-
Containerization:
-
Place all solid this compound waste, including contaminated items, into a designated, leak-proof hazardous waste container.[2] This container should be clearly labeled as "Hazardous Pharmaceutical Waste" and should specify "this compound."[2]
-
For liquid waste containing this compound, use a separate, sealed, and clearly labeled container.
-
Sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is also labeled as containing hazardous pharmaceutical waste.[3]
-
-
Labeling: Ensure all waste containers are accurately labeled with the contents ("this compound Waste"), the associated hazards (e.g., "Toxic," "Ecotoxic"), and the date of accumulation.
-
Storage: Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management service. These services will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, typically through high-temperature incineration.[4][5]
-
Record Keeping: Maintain a detailed log of the disposed this compound, including quantities and dates of disposal. This documentation is crucial for regulatory compliance.
Crucially, do not dispose of this compound down the drain or in the regular trash. [4] Pharmaceutical compounds can be highly detrimental to aquatic ecosystems.
Decontamination of Spills and Glassware
In the event of a this compound spill, a carefully developed decontamination procedure is essential. While a specific, validated protocol for this compound is not available, a general approach for potent compounds can be adapted.
Experimental Protocol: Development of a Decontamination Procedure
-
Objective: To identify an effective solvent or solution for the decontamination of surfaces and glassware contaminated with this compound.
-
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, and a mild detergent solution).
-
Small glass plates or stainless steel coupons for surface testing.
-
Analytical equipment for detecting this compound (e.g., HPLC-UV).
-
-
Methodology:
-
Spike a known, small amount of this compound onto the test surfaces.
-
Attempt to clean the surfaces with each of the selected solvents.
-
Analyze rinse samples from the cleaned surfaces using the analytical method to determine the residual amount of this compound.
-
The most effective solvent or solution will be the one that results in the lowest detectable level of the compound.
-
-
Validation: Once an effective cleaning agent is identified, the procedure should be validated to ensure consistent and reliable decontamination.
For routine cleaning of glassware, triple rinsing with a suitable solvent, followed by washing with a laboratory detergent and a final rinse with deionized water, is a common practice. The solvent rinses should be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Waste Type | Container Requirement | Labeling | Disposal Method |
| Solid this compound Waste | Leak-proof, sealed container | "Hazardous Pharmaceutical Waste - this compound" | Incineration via licensed vendor |
| Contaminated Labware | Leak-proof, sealed container | "Hazardous Pharmaceutical Waste - this compound" | Incineration via licensed vendor |
| Liquid this compound Waste | Sealed, compatible solvent container | "Hazardous Pharmaceutical Waste - this compound" | Incineration via licensed vendor |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Sharps Waste - this compound" | Incineration via licensed vendor |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. usbioclean.com [usbioclean.com]
- 2. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. unsw.edu.au [unsw.edu.au]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Research: A Comprehensive Guide to Handling Brimarafenib
Essential guidance for the safe laboratory use of Brimarafenib, a potent kinase inhibitor, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on general safety protocols for potent, research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1][2] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1][3] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[2] Lab Coat: Standard laboratory coat.[1] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Procedural Guidance for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.[2]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[2]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3]
Note: All disposal must be in accordance with local, state, and federal regulations.[3]
Experimental Workflow: Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
